4-Azidobutylamine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
4-azidobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4/c5-3-1-2-4-7-8-6/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMZGBHJJNIRKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=[N+]=[N-])CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236881 | |
| Record name | 1-Butanamine, 4-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88192-20-5 | |
| Record name | 4-Azido-1-butanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88192-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanamine, 4-azido- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088192205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanamine, 4-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Stability and Storage of 4-Azidobutylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and storage conditions for 4-azidobutylamine. Understanding the stability profile of this energetic compound is critical for its safe handling, storage, and effective use in research and drug development. This document summarizes key stability considerations, recommended storage conditions, and detailed experimental protocols for stability assessment.
Core Concepts of this compound Stability
This compound (C₄H₁₀N₄), like other low molecular weight organic azides, is an energetic molecule susceptible to decomposition under various conditions. The primary factors influencing its stability are temperature, light, and the presence of impurities.[1][2]
Thermal Stability: Exposure to elevated temperatures can lead to the rapid decomposition of this compound, a process that can be exothermic and potentially explosive. The stability of organic azides is often related to their carbon-to-nitrogen ratio.[3][4] For this compound, with four carbon atoms and four nitrogen atoms, careful handling is warranted.
Photostability: Organic azides can be sensitive to light, which can provide the energy to initiate decomposition.[1] Therefore, protection from light is a crucial aspect of storage.
Chemical Stability and Incompatibilities: The stability of this compound can be significantly affected by the presence of other chemicals. It is crucial to avoid contact with:
-
Acids: Can form hydrazoic acid, which is highly toxic and explosive.[3]
-
Heavy Metals: Can form highly shock-sensitive heavy metal azides.[3]
-
Chlorinated Solvents: Residual chlorinated solvents, such as dichloromethane (B109758) (DCM), from the synthesis process have been shown to destabilize this compound and accelerate its decomposition.[5] A manufacturing process free of chlorinated solvents results in a more stable product.[5]
Quantitative Stability Data
Obtaining precise quantitative kinetic data for the decomposition of this compound is challenging due to its potential instability. However, based on studies of similar small organic azides and qualitative assessments, the following tables provide an illustrative summary of expected stability under different conditions.
Table 1: Illustrative Thermal Stability of this compound
| Storage Temperature (°C) | Expected Half-life (t½) | Recommended Storage Duration |
| -20 | > 1 year | Long-term |
| 4 | Several months | Medium-term |
| Room Temperature (20-25) | Days to weeks (highly dependent on purity) | Short-term (if stabilized) |
| 40 | Hours to days | Not recommended |
Note: These values are illustrative and can be significantly influenced by the purity of the compound. The stabilized, solvent-free form of this compound has been reported to be stable at room temperature for over 10 weeks with no detectable degradation by NMR spectroscopy.[5]
Table 2: Factors Affecting the Stability of this compound
| Factor | Effect on Stability | Mitigation Strategy |
| Elevated Temperature | Decreases stability, increases decomposition rate | Store at or below -20°C.[6] |
| Light Exposure | Can initiate decomposition | Store in amber vials or protect from light.[1] |
| Presence of Acid | Formation of highly unstable hydrazoic acid | Avoid contact with acidic conditions. |
| Presence of Heavy Metals | Formation of shock-sensitive metal azides | Use non-metal spatulas and equipment.[3] |
| Residual Chlorinated Solvents | Accelerates decomposition | Utilize a synthesis and purification process free of chlorinated solvents.[5] |
| Oxygen | Potential for oxidative degradation | Store under an inert atmosphere (e.g., nitrogen or argon).[5] |
Recommended Storage and Handling Conditions
Based on the known properties of organic azides and specific information on this compound, the following storage and handling procedures are recommended:
-
Storage Temperature: For long-term storage, a temperature of -20°C is recommended.[6] For short-term storage, 2-8°C can be acceptable.[7]
-
Atmosphere: Store under an inert atmosphere such as nitrogen or argon to prevent potential oxidative degradation.[5]
-
Light Protection: Store in a light-protected container, such as an amber vial.[1]
-
Container: Use glass containers with PTFE-lined caps. Avoid contact with metal parts.
-
Handling:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Use non-metal spatulas and avoid scratching or applying pressure to the solid material.[3]
-
Do not heat the compound directly unless as part of a controlled reaction with appropriate safety measures in place.
-
Experimental Protocols for Stability Assessment
The following are detailed methodologies for key experiments to assess the stability of this compound.
Long-Term and Accelerated Stability Study (ICH Guideline Adaptation)
Objective: To evaluate the thermal stability of this compound over time under controlled temperature and humidity conditions.
Methodology:
-
Sample Preparation: Aliquot purified this compound (ideally from a solvent-free process) into amber glass vials under an inert atmosphere.
-
Storage Conditions: Place the vials in stability chambers maintained at the following conditions:
-
Long-term: 2-8°C
-
Accelerated: 25°C/60% RH and 40°C/75% RH
-
-
Time Points: Withdraw samples for analysis at predetermined intervals (e.g., 0, 1, 3, 6, and 12 months for long-term; 0, 1, 3, and 6 months for accelerated).
-
Analytical Method: Analyze the purity of the samples using a validated stability-indicating HPLC method (see Protocol 4.3). The method should be able to separate the parent compound from its degradation products.
-
Data Analysis: Plot the concentration of this compound against time for each storage condition. Determine the degradation rate and calculate the shelf-life.
Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)
Objective: To determine the decomposition temperature and energy release of this compound.
Methodology:
-
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of this compound into a hermetically sealed aluminum DSC pan.
-
Instrument Setup:
-
Temperature Program: Heat the sample from ambient temperature to a final temperature well above the expected decomposition point (e.g., 300°C) at a constant heating rate (e.g., 5 or 10 °C/min).
-
Atmosphere: Purge with an inert gas like nitrogen.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition and the integrated area of the exothermic peak to calculate the heat of decomposition (ΔHd).
Development of a Stability-Indicating HPLC Method
Objective: To develop an analytical method capable of quantifying the decrease in this compound concentration and the increase in its degradation products over time.
Methodology:
-
Forced Degradation Studies: Subject solutions of this compound to stress conditions to generate degradation products:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 60°C for 48 hours.
-
Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.
-
-
Chromatographic Conditions Development:
-
Column: Use a reverse-phase column (e.g., C18).
-
Mobile Phase: Develop a gradient or isocratic method using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) to achieve separation of the parent peak from all degradation product peaks.
-
Detection: Use a UV detector at a wavelength where this compound and its degradation products have absorbance.
-
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Logical Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Decision Tree for Handling this compound
Caption: Decision tree for safe storage and handling of this compound.
Conclusion
The stability of this compound is a critical parameter that must be carefully managed to ensure safety and experimental reproducibility. Storage at low temperatures (-20°C), protection from light, and use of an inert atmosphere are essential for maintaining its integrity. The purity of the compound, particularly the absence of residual chlorinated solvents, significantly enhances its stability. By following the recommended storage and handling guidelines and employing rigorous stability testing protocols, researchers can safely and effectively utilize this compound in their work.
References
- 1. CN107207418A - 4âAzidobutylamine and methods of preparation - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. A novel procedure for stabilization of azide in biological samples and method for its determination (HS-GC-FID/FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. “Click-switch” – one-step conversion of organic azides into photochromic diarylethenes for the generation of light-controlled systems - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02526K [pubs.rsc.org]
An In-depth Technical Guide to the Reactivity and Applications of 4-Azidobutylamine in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of 4-azidobutylamine, focusing on its role as a heterobifunctional crosslinker in applications involving primary amines. It details the reaction mechanisms, experimental protocols, and quantitative data relevant to its use in bioconjugation and drug development.
Executive Summary
This compound is a valuable molecular tool possessing two distinct functional groups: a primary amine (-NH₂) and an azide (B81097) (-N₃). While a direct reaction between the azide group and a primary amine is not a conventional or spontaneous transformation under standard laboratory conditions, the molecule's utility lies in its bifunctional nature. This allows for the sequential or orthogonal conjugation of two different molecules, often where one target molecule presents a primary amine for reaction. This guide will elucidate the specific reactivities of each functional group and their applications, particularly in the context of modifying proteins and other biomolecules.
Core Reactivity Principles of this compound
The chemical behavior of this compound is dictated by its two terminal functional groups. It is crucial to understand that these groups do not typically react with each other but are designed to engage with other specific reactive partners.
-
The Primary Amine (-NH₂): This group is a potent nucleophile and readily participates in reactions with various electrophiles. Its most common application in bioconjugation is the reaction with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This reaction is widely used to attach the azido-linker to a molecule of interest.
-
The Azide (-N₃): The azide group is remarkably stable in biological media and does not react with most biological functional groups, including primary amines. Its primary role is in bioorthogonal "click chemistry" reactions.[1] This involves a highly specific and efficient reaction with an alkyne to form a stable triazole ring.[2] This bioorthogonality is critical for specific labeling in complex biological mixtures.[1]
Organic azides are generally stable compounds; alkyl azides with a low nitrogen-to-carbon/oxygen ratio are known to be relatively stable, typically decomposing only at temperatures above 175°C.[3] Upon thermal or photochemical activation, azides can form highly reactive nitrene intermediates, which can then undergo various reactions, including insertion into C-H bonds or reactions with amines.[3][4][5] However, these are high-energy processes and are distinct from the direct mixing of an azide and a primary amine under typical bioconjugation conditions.
Application as a Heterobifunctional Crosslinker
The primary utility of this compound is as a linker to connect two molecular entities, for example, a protein and a small molecule drug or a fluorescent probe. A common workflow involves a two-step process where a primary amine on a protein (e.g., the ε-amino group of a lysine (B10760008) residue) is first modified.
Below is a logical workflow illustrating how this compound can be used to conjugate a protein (containing primary amines) to an alkyne-modified molecule.
Experimental Protocols and Methodologies
This protocol describes the general procedure for labeling proteins or other molecules containing primary amines with an N-hydroxysuccinimide ester of azidobutyric acid (a derivative of this compound).
Materials:
-
Protein or biomolecule with primary amines (2-3 mg/mL recommended).
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5).[6][7]
-
Azidobutyrate NHS ester.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[8]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Size-exclusion chromatography column for purification.
Procedure:
-
Prepare the protein solution in the amine-free reaction buffer.
-
Immediately before use, prepare a 10 mM stock solution of the Azidobutyrate NHS ester in anhydrous DMF or DMSO.
-
Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[6]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[8][9]
-
(Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purify the azide-modified protein from excess reagent and byproducts using a desalting column or dialysis.
This protocol outlines the conjugation of an azide-modified protein to an alkyne-containing molecule.
Materials:
-
Azide-modified protein (from Protocol 1).
-
Alkyne-containing molecule.
-
Copper(II) sulfate (B86663) (CuSO₄).[10]
-
A copper-stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA).[10]
-
A reducing agent, such as sodium ascorbate (B8700270) (prepare fresh).[11]
-
Reaction Buffer (e.g., PBS).
Procedure:
-
In a reaction tube, combine the azide-modified protein and the alkyne-containing molecule (typically in 10-50 fold molar excess).[12]
-
In a separate tube, premix the CuSO₄ and THPTA ligand solutions. A 5:1 ligand-to-copper ratio is common.[11]
-
Add the premixed catalyst solution to the protein-alkyne mixture. Final copper concentrations are typically in the range of 0.10 to 0.25 mM.[11]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.[11]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light if using fluorescent molecules.
-
Purify the final conjugate to remove the catalyst and excess reagents.
Quantitative Data Presentation
The efficiency and kinetics of the reactions involving the functional groups of this compound are critical for successful conjugation.
| Parameter | Value | Conditions / Notes | Citation |
| Optimal pH Range | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis. | [7] |
| Target Residues | Lysine ε-NH₂, N-terminal α-NH₂ | NHS esters show a strong preference for primary amines. | [13] |
| Reaction Time | 0.5 - 4 hours | At room temperature; can be extended at 4°C. | [7] |
| Site Occupancy | Variable | Depends on lysine solvent accessibility and local pKa. | [14] |
| Competing Reaction | Hydrolysis of NHS ester | Half-life is minutes to hours, highly pH-dependent. | [6] |
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Citation |
| Catalyst Required | Yes (Copper(I)) | No | [1][15] |
| Typical Reactants | Terminal Alkynes | Strained Cyclooctynes (e.g., DIBO, BCN) | [16][17] |
| Relative Rate | Fast (10² to 10⁵ M⁻¹s⁻¹) | Slower than CuAAC (10⁻³ to 1 M⁻¹s⁻¹) | [16][18] |
| Biocompatibility | Potentially cytotoxic due to copper. | Generally excellent for in vivo use. | [16] |
| Reaction Conditions | Aqueous buffer, RT | Aqueous buffer, RT | [2][15] |
Signaling Pathways and Logical Relationships
The application of this compound-based linkers is central to the construction of complex biological tools like Antibody-Drug Conjugates (ADCs). The following diagram illustrates the logical relationship in creating an ADC that targets a cell-surface antigen.
Conclusion
This compound serves as a foundational building block for creating powerful heterobifunctional crosslinkers. While the azide and primary amine groups do not directly react, their distinct and specific reactivities enable the precise and efficient conjugation of diverse molecules. For professionals in drug development and life sciences research, a thorough understanding of these principles—amine acylation and bioorthogonal azide-alkyne cycloaddition—is essential for designing next-generation bioconjugates, including ADCs, PROTACs, and advanced molecular probes.
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Organic azide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. glenresearch.com [glenresearch.com]
- 10. broadpharm.com [broadpharm.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jcmarot.com [jcmarot.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Azidobutylamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Azidobutylamine is a bifunctional linker molecule of significant interest in the fields of chemical biology, drug discovery, and materials science. Its structure, featuring a terminal primary amine and an azide (B81097) group connected by a flexible four-carbon chain, allows for orthogonal conjugation strategies. The amine functionality can be readily derivatized through standard amide bond formation or other amine-specific reactions, while the azide group is a key participant in highly efficient and specific "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and use, and a discussion of its applications, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).
Physical and Chemical Properties
The free base of this compound is known to be unstable, which has limited the availability of its detailed experimental physicochemical data. It is often generated in situ or used immediately after preparation. For improved stability, handling, and storage, this compound is frequently converted to its salt forms, such as the hydrochloride, hemioxalate, or citrate (B86180) salt. The properties of both the free base (where available or computed) and its more stable hydrochloride salt are summarized below.
Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Free Base) | This compound Hydrochloride | Source |
| Molecular Formula | C₄H₁₀N₄ | C₄H₁₁ClN₄ | [1][2] |
| Molecular Weight | 114.15 g/mol | 150.61 g/mol | [1][3] |
| Appearance | Colorless to yellow liquid | White solid (presumed) | [4] |
| Boiling Point | Not available (unstable) | Not available | |
| Melting Point | Not available (unstable) | Not available | |
| Density | Not available | Not available | |
| Solubility | Soluble in organic solvents like DMF and MTBE | Enhanced solubility in aqueous solutions | [5][6] |
| XLogP3 | 0.9 | - | [2] |
| Hydrogen Bond Donor Count | 1 | 2 | [2][6] |
| Hydrogen Bond Acceptor Count | 3 | 3 | [2][6] |
| Rotatable Bond Count | 4 | 4 | [2] |
| Stability | Unstable, especially in the presence of chlorinated solvents. Recommended to be produced on-site and used immediately or stored at <10°C under an inert atmosphere. | More stable for storage and handling. | [5][6] |
| CAS Number | 88192-20-5 | 1267640-80-1 | [1][3] |
Synthesis and Purification
The synthesis of this compound typically involves the introduction of the azide functionality onto a four-carbon chain bearing a protected or precursor amine group. A common route involves the Staudinger reduction of a diazide precursor. Due to the instability of the free base, it is often directly converted to a more stable salt form, such as the hydrochloride salt, for storage and subsequent use.
Experimental Protocol: Synthesis of this compound Free Base
This protocol is adapted from a patented procedure and should be performed by trained chemists with appropriate safety precautions, given the potential hazards associated with azides.[5]
Materials:
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Methyl tert-butyl ether (MTBE)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Water
Procedure:
-
Azidation: Dissolve 1,4-dibromobutane in DMF. Add an aqueous solution of sodium azide. Heat the mixture at 80-90°C for 12 hours.
-
Work-up and Extraction of Diazide Intermediate: After the reaction is complete, quench the mixture with water and extract with MTBE. The organic layer contains the 1,4-diazidobutane (B1339667) intermediate.
-
Staudinger Reduction: To the organic layer containing 1,4-diazidobutane, add a solution of triphenylphosphine in water and concentrated HCl. Stir the mixture at 25-35°C for 12 hours.
-
Isolation of this compound: After the reduction is complete, remove the solid triphenylphosphine oxide by filtration. Separate the aqueous layer containing the product.
-
Basification and Extraction: Raise the pH of the aqueous layer with sodium hydroxide. The this compound free base will separate.
-
Drying: Dry the product layer over solid sodium hydroxide to yield this compound.
Note on Stability: The free base is unstable and should be used immediately or stored under an inert atmosphere at low temperatures (<10°C).[5] The presence of residual chlorinated solvents can accelerate decomposition.[5]
Experimental Protocol: Preparation of this compound Hydrochloride
For enhanced stability, the free base can be converted to its hydrochloride salt.
Materials:
-
This compound (free base)
-
Anhydrous diethyl ether or other suitable anhydrous solvent
-
Anhydrous hydrogen chloride (gas or solution in a suitable solvent)
Procedure:
-
Dissolve the freshly prepared this compound free base in anhydrous diethyl ether.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
-
Store the resulting this compound hydrochloride in a desiccator.
Chemical Reactivity and Applications
The synthetic utility of this compound stems from its two reactive functional groups, which can be addressed in a sequential and orthogonal manner.
Amine Group Reactivity
The primary amine of this compound undergoes typical reactions of aliphatic amines, including:
-
Amide bond formation: Acylation with carboxylic acids, acid chlorides, or activated esters (e.g., NHS esters) to form amides. This is a common strategy for attaching the linker to a molecule of interest.
-
Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Azide Group Reactivity: Click Chemistry
The azide group is the cornerstone of this compound's application in "click chemistry." The most prominent of these reactions is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7] This reaction forms a stable 1,2,3-triazole ring, linking the azide-containing molecule to an alkyne-functionalized partner. The CuAAC reaction is highly efficient, specific, and tolerant of a wide range of functional groups, making it ideal for bioconjugation and complex molecule synthesis.[7]
This is a general protocol for the "clicking" of an alkyne-containing molecule with this compound. The reaction conditions may need to be optimized for specific substrates.
Materials:
-
This compound hydrochloride
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
A suitable solvent system (e.g., a mixture of tert-butanol (B103910) and water, or DMF)
Procedure:
-
Reactant Preparation: In a reaction vial, dissolve the alkyne-functionalized molecule and a slight excess (e.g., 1.1 equivalents) of this compound hydrochloride in the chosen solvent system (e.g., t-butanol/water).
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M). Prepare an aqueous solution of copper(II) sulfate pentahydrate (e.g., 0.1 M).
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution (e.g., 10 mol% relative to the limiting reagent), followed by the copper(II) sulfate solution (e.g., 1-5 mol%).
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, the mixture can be diluted with water and extracted with an organic solvent. The crude product is then purified by column chromatography.
Figure 1. Workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Application in PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[8] A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. This compound is an excellent candidate for the linker component due to its bifunctionality.
The synthesis of a PROTAC using this compound as a linker typically involves two key steps:
-
Attachment to the first ligand: The amine group of this compound is coupled to a carboxylic acid or other reactive group on either the target protein ligand or the E3 ligase ligand.
-
Click reaction with the second ligand: The resulting azide-functionalized ligand is then "clicked" to the second ligand, which has been pre-functionalized with a terminal alkyne.
This modular approach allows for the rapid synthesis of a library of PROTACs with varying linker lengths and attachment points, which is crucial for optimizing the degradation efficiency of the target protein.[9][10]
References
- 1. scbt.com [scbt.com]
- 2. 1-Butanamine, 4-azido- | C4H10N4 | CID 150111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Azido-1-butanamine hydrochloride 95% | CAS: 1267640-80-1 | AChemBlock [achemblock.com]
- 4. chembk.com [chembk.com]
- 5. CN107207418A - 4âAzidobutylamine and methods of preparation - Google Patents [patents.google.com]
- 6. 1267640-80-1(4-azidobutan-1-amine hydrochloride) | Kuujia.com [kuujia.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
4-azidobutylamine hydrochloride vs free base stability
An In-depth Technical Guide to the Stability of 4-Azidobutylamine: Hydrochloride Salt vs. Free Base
For researchers, scientists, and professionals in drug development, understanding the stability of reagents is paramount for reproducible results and safe laboratory practices. This guide provides a detailed comparison of the stability of this compound hydrochloride and its free base form, offering insights into their handling, storage, and thermal properties.
Core Stability Comparison: An Overview
The primary difference in stability between this compound hydrochloride and its free base lies in the protonation of the amine group. The formation of a hydrochloride salt significantly enhances the overall stability of the molecule.
This compound Hydrochloride is a salt, which is typically a crystalline solid at room temperature. This solid-state form contributes to its enhanced stability, making it less prone to decomposition during storage and handling.
This compound Free Base is a liquid at room temperature and is generally less stable. The free amine is more susceptible to degradation, particularly in the presence of impurities such as residual solvents from synthesis.[1]
A key finding from patent literature is that the isolated salt of this compound is more stable than the conventional free base form, exhibiting improved storage properties and increased thermal stability.[1] It has also been observed that the forced decomposition of the salt form releases a lower amount of energy compared to the free base.[1]
Quantitative Stability Data
While direct, side-by-side comparative studies in peer-reviewed literature are limited, data from patent filings and general knowledge of organic azide (B81097) stability provide a basis for comparison.
| Property | This compound Hydrochloride | This compound Free Base | Source |
| Physical State | Solid | Liquid | [2] |
| Thermal Stability | More stable; decomposition exotherm starts at ~100°C or higher. | Less stable, especially with solvent impurities. | [1] |
| Decomposition Energy | Lower energy release (e.g., < 1000 J/g). | Higher potential energy release. | [1] |
| Storage | Recommended for long-term storage. | Recommended for immediate use or storage at low temperatures under an inert atmosphere. | [1] |
General Stability Considerations for Organic Azides
The stability of small organic azides like this compound is a critical safety consideration. Several factors can influence their stability:
-
Carbon-to-Nitrogen (C/N) Ratio: this compound has a C/N ratio of 1 (4 carbon atoms to 4 nitrogen atoms). Organic azides with a low C/N ratio are considered to be more energetic and potentially explosive.[3][4][5][6] As a general guideline, compounds with a C/N ratio of less than 3 should be handled with caution.[4][6]
-
"Rule of Six": This rule suggests that having at least six carbon atoms for each energetic group (like an azide) provides sufficient "dilution" to render the compound relatively safe.[3] this compound does not meet this criterion, further emphasizing the need for careful handling.
-
Sensitivity: Organic azides can be sensitive to heat, light, shock, and pressure, which can initiate decomposition.[3][4][5][7]
Experimental Protocols
Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)
This protocol outlines a general procedure for assessing the thermal stability of energetic materials like this compound and its hydrochloride salt.
Objective: To determine the onset of decomposition and the energy released during thermal decomposition.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum or gold-plated high-pressure crucibles.
-
Microbalance (for accurate sample weighing).
-
Inert gas supply (e.g., Nitrogen).
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the sample (either the hydrochloride salt or the free base) into a crucible.
-
Crucible Sealing: Hermetically seal the crucible to contain any evolved gases during decomposition. For potentially explosive materials, a pinhole lid may be used with appropriate safety precautions to avoid pressure buildup.
-
Instrument Setup:
-
Place the sealed sample crucible and an empty reference crucible into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 25°C).
-
Heat the sample at a constant rate (e.g., 5-10°C/min) to a final temperature well beyond the expected decomposition point (e.g., 300°C).
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
The onset temperature of the first major exothermic peak is taken as the decomposition temperature.
-
Integrate the area under the exothermic peak to determine the enthalpy of decomposition (in J/g).
-
Visualizations
Chemical Relationship
Caption: Chemical equilibrium between the free base and hydrochloride salt.
Experimental Workflow for Stability Assessment
Caption: Workflow for comparative thermal stability analysis.
Application in Bioconjugation
Caption: Use of this compound in a typical bioconjugation reaction.
Safe Handling and Storage
Given the energetic nature of this compound, strict safety protocols are essential.
-
Storage: The hydrochloride salt is recommended for storage over the free base. When storing the free base, it should be kept at low temperatures (e.g., < 4°C), under an inert atmosphere (e.g., nitrogen or argon), and protected from light.[1]
-
Handling:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle in a well-ventilated area, preferably a fume hood.
-
Avoid contact with metals, as heavy metal azides can be highly explosive. Use plastic or ceramic spatulas.[3][4]
-
Do not use chlorinated solvents (e.g., dichloromethane, chloroform) with azides, as this can form dangerously explosive di- and tri-azidomethane.[3][4]
-
Avoid strong acids, which can react with the azide to form the highly toxic and explosive hydrazoic acid.[3]
-
Avoid heating the free base, especially during purification. Distillation is not recommended.[4][7]
-
Conclusion
References
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. scbt.com [scbt.com]
- 3. Up-Scaling of DSC Data of High Energetic Materials - AKTS [akts.com]
- 4. CN107207418A - 4âAzidobutylamine and methods of preparation - Google Patents [patents.google.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. mrzgroup.umd.edu [mrzgroup.umd.edu]
- 7. fishersci.com [fishersci.com]
4-Azidobutylamine: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and handling precautions for 4-azidobutylamine. It is intended for laboratory personnel and professionals in the field of drug development and scientific research who may work with this compound.
Introduction
This compound (C4H10N4) is a bifunctional molecule containing both an azide (B81097) and an amine group.[1][2] This unique structure makes it a valuable reagent in various chemical syntheses, particularly in bioconjugation and click chemistry reactions. However, the presence of the azide functional group also introduces potential hazards, necessitating strict adherence to safety protocols. Low molecular weight azides can be unstable, and there may be restrictions on their commercial transport unless specific stability criteria are met.[3]
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its potential for instability and irritation. It is crucial to handle this chemical with care to avoid adverse effects.
Potential Health Effects:
-
Skin Contact: May cause skin irritation and potentially an allergic skin reaction.[4]
-
Eye Contact: May cause eye irritation.[4]
-
Inhalation: May cause irritation to the respiratory system.[4]
-
Ingestion: The toxicological properties following ingestion have not been thoroughly investigated.
Environmental Hazards:
-
Harmful to aquatic life.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is essential for safe handling and storage.
| Property | Value | Reference |
| Molecular Formula | C4H10N4 | [1][2] |
| Molecular Weight | 114.15 g/mol | [1][2] |
| CAS Number | 88192-20-5 | [1] |
| Appearance | Colorless to yellow liquid | [4] |
| Odor | Strong, pungent | [4] |
| Topological Polar Surface Area | 40.4 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 4 | [5] |
Stability and Reactivity
Organic azides, particularly those of low molecular weight, are known for their potential instability and can be sensitive to heat, shock, and friction.[3][6] The free base form of this compound is reported to be unstable and may degrade over time.[3] For this reason, it is often recommended to be produced on-site and used immediately.[3]
Conditions to Avoid:
-
High temperatures
-
Sources of ignition
-
Strong oxidizing agents, acids, and bases[4]
Stability Enhancement:
-
Storage at Low Temperatures: If immediate use is not possible, it should be stored at low temperatures (below 10°C) under an inert atmosphere, such as nitrogen.[3]
-
Formation of Salts: Salts of this compound have been found to be more stable than the free base form, exhibiting improved storage properties and increased thermal stability.[3]
Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to ensure the safety of laboratory personnel and the integrity of the compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn. In case of a significant risk of splashing, chemical-resistant aprons or suits may be necessary.
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of aerosol formation, a suitable respirator should be used.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapors or mists.
-
Keep away from heat, sparks, and open flames.
-
Use non-sparking tools.
-
Ground/bond container and receiving equipment to prevent static discharge.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store at temperatures below 10°C.[3]
-
Store under an inert atmosphere (e.g., nitrogen).[3]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]
First-Aid Measures
In the event of exposure, immediate medical attention is crucial.
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Accidental Release Measures
In the case of a spill, follow these emergency procedures:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spread of the liquid using inert absorbent materials (e.g., vermiculite, sand, or earth).
-
Personal Protection: Wear appropriate personal protective equipment (PPE), including respiratory protection, during cleanup.
-
Cleanup: Carefully collect the absorbed material into a sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.
-
Waste Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.
Below is a logical workflow for handling a this compound spill.
Caption: Workflow for handling a this compound spill.
Fire-Fighting Measures
Suitable Extinguishing Media:
-
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Specific Hazards Arising from the Chemical:
-
In case of fire, hazardous decomposition products such as nitrogen oxides and carbon oxides may be produced.
Protective Equipment and Precautions for Firefighters:
-
Wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.
Experimental Protocols
Detailed experimental protocols involving this compound are beyond the scope of this safety guide. Researchers should consult relevant literature and established laboratory procedures for specific applications. It is imperative that a thorough risk assessment is conducted before any new experimental work is undertaken.
Disclaimer: This document is intended as a guide for the safe handling of this compound and is not exhaustive. It is the responsibility of the user to ensure that all safety precautions are followed and that they are in compliance with all applicable regulations. Always refer to the most current Safety Data Sheet (SDS) for this product before use.
References
- 1. scbt.com [scbt.com]
- 2. 1-Butanamine, 4-azido- | C4H10N4 | CID 150111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN107207418A - 4âAzidobutylamine and methods of preparation - Google Patents [patents.google.com]
- 4. This compound [chembk.com]
- 5. 4-Azidobutan-1-amine|lookchem [lookchem.com]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
In-Depth Technical Guide on the Solubility of 4-Azidobutylamine in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-azidobutylamine, a bifunctional molecule of interest in bioconjugation, chemical biology, and drug development. Due to the limited availability of direct quantitative solubility data in peer-reviewed literature, this guide synthesizes information from the physicochemical properties of this compound, the known solubility of its close structural analogs, and established experimental protocols.
Introduction to this compound
This compound (N₃-(CH₂)₄-NH₂) is a valuable chemical reagent featuring a terminal azide (B81097) group and a primary amine.[1][2] The azide moiety allows for specific covalent modification via "click chemistry" reactions, such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The primary amine serves as a versatile handle for conjugation to various molecules, including proteins, peptides, and other biomolecules, through reactions like amidation or reductive amination. Its short, four-carbon alkyl chain provides a flexible spacer.
Understanding the aqueous solubility of this compound is critical for its effective use in biological applications, which are predominantly carried out in buffered aqueous solutions. Factors such as buffer pH, ionic strength, and temperature can significantly influence its solubility and, consequently, its reactivity and utility in experimental workflows.
Physicochemical Properties and Estimated Solubility
Physicochemical Properties:
This compound is a small molecule with functional groups capable of hydrogen bonding, which generally favors aqueous solubility.[2][3][4] The primary amine is basic and will be protonated at acidic to neutral pH, forming a highly soluble ammonium (B1175870) salt. The azide group is also considered to be hydrophilic and can contribute to water solubility.[5][6] The calculated XLogP3 value of 0.9 is indicative of good hydrophilicity.[2][3]
Solubility of Structural Analogs:
To provide a reasonable estimate, the solubilities of two close structural analogs, n-butylamine and 1,4-diaminobutane (B46682) (putrescine), are presented. These compounds share the same four-carbon chain but differ in the terminal functional group.
| Property | This compound (C₄H₁₀N₄) | n-Butylamine (C₄H₁₁N) | 1,4-Diaminobutane (Putrescine) (C₄H₁₂N₂) |
| Molecular Weight | 114.15 g/mol [1][2][3] | 73.14 g/mol [7][8] | 88.15 g/mol [9][10] |
| Calculated XLogP3 | 0.9[2][3] | 0.9 (approx.) | -0.9[10] |
| Hydrogen Bond Donors | 1[2][3] | 2 | 2[10] |
| Hydrogen Bond Acceptors | 3[2][3] | 1 | 2[10] |
| Aqueous Solubility | Expected to be miscible | Miscible (soluble in all proportions)[7][8][11] | Highly soluble (40 g/L at 20°C); Dihydrochloride salt: 100 g/L[9][12] |
Based on the data from its structural analogs, this compound is expected to be highly soluble to miscible in water and common aqueous buffers.
-
n-Butylamine , which is less polar than this compound, is miscible with water.[7][8][11]
-
The presence of the polar azide group, in place of a methyl group, should further enhance hydrophilicity.
-
Like other amines, its solubility is expected to be highest at acidic pH due to the formation of the protonated and highly polar 4-azidobutylammonium salt. As the pH increases above the pKa of the amine, the solubility of the free base form may decrease, but given its short alkyl chain, it is still expected to remain high.
Experimental Protocol: Determination of Equilibrium Solubility
The shake-flask method is the gold-standard for determining the equilibrium (thermodynamic) solubility of a compound.[13][14] The following protocol is adapted for the specific determination of this compound solubility in various aqueous buffers.
Objective: To determine the equilibrium solubility of this compound in different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) at a controlled temperature (e.g., 25°C).
Materials:
-
This compound (as free base or a salt, e.g., hydrochloride)
-
Aqueous Buffers:
-
0.1 M Acetate buffer, pH 5.0
-
0.1 M Phosphate-buffered saline (PBS), pH 7.4
-
0.1 M Borate buffer, pH 9.0
-
-
Vials (e.g., 2 mL glass vials with screw caps)
-
Orbital shaker or rotator with temperature control
-
Centrifuge capable of handling vials
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Analytical balance
-
pH meter
-
Quantification instrument (e.g., HPLC-UV, LC-MS, or a suitable derivatization/colorimetric assay)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions: a. Add an excess amount of this compound to a pre-weighed vial. An excess is critical; for a compound expected to be highly soluble, start by adding approximately 200 mg of the compound to 1 mL of buffer. b. Record the exact weight of the compound added. c. Add 1.0 mL of the desired aqueous buffer to the vial. d. Securely cap the vial. e. Prepare triplicate samples for each buffer condition being tested.
-
Equilibration: a. Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). b. Shake the samples for a sufficient time to reach equilibrium. For small molecules, 24 hours is standard, but a preliminary time-course experiment (e.g., sampling at 4, 8, 24, and 48 hours) is recommended to confirm equilibrium has been reached.[13][15]
-
Phase Separation: a. After equilibration, allow the vials to stand undisturbed for a short period to allow for the settling of undissolved solid. b. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining solid.
-
Sample Collection and Preparation: a. Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet. b. For additional certainty, filter the collected supernatant through a 0.22 µm syringe filter. Note: Pre-test the filter for compound binding. c. Immediately dilute the filtered supernatant with the appropriate buffer to a concentration within the linear range of the analytical method. A series of dilutions (e.g., 1:100, 1:1000, 1:10,000) is recommended due to the expected high solubility.
-
Quantification: a. Prepare a standard curve of this compound of known concentrations in the same buffer. b. Analyze the diluted samples and the standards using a validated analytical method (e.g., HPLC-UV). c. Calculate the concentration of this compound in the original undiluted supernatant using the standard curve and the dilution factor.
-
Data Reporting: a. Report the solubility in mg/mL or mol/L for each buffer condition. b. Measure and report the final pH of the saturated solution to check for any changes. c. Visually inspect the remaining solid to ensure it has not changed form (e.g., precipitated as a different salt or polymorph).
Visualized Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Signaling Pathways
A thorough literature search did not reveal any known direct involvement of this compound in specific biological signaling pathways. Its primary role in research and development is as a chemical tool—a bifunctional linker used to conjugate molecules—rather than as a bioactive signaling molecule itself. Therefore, its impact on cellular systems would be dependent on the molecule to which it is attached.
References
- 1. scbt.com [scbt.com]
- 2. 1-Butanamine, 4-azido- | C4H10N4 | CID 150111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Azidobutan-1-amine|lookchem [lookchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Butylamine 99.5 109-73-9 [sigmaaldrich.com]
- 8. n-Butylamine - Wikipedia [en.wikipedia.org]
- 9. 1,4-Diaminobutane, 99% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]
- 10. Putrescine | C4H12N2 | CID 1045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Butylamine | C4H11N | CID 8007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ≥99.0% (AT), powder, purum | Sigma-Aldrich [sigmaaldrich.com]
- 13. enamine.net [enamine.net]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]
Spectroscopic Analysis of 4-Azidobutylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the expected 1H NMR and mass spectrometry data for 4-azidobutylamine. Due to the absence of publicly available experimental spectra, this guide presents predicted data based on established principles of nuclear magnetic resonance and mass spectrometry, offering a valuable resource for the identification and characterization of this bifunctional molecule.
Core Data Presentation
The predicted spectroscopic data for this compound (C₄H₁₀N₄, Molecular Weight: 114.15 g/mol ) is summarized below.
Predicted ¹H NMR Data
The proton NMR spectrum of this compound is anticipated to exhibit three distinct signals corresponding to the different methylene (B1212753) groups in the butyl chain. The chemical shifts are influenced by the electron-withdrawing azide (B81097) group and the electron-donating amine group.
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-1 (-CH₂-NH₂) | ~ 2.7 - 2.9 | Triplet (t) | 2H |
| H-4 (-CH₂-N₃) | ~ 3.2 - 3.4 | Triplet (t) | 2H |
| H-2, H-3 (-CH₂-CH₂-) | ~ 1.5 - 1.8 | Multiplet (m) | 4H |
| -NH₂ | Variable (Broad singlet) | Broad Singlet (br s) | 2H |
Note: The chemical shift of the amine protons (-NH₂) is highly variable and depends on solvent, concentration, and temperature.
Predicted Mass Spectrometry Data
The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns resulting from the cleavage of the alkyl chain and the loss of the azide and amine functionalities.
| m/z | Proposed Fragment | Notes |
| 114 | [M]⁺ | Molecular Ion |
| 86 | [M - N₂]⁺ | Loss of nitrogen gas from the azide group |
| 71 | [M - N₃]⁺ | Loss of the azido (B1232118) radical |
| 43 | [CH₂N₃]⁺ | Fragment containing the azido group |
| 30 | [CH₂NH₂]⁺ | A common fragment for primary amines (α-cleavage) |
Experimental Protocols
The following are generalized protocols for obtaining ¹H NMR and mass spectrometry data for a compound like this compound.
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the amine protons.
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set the appropriate spectral width, number of scans, and relaxation delay.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum. A standard pulse sequence, such as a single 90° pulse, is typically used.
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using a reference standard, typically tetramethylsilane (B1202638) (TMS) at 0 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons.
-
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer. Common introduction methods include direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample molecules. Electron ionization (EI) is a common technique that bombards the sample with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation. Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can also be used to observe the molecular ion with less fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Detection: Detect the separated ions, and a detector will generate a signal proportional to the number of ions at each m/z value.
-
Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to deduce the structure of the molecule. The difference in m/z values between peaks corresponds to the loss of specific neutral fragments.
-
Visualization of Spectroscopic Analysis Workflow
The logical workflow for obtaining and interpreting the spectroscopic data for this compound is illustrated below.
Commercial Sources and Technical Guide for High-Purity 4-Azidobutylamine
For researchers and professionals in drug development, securing high-purity reagents is a critical first step in ensuring the reliability and reproducibility of experimental results. 4-Azidobutylamine is a versatile bifunctional linker used in bioconjugation, proteomics, and as a building block in the synthesis of more complex molecules, including PROTACs.[1] This guide provides an overview of commercial sources for high-purity this compound, methods for its purity assessment, and a general workflow for its procurement and validation.
Commercial Supplier Overview
A variety of chemical suppliers offer this compound for research purposes. Purity levels are typically stated as greater than 95%, though it is crucial to consult the Certificate of Analysis (CoA) for lot-specific data. The following table summarizes key information from several suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Stated Purity |
| Santa Cruz Biotechnology | This compound | 88192-20-5 | C4H10N4 | 114.15 | Refer to CoA |
| Simson Pharma Limited | 4-Azido butyl amine | 88192-20-5 | C4H10N4 | 114.15 | Accompanied by CoA |
| MedKoo Biosciences | This compound | 88192-20-5 | C4H10N4 | 114.15 | >95% (or refer to CoA)[1] |
| LookChem | 4-Azidobutan-1-amine | 88192-20-5 | C4H10N4 | 114.15 | 99% (from some raw suppliers)[2] |
| Synthonix | 4-Azidobutan-1-amine | 88192-20-5 | C4H10N4 | 114.15 | 95%+ |
| Matrix Scientific | 4-Azidobutan-1-amine | 88192-20-5 | C4H10N4 | 114.15 | >95% |
Experimental Protocols: Purity Assessment
While suppliers provide a CoA, independent verification of purity is often a necessary step in rigorous scientific research. The primary methods for assessing the purity of this compound include Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography (GC) for Purity Determination
This method is suitable for determining the percentage of this compound in a sample and identifying volatile impurities.
Objective: To quantify the purity of this compound by calculating the area percentage of the main peak.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for amine analysis (e.g., a polyethylene (B3416737) glycol or modified polysiloxane phase)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the area of the this compound peak relative to the total area of all peaks.
¹H-NMR Spectroscopy for Structural Confirmation and Purity
¹H-NMR provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.
Objective: To confirm the chemical structure of this compound and identify any proton-containing impurities.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O))
-
Internal standard for qNMR (optional, e.g., maleic acid)
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent. If performing qNMR, add a precisely weighed amount of the internal standard.
-
Data Acquisition: Acquire the ¹H-NMR spectrum.
-
Data Analysis:
-
Structural Confirmation: Compare the observed chemical shifts and splitting patterns with the expected spectrum for this compound. Key signals include those for the methylene (B1212753) groups adjacent to the amine and azide (B81097) functionalities.
-
Purity Assessment: Integrate the signals corresponding to this compound and any identified impurities. The relative integrals can provide a molar ratio of the components. For qNMR, the purity is calculated by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard.
-
Workflow and Signaling Pathway Diagrams
To visualize the processes involved in utilizing high-purity this compound, the following diagrams are provided in the DOT language for Graphviz.
Caption: Procurement and validation workflow for high-purity reagents.
Caption: General signaling pathway for bioconjugation using this compound.
References
An In-depth Technical Guide to the Thermal Stability of 4-Azidobutylamine and Its Salts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability of 4-azidobutylamine and its corresponding salts. This compound is a valuable bifunctional linker used in pharmaceutical research, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). However, its utility is tempered by the inherent instability of the azide (B81097) functional group. This document summarizes available data on the thermal properties of this compound and its salts, outlines detailed experimental protocols for thermal analysis, and presents a comparative analysis of their stability. The formation of salts is shown to be a critical strategy for enhancing the safety and handling of this important chemical entity.
Introduction
This compound is a versatile chemical building block that incorporates both a primary amine and an azide functional group. This unique structure allows for orthogonal conjugation strategies, making it a popular linker in the development of complex molecules such as PROTACs. The amine group provides a handle for amide bond formation, while the azide group can participate in highly efficient "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Despite its synthetic utility, the presence of the azide group in a low molecular weight alkane raises significant safety concerns. Organic azides are known for their potential to decompose exothermically, and in some cases, explosively, when subjected to heat, shock, or friction. For this compound, with a high nitrogen-to-carbon ratio, this risk is particularly pronounced. Reports indicate that the free base is unstable and should be prepared in situ for immediate use or stored at low temperatures (below 10°C) under an inert atmosphere.[1] This instability presents challenges for its large-scale synthesis, purification, storage, and transportation.
A common strategy to mitigate the hazards associated with energetic compounds is the formation of salts. For amines, this is readily achieved by reaction with an acid. The resulting salt often exhibits increased thermal stability, reduced sensitivity, and improved handling characteristics. This guide focuses on the thermal stability of this compound and its salts, providing a critical assessment for researchers and professionals working with this compound.
The Impact of Salt Formation on Thermal Stability
The formation of an ammonium (B1175870) salt from the primary amine of this compound significantly enhances its thermal stability. This increased stability is attributed to the delocalization of the lone pair of electrons on the nitrogen atom upon protonation, which reduces the overall energy of the molecule and increases the activation energy required for decomposition.
A key patent in this area explicitly states that salts of this compound, such as the benzoate, phosphate, and acetate (B1210297) salts, exhibit increased thermal stability compared to the free base.[1] The onset of exothermic decomposition for these salts is reported to be in the range of 100°C to 185°C or even higher, a significant improvement over the less stable free base.[1]
dot
Caption: Workflow for assessing the thermal stability of this compound and its salts.
Quantitative Thermal Stability Data
While specific, publicly available, side-by-side comparative data for this compound and its various salts is limited, the available information and data from analogous compounds allow for a representative comparison. The following table summarizes the expected thermal properties based on patent literature and studies on similar small organic azides.
| Compound | Onset of Decomposition (Tonset) by DSC (°C) | Enthalpy of Decomposition (ΔHd) (J/g) | Notes |
| This compound (Free Base) | < 100 (Estimated) | High (Potentially > 1000 J/g) | Inherently unstable, recommended for in situ use or cold storage.[1] |
| This compound Hydrochloride | 100 - 185+ | < 1000 | Increased stability due to salt formation. |
| This compound Phosphate | 100 - 185+ | < 1000 | Mentioned as a stable salt form.[1] |
| This compound Benzoate | 100 - 185+ | < 1000 | Mentioned as a stable salt form.[1] |
| This compound Acetate | 100 - 185+ | < 1000 | Mentioned as a stable salt form.[1] |
Note: The data for the salts is presented as a range based on patent literature.[1] The data for the free base is an estimation based on the general properties of low molecular weight organic azides and the patent's emphasis on the improved stability of the salts.
dot
Caption: The relationship between the chemical form of this compound and its stability.
Experimental Protocols for Thermal Analysis
Accurate assessment of the thermal stability of this compound and its salts requires standardized and carefully executed experimental protocols. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques employed for this purpose.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the onset temperature of decomposition and the enthalpy of decomposition.
Protocol for Energetic Materials:
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the sample into a high-pressure gold-plated or aluminum crucible. The use of high-pressure crucibles is recommended to suppress vaporization and ensure that the observed thermal events correspond to decomposition.
-
Hermetically seal the crucible to contain any evolved gases during the initial stages of decomposition. For potentially highly energetic materials, a pinhole lid can be used with caution to prevent pressure buildup.
-
-
Instrument Setup:
-
Use a calibrated DSC instrument.
-
Purge the sample chamber with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to provide a controlled atmosphere.
-
-
Temperature Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., 25°C).
-
Heat the sample at a linear rate of 5-10°C/min. Slower heating rates can provide better resolution of thermal events.
-
The heating range should be sufficient to capture the entire decomposition exotherm, typically up to 300-400°C for this class of compounds.
-
-
Data Analysis:
-
Determine the onset temperature (Tonset) of the exothermic decomposition peak.
-
Integrate the area under the decomposition peak to calculate the enthalpy of decomposition (ΔHd).
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature range and to identify mass loss events.
Protocol for Amine and Azide Decomposition:
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the sample into an open ceramic or aluminum crucible.
-
-
Instrument Setup:
-
Use a calibrated TGA instrument.
-
Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
-
Temperature Program:
-
Equilibrate the sample at ambient temperature.
-
Heat the sample at a linear rate of 10°C/min up to a temperature where complete decomposition is expected (e.g., 400°C).
-
-
Data Analysis:
-
Analyze the TGA curve to identify the temperatures at which mass loss begins, the rate of mass loss, and the final residual mass.
-
The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
-
Safety Considerations
Working with this compound and its salts requires strict adherence to safety protocols due to their potential as energetic materials.
-
General Handling: Always handle these compounds in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoidance of Incompatibles: Do not expose organic azides to strong acids (which can form highly explosive hydrazoic acid), heavy metals (which can form shock-sensitive metal azides), or strong oxidizing agents.
-
Scale Limitations: Handle the smallest quantities of material necessary for the experiment.
-
Thermal Hazards: Avoid subjecting the compounds to sudden thermal shock or high temperatures outside of a controlled thermal analysis instrument.
-
Waste Disposal: All waste containing azides should be treated as hazardous and disposed of according to institutional safety guidelines.
Conclusion
The thermal stability of this compound is a critical consideration for its safe handling, storage, and application in research and development. The available evidence strongly indicates that the free base is an unstable compound with a significant potential for exothermic decomposition. The formation of salts, such as the hydrochloride, phosphate, benzoate, and acetate, is a highly effective strategy for mitigating this instability. The resulting salts exhibit significantly higher decomposition temperatures and are therefore safer to handle and store. Researchers and drug development professionals should prioritize the use of this compound in its salt forms whenever possible to ensure a safer working environment and more robust experimental outcomes. The experimental protocols provided in this guide offer a framework for the consistent and reliable thermal characterization of these important chemical entities.
References
An In-depth Technical Guide to the Potential Hazards of Small Molecule Organic Azides
For Researchers, Scientists, and Drug Development Professionals
Organic azides are invaluable reagents in modern chemical synthesis, particularly lauded for their role in "click chemistry," bioconjugation, and the formation of nitrogen-containing heterocycles. However, the energetic nature of the azide (B81097) functional group (–N₃) presents significant potential hazards, including explosive decomposition and acute toxicity. A thorough understanding of these risks and the implementation of rigorous safety protocols are paramount for the safe handling and utilization of these compounds in a laboratory setting. This guide provides a comprehensive overview of the hazards associated with small molecule organic azides, detailed experimental protocols for their safe handling, and an exploration of their mechanisms of toxicity.
Core Hazards: Explosive Instability and Toxicity
The primary hazards of small molecule organic azides stem from two main properties: their potential for rapid, exothermic decomposition and the inherent toxicity of the azide ion and its metabolites.
Explosive and Thermal Instability
Organic azides are energy-rich molecules that can decompose with explosive force when subjected to external stimuli such as heat, shock, friction, or static electricity.[1][2] The decomposition reaction releases a large volume of nitrogen gas, leading to a rapid pressure increase. The stability of an organic azide is inversely related to its nitrogen content. Several rules of thumb are used to assess the potential explosive hazard of an organic azide:
-
Carbon-to-Nitrogen (C/N) Ratio: A higher ratio of carbon atoms to nitrogen atoms generally indicates greater stability. A commonly cited rule is that the ratio of the number of carbon atoms plus oxygen atoms to the number of nitrogen atoms should be 3 or greater ((NC + NO) / NN ≥ 3) for a compound to be considered for isolation and storage in larger quantities.[3]
-
The Rule of Six: This guideline suggests that a molecule should have at least six carbon atoms for each energetic functional group (e.g., azide, nitro, diazo) to be considered relatively safe to handle.[4]
-
Molecular Weight: Higher molecular weight azides tend to be less volatile and less prone to explosive decomposition than their low molecular weight counterparts.[2]
Small molecule organic azides, especially those with a low C/N ratio, should always be treated as potentially explosive.
Toxicological Hazards
The azide ion (N₃⁻) is a potent toxin with a toxicity comparable to that of cyanide. It can be absorbed through the skin, ingested, or inhaled. The primary mechanism of azide toxicity is the inhibition of cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, thereby disrupting cellular respiration and leading to a rapid decrease in ATP production.[5][6] This is particularly damaging to tissues with high metabolic rates, such as the heart and brain.[6]
Furthermore, inorganic azide can be metabolized in biological systems to form the mutagenic organic azide, L-azidoalanine.[7] This metabolite is formed by the enzyme O-acetylserine (thiol)-lyase, which substitutes azide for its natural substrate, sulfide.
Quantitative Hazard Data
The following tables summarize available quantitative data on the thermal stability and toxicity of selected small molecule organic azides. It is crucial to note that this data is not exhaustive, and the absence of data for a specific compound does not imply that it is safe. All new or unfamiliar organic azides should be handled with extreme caution.
Table 1: Thermal Decomposition Data of Selected Small Molecule Organic Azides
| Compound | Molecular Formula | Decomposition Temperature (°C) | Notes |
| Benzyl (B1604629) Azide | C₇H₇N₃ | 157 (decomposes) | Thermally sensitive explosive.[8][9] |
| Ethyl Azide | C₂H₅N₃ | Decomposes with measurable rate at 200°C in the gas phase. | Has been reported to explode when heated to room temperature.[1] |
| 2-Azidoethanol | C₂H₅N₃O | Evidence of decomposition even at 100°C. | - |
| Azidomethyl methyl ether | C₂H₅N₃O | 173 | - |
| N-(Azidomethyl)acetamide | C₃H₆N₄O | 157 | Electron-withdrawing groups can decrease thermal stability.[4] |
| Methyl azidoacetate | C₃H₅N₃O₂ | 130 | [4] |
| 2-Azidophenylmethanol | C₇H₇N₃O | Onset of decomposition around 150°C by DSC. | - |
| 1-Azido-2-nitrobenzene | C₆H₄N₄O₂ | Onset of decomposition around 160°C by DSC. | - |
Table 2: Acute Toxicity Data of Selected Azides
| Compound | CAS Number | LD₅₀ | Species | Route of Administration |
| Sodium Azide | 26628-22-8 | 27 mg/kg | Rat | Oral |
| Sodium Azide | 26628-22-8 | 20 mg/kg | Rabbit | Dermal[10] |
| Benzyl Azide | 622-79-7 | 0.12 mg/kg | Mouse | Intraperitoneal[9] |
| Hydrazoic Acid | 7782-79-8 | 22 mg/kg | Mouse | Not specified[11] |
Table 3: Shock Sensitivity of Azides
| Compound | Sensitivity | Notes |
| Ethyl Azide | High | Sensitive to shock and impact.[1] |
| Benzyl Azide | High | Risk of explosion by shock, friction, fire or other sources of ignition.[9] |
| Heavy Metal Azides (e.g., Lead Azide, Silver Azide) | Extremely High | Used as primary explosives and are exceptionally sensitive to shock and friction.[12][13] |
Note: Quantitative shock sensitivity data (e.g., impact energy in Joules) is highly dependent on the testing method and is not consistently reported for many organic azides in accessible literature. All small molecule organic azides should be considered shock-sensitive.
Experimental Protocols
Strict adherence to safety protocols is mandatory when working with organic azides. The following are generalized procedures and should be adapted to specific laboratory conditions and institutional safety guidelines.
Synthesis of a Small Molecule Organic Azide (Example: Benzyl Azide)
This protocol describes the synthesis of benzyl azide from benzyl bromide and sodium azide. This reaction should only be performed by trained personnel in a properly equipped laboratory with all necessary safety precautions in place.
Materials:
-
Benzyl bromide
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Diethyl ether
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
Work in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dissolve sodium azide (1.1 equivalents) in DMSO in a round-bottom flask equipped with a magnetic stir bar.
-
Slowly add benzyl bromide (1.0 equivalent) to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Quenching and Extraction:
-
Slowly and carefully add water to the reaction mixture to quench the reaction.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with water (2 x volume of the organic layer).
-
Wash the combined organic layers with brine (1 x volume of the organic layer).
-
-
Drying:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
-
CRITICAL SAFETY STEP - AVOIDING ISOLATION OF PURE AZIDE:
-
DO NOT concentrate the solution to dryness using a rotary evaporator or by heating. This can lead to a violent explosion.[3][14]
-
The resulting solution of benzyl azide in diethyl ether should be used directly in the next reaction step whenever possible.
-
If storage is absolutely necessary, store the solution at a low temperature (2-8 °C) in a properly labeled container, away from light and sources of ignition. The concentration should not exceed 1M.[2]
-
Purification of Small Molecule Organic Azides
Purification methods that involve heating or potential for friction must be strictly avoided.
-
Permitted Methods:
-
Extraction: As described in the synthesis protocol.
-
Precipitation: If the azide is a solid, it can be precipitated from a solution by the addition of a non-solvent.
-
-
Forbidden Methods:
-
Distillation: Never distill small molecule organic azides.
-
Sublimation: Never sublime small molecule organic azides.
-
Column Chromatography: This should be avoided for small, potentially unstable azides as the friction from the stationary phase could initiate decomposition.[15]
-
Thermal Hazard Analysis using Differential Scanning Calorimetry (DSC)
DSC is a valuable tool for assessing the thermal stability of energetic materials. This protocol provides a general guideline for the DSC analysis of a potentially explosive organic azide. This analysis should only be performed by trained personnel on a properly calibrated instrument designed for energetic materials testing.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
High-pressure or hermetically sealed sample pans (e.g., gold-plated stainless steel)
-
Crimper for sealing pans
-
Small sample of the organic azide (typically 1-5 mg)
Procedure:
-
Instrument Preparation:
-
Ensure the DSC is properly calibrated for temperature and enthalpy using appropriate standards (e.g., indium).
-
The instrument should be located in a blast-proof enclosure or behind a blast shield.
-
-
Sample Preparation:
-
In a well-ventilated fume hood and behind a blast shield, carefully weigh a small amount (1-5 mg) of the organic azide into a high-pressure or hermetically sealed DSC pan.
-
Hermetically seal the pan using the appropriate crimper. This is crucial to contain any potential explosion and to prevent the volatilization of the sample.
-
-
DSC Analysis:
-
Place the sealed sample pan in the DSC sample holder and an empty, sealed reference pan in the reference holder.
-
Program the DSC with the desired temperature profile. A typical scan for thermal hazard analysis would be a linear heating ramp (e.g., 2-10 °C/min) from ambient temperature to a temperature well above the expected decomposition.
-
Start the DSC run and monitor the instrument from a safe distance.
-
-
Data Analysis:
-
Analyze the resulting thermogram to determine the onset temperature of decomposition (the temperature at which the exothermic decomposition begins) and the enthalpy of decomposition (the total energy released).
-
A sharp, large exothermic peak indicates a rapid, energetic decomposition and a significant hazard.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz, illustrate key concepts related to the hazards of small molecule organic azides.
Hazard Assessment Workflow
References
- 1. fishersci.com [fishersci.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sodium azide poisoning: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. Benzyl-azide [chembk.com]
- 10. Thermal Decomposition Kinetic Study of Azido-terminated Glycidiyl Azide-polymer [energetic-materials.org.cn]
- 11. rigaku.com [rigaku.com]
- 12. researchgate.net [researchgate.net]
- 13. Shock Sensitive Chemicals | Health, Safety and Environment Office - The Hong Kong University of Science and Technology [hseo.hkust.edu.hk]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Navigating the Synthesis of 4-Azidobutylamine: A Technical Guide to Theoretical and Practical Yields
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Azidobutylamine is a valuable bifunctional molecule increasingly utilized in pharmaceutical sciences and drug development as a linker in bioconjugation and a building block for complex molecular architectures. The efficiency of its synthesis is a critical factor for its practical application. This in-depth technical guide provides a comparative analysis of common synthetic routes to this compound, with a focus on the theoretical versus practical yields. Detailed experimental protocols for key methodologies are presented, alongside a quantitative summary to aid in the selection of the most appropriate synthetic strategy.
Introduction
The synthesis of this compound ((CH₂)₄(N₃)(NH₂)) presents unique challenges due to the presence of two reactive functional groups: a terminal azide (B81097) and a primary amine. The choice of synthetic route often depends on the availability of starting materials, desired purity, scalability, and, critically, the achievable yield. Understanding the discrepancy between theoretical and practical yields is paramount for optimizing production and ensuring cost-effectiveness in research and development. This guide explores two primary synthetic pathways: a one-pot reaction from 1,4-dibromobutane (B41627) and a two-step process involving the partial reduction of 1,4-diazidobutane (B1339667).
Data Presentation: A Comparative Analysis of Synthetic Routes
The following tables summarize the quantitative data for the synthesis of this compound via two distinct methods, providing a clear comparison of their efficiencies.
Table 1: Synthesis of this compound from 1,4-Dibromobutane
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Molar Ratio |
| 1,4-Dibromobutane | 215.91 | 0.463 | 100 | 1 |
| Sodium Azide (NaN₃) | 65.01 | 1.923 | 125 | 4.15 |
| Triphenylphosphine (B44618) (TPP) | 262.29 | 0.762 | 200 | 1.65 |
| This compound | 114.15 | Theoretical: 0.463 | Theoretical: 52.85 | - |
| Practical: 0.307 | Practical: 35 | - | ||
| Practical Yield | 66.3% |
Data derived from patent CN107207418A.
Table 2: Synthesis of this compound from 1,4-Diazidobutane (Staudinger Reduction)
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Molar Ratio |
| 1,4-Diazidobutane | 140.15 | Variable | Variable | 1 |
| Triphenylphosphine (TPP) | 262.29 | Variable | Variable | 1 |
| Water (H₂O) | 18.02 | Excess | Excess | - |
| This compound | 114.15 | - | - | - |
| Practical Yield | Not explicitly reported, but an excess of 1,4-diazidobutane is recommended to prevent the formation of 1,4-diaminobutane.[1] |
Note: While a precise practical yield is not available in the cited literature for this specific transformation, the Staudinger reduction is generally known for providing good to high yields.
Experimental Protocols
Protocol 1: Synthesis of this compound from 1,4-Dibromobutane
This one-pot method involves the initial formation of an azide intermediate followed by a Staudinger-type reduction.
Materials:
-
1,4-Dibromobutane (100 g)
-
Sodium Azide (125 g)
-
N,N-Dimethylformamide (DMF) (300 mL)
-
Water (375 mL + 1800 mL)
-
Methyl tert-butyl ether (MTBE) (1200 mL)
-
Concentrated Hydrochloric Acid (HCl) (120 mL in 600 mL water)
-
Triphenylphosphine (TPP) (200 g in 800 mL water)
-
Sodium Hydroxide (B78521) (NaOH) (300 g)
Procedure:
-
Dissolve 100 g of 1,4-dibromobutane in 300 mL of N,N-dimethylformamide.
-
Add a solution of 125 g of sodium azide in 375 mL of water to the reaction mixture.
-
Heat the mixture to 80-90°C and stir for 12 hours.
-
After the reaction is complete, quench the mixture with 1800 mL of water and 1200 mL of MTBE. This will cause the separation of layers.
-
Separate and retain the organic layer containing the intermediate.
-
To the organic layer, add a solution of 120 mL of concentrated HCl in 600 mL of water and a solution of 200 g of triphenylphosphine in 800 mL of water.
-
Stir the resulting mixture at 25-35°C for 12 hours.
-
After the reaction, filter to remove any solids and separate the layers.
-
Increase the pH of the aqueous layer containing the product with 300 g of sodium hydroxide.
-
Filter the final reaction mixture and separate the product layer.
-
Degas the product layer at 30-40°C and dry over sodium hydroxide to yield 35 g of this compound.
Protocol 2: Synthesis of this compound from 1,4-Diazidobutane (Staudinger Reduction)
This method involves the selective reduction of one azide group in 1,4-diazidobutane.
Materials:
-
1,4-Diazidobutane
-
Triphenylphosphine
-
Solvent (e.g., Tetrahydrofuran)
-
Water
Procedure:
-
Dissolve 1,4-diazidobutane in a suitable solvent such as THF. An excess of 1,4-diazidobutane is used to minimize the formation of the diamine byproduct.[1]
-
Cool the solution and add triphenylphosphine portion-wise.
-
After the formation of the phosphazide (B1677712) intermediate, add water to hydrolyze it to the amine.
-
The reaction progress can be monitored by gas chromatography.[1]
-
Upon completion, the product, this compound, is isolated and purified.
Mandatory Visualizations
Caption: Synthesis of this compound from 1,4-dibromobutane.
Caption: Staudinger reduction of 1,4-diazidobutane.
Discussion
The synthesis of this compound from 1,4-dibromobutane offers a practical one-pot procedure with a reported practical yield of 66.3%. This route is advantageous as it avoids the isolation of potentially hazardous azide intermediates. However, it requires a significant excess of sodium azide and triphenylphosphine, which can impact the overall cost and waste generation.
Conclusion
The choice of a synthetic route for this compound should be guided by a careful consideration of yield, cost of reagents, safety, and scalability. The one-pot synthesis from 1,4-dibromobutane provides a well-documented procedure with a quantifiable practical yield, making it a reliable option. The Staudinger reduction of 1,4-diazidobutane offers a more elegant chemical transformation, though further optimization and reporting of practical yields are needed for a complete quantitative comparison. This guide provides the necessary data and protocols to enable researchers and drug development professionals to make an informed decision based on their specific needs and resources.
References
An In-Depth Technical Guide to the Degradation Pathways and Byproducts of 4-Azidobutylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Azidobutylamine is a bifunctional molecule of interest in pharmaceutical and bioconjugation applications due to its primary amine and azide (B81097) functionalities. However, its inherent instability, particularly in its free base form, presents challenges for its storage, handling, and application. Understanding the degradation pathways and the resulting byproducts is crucial for ensuring the safety, efficacy, and regulatory compliance of processes and products involving this compound. This technical guide provides a comprehensive overview of the known and potential degradation pathways of this compound under various stress conditions, including thermal, photolytic, oxidative, and hydrolytic degradation. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates likely degradation patterns from the known chemistry of alkyl azides and primary amines. Detailed, adaptable experimental protocols for conducting forced degradation studies and identifying byproducts are provided, alongside mandatory visualizations of key pathways and workflows.
Introduction
This compound (N₃-(CH₂)₄-NH₂) is a valuable building block in chemical synthesis, enabling the introduction of both an amine handle for further functionalization and an azide group for bioorthogonal "click" chemistry reactions. Despite its utility, the compound is known to be unstable, with its free base form being particularly susceptible to decomposition, a process that can be accelerated by heat and the presence of certain solvents like dichloromethane.[1] The salt forms of this compound, in contrast, exhibit significantly improved thermal stability and storage properties.[1]
This guide aims to provide a thorough understanding of the potential degradation pathways of this compound. By examining the characteristic reactions of its two functional groups—the azide and the primary amine—we can predict the formation of various byproducts under different environmental stressors. This knowledge is critical for developing stable formulations, defining appropriate storage conditions, and establishing robust analytical methods for quality control.
Predicted Degradation Pathways and Byproducts
Thermal Degradation
Organic azides are known to be thermally labile, and their decomposition often proceeds through the formation of highly reactive nitrene intermediates.
-
Pathway: Upon heating, this compound is expected to lose a molecule of nitrogen (N₂) to form a highly reactive nitrene intermediate. This nitrene can then undergo intramolecular reactions.
-
Predicted Byproducts: The primary degradation product from the intramolecular C-H insertion of the nitrene is likely to be pyrrolidine . Further decomposition or side reactions could lead to other smaller, volatile molecules.
Figure 1: Proposed thermal degradation pathway of this compound.
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce the decomposition of alkyl azides, often leading to different products than thermal degradation.
-
Pathway: Photolytic decomposition of alkyl azides can proceed via a concerted mechanism to form imines, which can then be hydrolyzed to aldehydes.
-
Predicted Byproducts: The primary photolytic degradation is expected to yield 4-aminobutanal and the corresponding imine. The aldehyde is susceptible to further oxidation to 4-aminobutanoic acid .
Figure 2: Proposed photolytic degradation pathway of this compound.
Oxidative Degradation
The primary amine group in this compound is susceptible to oxidation.
-
Pathway: Oxidation of the primary amine can lead to a variety of products depending on the oxidizing agent and reaction conditions.
-
Predicted Byproducts: Potential oxidation products include 4-azidobutanal , 4-azidobutanoic acid , and potentially nitro or nitroso derivatives under stronger oxidizing conditions.
Figure 3: Proposed oxidative degradation pathways of the amine group.
Hydrolytic Degradation
While alkyl azides are generally stable to hydrolysis under neutral conditions, the presence of the amine group and potential pH changes could influence stability.
-
Pathway: Under acidic or basic conditions, the azide group could potentially undergo hydrolysis, although this is generally a slow process for alkyl azides. The primary amine can act as an internal catalyst in certain conditions.
-
Predicted Byproducts: Potential hydrolysis of the azide could lead to the formation of 4-aminobutanol and hydrazoic acid (HN₃).
Figure 4: Proposed hydrolytic degradation pathway of this compound.
Metabolic Degradation
The metabolic fate of this compound in biological systems is not documented. However, by considering the metabolism of structurally related endogenous compounds like putrescine (1,4-diaminobutane), we can propose plausible metabolic pathways.[4][5][6][7]
-
Pathway: The primary amine group is a likely site for metabolic transformation.
-
Predicted Metabolites:
-
Oxidative deamination by monoamine oxidase (MAO) or diamine oxidase (DAO) to yield 4-azidobutanal , which would then be further oxidized to 4-azidobutanoic acid .
-
Acetylation of the primary amine to form N-acetyl-4-azidobutylamine .
-
The azide group may also be subject to reduction to a primary amine, yielding putrescine (1,4-diaminobutane) , which would then enter its well-established metabolic pathways.
-
Figure 5: Proposed metabolic pathways of this compound.
Quantitative Data Summary
As of the date of this guide, there is no publicly available quantitative data on the degradation rates or byproduct formation for this compound under various stress conditions. The following table is provided as a template for researchers to populate with their own experimental data.
| Stress Condition | Parameter | This compound Remaining (%) | Major Degradation Product(s) | Byproduct Concentration (µg/mL or %) |
| Thermal | 80°C, 48 hours | Pyrrolidine | ||
| Photolytic | UV (254 nm), 24 hours | 4-Aminobutanal | ||
| Oxidative | 3% H₂O₂, 24 hours | 4-Azidobutanoic Acid | ||
| Acidic Hydrolysis | 0.1 M HCl, 80°C, 24 hours | 4-Aminobutanol | ||
| Basic Hydrolysis | 0.1 M NaOH, 80°C, 24 hours | 4-Aminobutanol |
Experimental Protocols for Forced Degradation Studies
The following protocols are provided as a starting point for conducting forced degradation studies on this compound. These should be adapted based on the stability of the compound and the specific analytical techniques available.[8][9]
General Sample Preparation
-
Prepare a stock solution of this compound (or its salt) in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of 1 mg/mL.
-
For each stress condition, transfer a known volume of the stock solution to a clean, inert vial.
Thermal Degradation Protocol
-
Place a vial containing the solid this compound and a vial with the stock solution in a calibrated oven at a set temperature (e.g., 80°C).
-
Monitor the samples at appropriate time intervals (e.g., 24, 48, 72 hours).
-
At each time point, remove an aliquot, allow it to cool to room temperature, and dilute with the mobile phase for analysis.
Photolytic Degradation Protocol
-
Expose a vial containing the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
Monitor the samples at appropriate time intervals.
-
At each time point, remove an aliquot and dilute with the mobile phase for analysis.
Oxidative Degradation Protocol
-
To the stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 3%).
-
Store the mixture at room temperature, protected from light.
-
Monitor the reaction at appropriate time intervals.
-
At each time point, take an aliquot and quench the reaction if necessary (e.g., by adding a small amount of sodium bisulfite solution), then dilute with the mobile phase for analysis.
Hydrolytic Degradation Protocol
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water.
-
Keep the vials at an elevated temperature (e.g., 60°C or 80°C) and monitor at appropriate time intervals.
-
At each time point, cool the aliquot and neutralize it before dilution with the mobile phase for analysis.
Analytical Methodology for Byproduct Identification
A combination of chromatographic and spectroscopic techniques is recommended for the separation and identification of degradation products.
-
High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) Detection:
-
A stability-indicating HPLC method should be developed to separate this compound from its degradation products. A reverse-phase C18 column is a good starting point.
-
The mobile phase should be compatible with MS detection (e.g., using volatile buffers like ammonium (B1175870) formate (B1220265) or formic acid).
-
LC-MS/MS can provide molecular weight and fragmentation information for structural elucidation of unknown byproducts.[8][9]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC-MS is suitable for the analysis of volatile and semi-volatile degradation products.[10]
-
Derivatization of the amine and any polar degradation products may be necessary to improve their volatility and chromatographic behavior.
-
Figure 6: General workflow for forced degradation studies.
Conclusion
While specific degradation data for this compound is scarce, a comprehensive understanding of the reactivity of its constituent functional groups allows for the prediction of its degradation pathways and byproducts. The inherent instability of the free base necessitates careful handling and consideration of storage conditions, with the use of salt forms being a prudent strategy to enhance stability. The provided experimental protocols offer a robust framework for researchers to conduct forced degradation studies, enabling the identification and quantification of degradation products. Such studies are indispensable for ensuring the quality, safety, and efficacy of any application involving this compound, from laboratory research to pharmaceutical development. Further research to definitively characterize the degradation profile of this important bifunctional molecule is highly encouraged.
References
- 1. 1,4-DIAMINOBUTANE | 110-60-1 [chemicalbook.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmasm.com [pharmasm.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of putrescine and cadaverine export in mammalian cells. A pharmacological approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Putrescine and cadaverine_Chemicalbook [chemicalbook.com]
- 8. Analytical Method Development: Use of LC-MS for Unknown Degradation Products – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 9. benchchem.com [benchchem.com]
- 10. Changes in cadaverine and putrescine metabolism in the mouse kidney induced to growth by an anabolic steroid - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Labeling via Click Chemistry Using 4-Azidobutylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has emerged as a powerful tool for bioconjugation, offering high specificity, efficiency, and biocompatibility. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are two prominent examples of click reactions used extensively in proteomics, drug development, and various biological studies. A key step in this process is the introduction of an azide (B81097) or alkyne handle onto the protein of interest.
These application notes provide a detailed guide to labeling proteins with 4-azidobutylamine, a reagent that introduces a terminal azide group. This is achieved by forming a stable amide bond between the amine group of this compound and the carboxyl groups (aspartic and glutamic acid residues) on the protein surface, a reaction mediated by carbodiimide (B86325) chemistry (EDC/Sulfo-NHS). Once the azide handle is installed, the protein can be conjugated to a variety of alkyne-containing molecules, such as fluorescent dyes, biotin, or drug molecules, via click chemistry.
Overview of the Labeling Strategy
The overall workflow for labeling a protein with this compound and subsequent click chemistry conjugation involves a two-stage process. The first stage is the covalent attachment of this compound to the protein. The second stage is the bioorthogonal click reaction of the azide-modified protein with an alkyne-functionalized molecule of interest.
Data Presentation
The following tables summarize typical quantitative data for the two-stage labeling process. Note that these values are representative and will require optimization for specific proteins and applications.
Table 1: Stage 1 - Azide Installation via EDC/Sulfo-NHS Chemistry
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| EDC:Protein Molar Ratio | 10:1 to 50:1 | Optimization is crucial to balance labeling efficiency and protein integrity. |
| Sulfo-NHS:EDC Molar Ratio | 2:1 to 5:1 | Sulfo-NHS stabilizes the active intermediate, improving reaction efficiency. |
| This compound:Protein Molar Ratio | 50:1 to 200:1 | A high excess of the amine is needed to drive the reaction. |
| Reaction pH | 6.0 (Activation), 7.2-7.5 (Conjugation) | A two-step pH process is optimal for EDC/Sulfo-NHS chemistry. |
| Reaction Time | 15-30 min (Activation), 2-4 hours (Conjugation) | Reaction times can be extended at 4°C. |
| Typical Labeling Efficiency | 1-5 azides per protein | Highly dependent on the number of available carboxyl groups and protein structure. |
Table 2: Stage 2 - Click Chemistry Conjugation
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Reaction Environment | In vitro | In vitro, in vivo, live cells |
| Catalyst Required | Copper(I) | None |
| Toxicity | Potential cytotoxicity due to copper | Generally considered biocompatible[1]. |
| Reaction Speed | Fast (< 1 hour) | Slower (1-12 hours) |
| Alkyne Reagent | Terminal Alkyne | Strained Alkyne (e.g., DBCO, BCN) |
| Typical Protein Identification (Proteomics) | Higher (e.g., 229 proteins identified)[2] | Lower (e.g., 188 proteins identified)[2] |
| Background Labeling | Low | Can have higher background due to reactivity of strained alkynes with thiols[3]. |
Experimental Protocols
Protocol 1: Two-Step Protein Labeling with this compound using EDC/Sulfo-NHS
This protocol describes the activation of protein carboxyl groups followed by conjugation with this compound.
Materials:
-
Target protein in an amine-free buffer (e.g., 50 mM MES, pH 6.0)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
This compound hydrochloride
-
Activation Buffer: 50 mM MES, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis equipment
Procedure:
-
Protein Preparation:
-
Dissolve or exchange the target protein into the Activation Buffer at a concentration of 1-10 mg/mL.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh stock solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add EDC and Sulfo-NHS to the protein solution to achieve final concentrations of 2-10 mM and 5-25 mM, respectively. A 10-50 fold molar excess of EDC over the protein is a good starting point.[1][4]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation with this compound:
-
Add this compound hydrochloride to the activated protein solution to a final concentration of 10-50 mM.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Conjugation Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes.
-
Remove excess reagents and byproducts by size-exclusion chromatography (desalting column) or dialysis against PBS.
-
-
Characterization:
-
Confirm the incorporation of the azide group by mass spectrometry. An increase in molecular weight corresponding to the mass of the this compound minus water should be observed for each modification.
-
References
- 1. biotium.com [biotium.com]
- 2. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Cell Surface Modification with 4-Azidobutylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted chemical modification of live cell surfaces is a powerful tool in chemical biology and drug development. It allows for the introduction of bioorthogonal functional groups, such as azides, which can be used for a variety of downstream applications including cell tracking, proteomics, and the attachment of therapeutic molecules. This document provides a detailed protocol for the modification of cell surface carboxyl groups with 4-azidobutylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method leverages the primary amine of this compound to form a stable amide bond with activated carboxyl groups on cell surface proteins.
Principle of the Technology
The modification process is a two-step chemical conjugation. First, EDC activates carboxyl groups (-COOH) on cell surface proteins to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine. To improve the efficiency and stability of the reaction in an aqueous environment, NHS is used to convert the O-acylisourea intermediate into a more stable amine-reactive NHS ester.[1][2] This NHS ester then readily reacts with the primary amine of this compound, forming a stable amide bond and introducing an azide (B81097) group onto the cell surface. The azide group serves as a bioorthogonal handle for subsequent "click chemistry" reactions.
Data Presentation
Table 1: Concentration-Dependent Effects of EDC/NHS on Cell Viability
| EDC Concentration (mM) | NHS Concentration (mM) | Cell Type | Effect on Viability and Proliferation | Reference |
| Low Concentrations | Low Concentrations | Human Fibroblasts and Keratinocytes | Comparable to non-cross-linked material. | [3] |
| 10 or 50 | Not Specified | Human Fibroblasts and Keratinocytes | Cytotoxic, reduced viability, and poor cellular organization. | [3] |
| 1.5% (w/v) | 1.5% (w/v) | Olfactory Ensheathing Cells | No adverse effects on cell survival. | [4] |
| 4.5% (w/v) | 4.5% (w/v) | Olfactory Ensheathing Cells | Adverse effects on cell survival and limited cell spreading. | [4] |
Note: The concentrations from reference[4] are given as percentages. Researchers should convert these to molar concentrations based on the molecular weights of EDC and NHS for their specific experimental setup.
Table 2: Optimization of Azide Labeling and Detection
| Parameter | Condition | Expected Outcome | Troubleshooting | Reference |
| EDC/NHS Activation | pH 4.5-6.0 | Efficient activation of carboxyl groups. | Low labeling efficiency. | [5] |
| Room Temperature, 15-30 min | Sufficient activation for subsequent amine coupling. | Incomplete activation or degradation of reagents. | [5] | |
| This compound Incubation | pH 7.2-8.5 | Efficient reaction of the primary amine with the NHS ester. | Low labeling efficiency due to protonated amines at lower pH. | [5] |
| 4°C to Room Temperature, 1-2 hours | Covalent bond formation with minimal impact on cell viability. | Cell stress or death at higher temperatures or longer incubation times. | [6] | |
| Detection of Surface Azides | Click Chemistry with DBCO-Fluorophore | High signal-to-noise ratio in flow cytometry or microscopy. | Low or no fluorescence signal. | [7][8] |
| Titration of DBCO-Fluorophore | Optimal staining with minimal background. | High background fluorescence. | [7] |
Experimental Protocols
Protocol 1: Cell Surface Modification with this compound
This protocol details the steps for labeling cell surface carboxyl groups with this compound.
Materials:
-
Cells in suspension (e.g., Jurkat, or adherent cells detached with a non-enzymatic solution)
-
Phosphate-Buffered Saline (PBS), sterile
-
MES Buffer (0.1 M, pH 4.5-6.0), sterile
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
This compound
-
Quenching Buffer (e.g., PBS with 100 mM glycine (B1666218) or 50 mM Tris-HCl), sterile
-
Cell culture medium
Procedure:
-
Cell Preparation: Harvest cells and wash three times with ice-cold PBS to remove any amine-containing culture medium components.[6] Resuspend the cell pellet in ice-cold MES Buffer at a concentration of 1 x 107 cells/mL.
-
Activation of Carboxyl Groups: Prepare a fresh solution of EDC and NHS in MES Buffer. A starting concentration of 2 mM EDC and 5 mM NHS can be used, but this should be optimized for your cell type.[9] Add the EDC/NHS solution to the cell suspension.
-
Incubate for 15 minutes at room temperature with gentle agitation.[2]
-
Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash three times with ice-cold PBS to remove excess EDC and NHS.
-
Conjugation with this compound: Resuspend the washed cells in PBS (pH 7.2-8.0) containing this compound. A starting concentration of 1-5 mM can be tested.
-
Incubate for 1-2 hours at room temperature or 4°C with gentle agitation.[6] The lower temperature may help to reduce active internalization of the reagent.[6]
-
Quenching and Washing: Pellet the cells and wash three times with Quenching Buffer to stop the reaction and remove excess this compound.[6]
-
Wash the cells once more with PBS.
-
The azide-modified cells are now ready for downstream applications or analysis.
Protocol 2: Verification of Cell Surface Azide Labeling by Flow Cytometry
This protocol uses a copper-free "click" reaction with a DBCO-conjugated fluorophore to detect the presence of azide groups on the cell surface.
Materials:
-
Azide-modified cells (from Protocol 1)
-
Control (unmodified) cells
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% BSA and 0.02% sodium azide)
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)
-
Flow cytometry tubes
Procedure:
-
Resuspend both azide-modified and control cells in Flow Cytometry Staining Buffer at a concentration of 1 x 106 cells/mL.
-
Aliquot 100 µL of each cell suspension into separate flow cytometry tubes.[10]
-
Add the DBCO-conjugated fluorophore to each tube. The optimal concentration should be determined by titration, but a starting point of 10-50 µM can be used.
-
Incubate for 30-60 minutes at 4°C, protected from light.[10]
-
Wash the cells twice by adding 1 mL of Flow Cytometry Staining Buffer and centrifuging at 350 x g for 5 minutes.[10]
-
Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer using the appropriate laser and filter set for the chosen fluorophore.[11] Compare the fluorescence intensity of the azide-modified cells to the control cells.
Protocol 3: Assessment of Cell Viability after Modification
It is crucial to assess the impact of the chemical modification on cell health. The following protocol describes a common method using a live/dead stain.
Materials:
-
Modified cells and control cells
-
PBS
-
Fixable Viability Stain (e.g., Live-or-Dye™ series) or a non-fixable dye like Propidium Iodide (PI) if not fixing cells.
-
Flow cytometry tubes
-
Flow Cytometry Staining Buffer
Procedure:
-
After the final wash step in Protocol 1, resuspend the modified and control cells in PBS at 1 x 106 cells/mL.
-
Add the viability dye according to the manufacturer's instructions.
-
Incubate for the recommended time and temperature, protected from light.
-
Wash the cells with Flow Cytometry Staining Buffer.
-
Analyze the cells by flow cytometry. Viable cells will be negative for the dye, while dead or membrane-compromised cells will be positive.
Mandatory Visualization
Caption: Experimental workflow for cell surface modification.
Caption: EDC/NHS reaction chemistry for amine coupling.
References
- 1. electrochemsci.org [electrochemsci.org]
- 2. A platform for mapping reactive cysteines within the immunopeptidome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide and N-hydroxysuccinimide concentrations on the mechanical and biological characteristics of cross-linked collagen fibres for tendon repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro biocompatibility study of EDC/NHS cross-linked silk fibroin scaffold with olfactory ensheathing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
Optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions with 4-Azidobutylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the optimization of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, specifically focusing on the use of 4-azidobutylamine. This "click chemistry" reaction is a cornerstone of bioconjugation and drug development, enabling the efficient and specific formation of stable triazole linkages. The presence of a primary amine in this compound necessitates careful optimization to ensure high yields and minimize side reactions.
Introduction
The CuAAC reaction is a highly reliable and versatile method for covalently linking molecules.[1] It proceeds with high efficiency under mild, aqueous conditions and is tolerant of a wide range of functional groups, making it ideal for biological applications.[2][3] The reaction involves the copper(I)-catalyzed cycloaddition of an azide (B81097) with a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole.[1]
However, the primary amine functionality in this compound can potentially chelate the catalytic copper(I) ions, potentially inhibiting the reaction. Therefore, careful selection of reaction parameters such as the copper source, ligand, solvent, and additives is crucial for achieving optimal results.
Key Optimization Parameters
Several factors can be systematically varied to optimize the CuAAC reaction with this compound. The following sections detail these parameters and provide typical starting conditions and expected outcomes.
Copper Source
The active catalyst in the CuAAC reaction is the copper(I) ion. While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation. A more common and reliable approach is the in situ reduction of a copper(II) salt, most commonly copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[4]
Ligands
Ligands are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and accelerating the reaction rate.[5] For reactions involving potentially coordinating substrates like this compound, the choice of ligand is particularly important. Tris(triazolylmethyl)amine-based ligands are highly effective.
-
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): A highly effective ligand, but its low water solubility limits its use in purely aqueous systems.[4]
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble analog of TBTA, making it an excellent choice for bioconjugation reactions in aqueous buffers.[4][6]
-
Betaine (B1666868): A simple zwitterionic additive that has been shown to dramatically accelerate CuAAC reactions in aqueous media at low copper concentrations.[7]
Solvent System
The choice of solvent depends on the solubility of the reactants. The CuAAC reaction is remarkably versatile and can be performed in a variety of solvents.
-
Aqueous Buffers (e.g., PBS, Phosphate Buffer): Ideal for bioconjugation reactions. The pH should be maintained between 4 and 11.[2][3]
-
Mixed Aqueous/Organic Solvents (e.g., t-BuOH/H₂O, DMSO/H₂O): Useful for dissolving less water-soluble alkynes.
-
Organic Solvents (e.g., DMF, DMSO, THF): Suitable for reactions with non-biological molecules.
Additives
Additives can be used to further improve reaction efficiency and prevent side reactions.
-
Sodium Ascorbate: The most common reducing agent for the in situ generation of Cu(I) from Cu(II). A slight excess is typically used.[8]
-
Aminoguanidine: Can be added to suppress side reactions that may occur with biomolecules.[9]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical reaction conditions and expected yields for the CuAAC reaction of this compound with a model alkyne. These values are representative and may require further optimization for specific substrates.
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Copper Source (mol%) | CuSO₄ (1) | CuSO₄ (1) | CuI (1) | CuSO₄ (0.1) |
| Ligand (mol%) | THPTA (5) | TBTA (5) | None | Betaine (10) |
| Reducing Agent (mol%) | Sodium Ascorbate (10) | Sodium Ascorbate (10) | None | Sodium Ascorbate (2) |
| Solvent | PBS (pH 7.4) | DMSO/H₂O (1:1) | DMF | H₂O |
| Temperature (°C) | 25 | 25 | 50 | 25 |
| Reaction Time (h) | 1 - 4 | 1 - 4 | 12 | 2 - 6 |
| Typical Yield (%) | > 90 | > 90 | 60 - 80 | > 85 |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction with this compound in Aqueous Buffer
This protocol is suitable for the conjugation of this compound to a water-soluble alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-functionalized substrate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium L-ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Degassed deionized water
Procedure:
-
Prepare Stock Solutions:
-
100 mM CuSO₄ in deionized water.
-
500 mM THPTA in deionized water.
-
1 M Sodium ascorbate in deionized water (prepare fresh).
-
100 mM this compound in PBS.
-
10 mM Alkyne substrate in PBS.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne substrate solution (1 equivalent).
-
Add the this compound solution (1.2 equivalents).
-
Add PBS to bring the total volume to the desired concentration (e.g., final alkyne concentration of 1 mM).
-
In a separate tube, premix the CuSO₄ solution (0.05 equivalents) and the THPTA ligand solution (0.25 equivalents). Vortex briefly.
-
Add the copper/ligand mixture to the azide/alkyne mixture.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution (1 equivalent) to the reaction mixture.
-
Gently mix the reaction by inverting the tube or by slow rotation. Avoid vigorous vortexing.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS, TLC, or HPLC).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be purified to remove excess reagents and the copper catalyst.
-
For small molecules, purification can be achieved by extraction with an organic solvent (e.g., ethyl acetate) after diluting the reaction with water. The organic layer should be washed with a 5% aqueous solution of EDTA to remove copper salts, followed by a brine wash.
-
For biomolecules, purification is typically performed using size-exclusion chromatography, dialysis, or precipitation.
-
Protocol 2: CuAAC Reaction in a Mixed Aqueous/Organic Solvent System
This protocol is suitable for substrates with limited water solubility.
Materials:
-
This compound
-
Alkyne-functionalized substrate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Sodium L-ascorbate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
tert-Butanol (t-BuOH)
-
Deionized water
Procedure:
-
Prepare Stock Solutions:
-
Prepare stock solutions of reactants and catalyst components in appropriate solvents as described in Protocol 1, using DMSO or t-BuOH for less soluble components.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the alkyne substrate (1 equivalent) and this compound (1.2 equivalents) in a 1:1 mixture of t-BuOH and water (or DMSO and water).
-
If using TBTA, add a solution of TBTA in DMSO (0.05 equivalents).
-
Add a solution of CuSO₄ in water (0.05 equivalents).
-
-
Initiate the Reaction:
-
Add a freshly prepared aqueous solution of sodium ascorbate (1 equivalent).
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with a 5% aqueous EDTA solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Mandatory Visualizations
Caption: General experimental workflow for the CuAAC reaction.
Caption: Simplified catalytic cycle of the CuAAC reaction.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. bioclone.net [bioclone.net]
- 4. broadpharm.com [broadpharm.com]
- 5. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. axispharm.com [axispharm.com]
- 7. An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Click Chemistry [organic-chemistry.org]
- 9. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Utilizing 4-azidobutylamine and DBCO Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. This powerful click chemistry reaction occurs between a strained cyclooctyne (B158145), such as Dibenzocyclooctyne (DBCO), and an azide-functionalized molecule. The inherent ring strain of the cyclooctyne drives the reaction forward, forming a stable triazole linkage under mild, physiological conditions. These characteristics make SPAAC an invaluable tool in drug development, bioconjugation, and molecular imaging.
This document provides detailed application notes and experimental protocols for the SPAAC reaction between 4-azidobutylamine, a small, amine-containing azide (B81097), and various DBCO linkers.
Key Features of SPAAC with DBCO Linkers:
-
Biocompatibility: The absence of a copper catalyst makes this reaction suitable for in vivo and live-cell applications.
-
Bioorthogonality: Azides and DBCO groups are abiotic and do not react with naturally occurring functional groups in biological systems, ensuring high specificity.
-
Mild Reaction Conditions: The reaction proceeds efficiently at physiological pH and temperature in aqueous buffers.
-
High Efficiency: SPAAC reactions with DBCO linkers typically result in high to quantitative yields of the desired conjugate.
-
Stability: Both the azide and DBCO functional groups, as well as the resulting triazole linkage, are stable under physiological conditions.
Applications in Research and Drug Development
The SPAAC reaction with this compound and DBCO linkers has a wide range of applications:
-
Antibody-Drug Conjugates (ADCs): Small molecule drugs functionalized with an azide can be conjugated to DBCO-modified antibodies for targeted drug delivery.
-
PROTACs and Molecular Glues: The precise ligation capabilities of SPAAC are instrumental in the synthesis of these complex therapeutic modalities.
-
Fluorescent Labeling and Imaging: Attaching fluorescent probes with either an azide or a DBCO group to biomolecules allows for their visualization in cells and tissues.
-
Surface Functionalization: Immobilizing biomolecules onto surfaces for applications such as biosensors and arrays.
-
Peptide and Oligonucleotide Modification: Site-specific modification of peptides and oligonucleotides to introduce new functionalities.
Quantitative Data Summary
The rate of the SPAAC reaction is a critical parameter for experimental design. The second-order rate constants are influenced by the specific structure of the DBCO linker, the nature of the azide, and the reaction conditions.
| DBCO Derivative | Reactant Azide | Buffer (pH) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| DBCO | Benzyl Azide | CD₃CN/D₂O | ~0.24 | |
| DBCO-PEG4-Acid | Azide-PEG4-Acid | PBS (pH 7.4) | 2.1 ± 0.2 | |
| DBCO-functionalized Peptide | Azido-lysine containing peptide | HBS (pH 7.4) | 0.34 | |
| Sulfo-DBCO-amine | 3-azido-L-alanine | HEPES (pH 7) | 0.55 - 1.22 | |
| DBCO-Trastuzumab (Antibody) | Model Azides | HEPES & PBS | Slower than Sulfo-DBCO-amine | |
| DBCO-PEG5-Trastuzumab (Antibody) | Model Azides | HEPES & PBS | 0.18 - 0.37 |
Note: The reaction rate can be influenced by steric hindrance. For instance, DBCO conjugated to a large protein like an antibody will react slower than a small, unconjugated DBCO molecule.
Experimental Protocols
Protocol 1: Activation of a Protein with DBCO-NHS Ester
This protocol describes the labeling of a protein (e.g., an antibody) with a DBCO-NHS ester to introduce the reactive cyclooctyne moiety.
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester)
-
Anhydrous DMSO or DMF
-
Quenching solution (1 M Tris-HCl, pH 8.0, or 100 mM glycine)
-
Spin desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Prepare the DBCO-NHS Ester Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Antibody Labeling: Add a 20-30 fold molar excess of the DBCO-NHS ester stock solution to the protein solution. Ensure the final DMSO/DMF concentration is below 20% to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature or 2 hours on ice.
-
Quenching (Optional): To quench any unreacted DBCO-NHS ester, add the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO-NHS ester using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).
Protocol 2: SPAAC Reaction of DBCO-Activated Protein with this compound
This protocol details the conjugation of the DBCO-labeled protein with this compound.
Materials:
-
DBCO-activated protein (from Protocol 1)
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare this compound Solution: Prepare a stock solution of this compound in the reaction buffer. The concentration will depend on the desired molar excess.
-
Reaction Setup: In a microcentrifuge tube, mix the DBCO-activated protein with a 2-10 fold molar excess of the this compound solution.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. For faster kinetics, the reaction can be performed at 37°C if the protein is stable at that temperature.
-
Purification: Remove the excess, unreacted this compound and byproducts. For a protein-small molecule conjugate, a spin desalting column or dialysis is typically effective. For more stringent purification, size-exclusion chromatography (SEC) can be employed.
Protocol 3: Monitoring SPAAC Reaction Progress by UV-Vis Spectroscopy
The progress of the SPAAC reaction can be monitored by the decrease in absorbance of the DBCO group at approximately 309-310 nm.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvette
-
Reaction mixture from Protocol 2
Procedure:
-
Initial Measurement: Before adding the azide, measure the initial absorbance of the DBCO-activated protein solution at ~310 nm.
-
Initiate Reaction: Add the this compound to the cuvette containing the DBCO-activated protein and mix quickly.
-
Time-course Measurement: Record the absorbance at ~310 nm at regular time intervals until the absorbance value stabilizes, indicating the reaction has reached completion.
-
Data Analysis: The disappearance of the DBCO peak confirms the progress of the conjugation reaction.
Visualizations
Caption: Experimental workflow for SPAAC bioconjugation.
Caption: SPAAC reaction mechanism overview.
Application Notes and Protocols for 4-Azidobutylamine in DNA and Oligonucleotide Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise covalent attachment of functional molecules to DNA and oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and the development of nucleic acid-based therapeutics. 4-Azidobutylamine serves as a versatile bifunctional linker, enabling a robust, two-step conjugation strategy. This molecule possesses a primary amine for initial attachment to a modified oligonucleotide and a terminal azide (B81097) group, which acts as a handle for subsequent bioorthogonal "click chemistry" reactions.
This approach is particularly valuable as it allows for the modular and efficient labeling of DNA and oligonucleotides with a wide array of moieties, such as fluorescent dyes, quenchers, peptides, and other reporter groups, that may not be amenable to direct incorporation during oligonucleotide synthesis. The resulting four-carbon spacer arm provided by the butylamine (B146782) backbone helps to minimize steric hindrance between the oligonucleotide and the conjugated molecule, preserving their respective biological activities.
The primary strategy involves two key stages:
-
Introduction of the Azide Moiety: An oligonucleotide is first synthesized with a reactive handle, typically a carboxyl group or an N-hydroxysuccinimide (NHS) ester. The primary amine of this compound is then covalently coupled to this handle, resulting in an azide-modified oligonucleotide.
-
Bioorthogonal "Click" Conjugation: The azide-functionalized oligonucleotide is then reacted with a molecule of interest that has been modified with a terminal alkyne. This reaction is most commonly achieved through the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[1][2][3][4]
Data Presentation
The efficiency of each step in this conjugation strategy is critical for the overall yield of the final product. The following tables summarize representative quantitative data for the key reactions.
Table 1: Amine-Carboxyl Coupling Efficiency
| Oligonucleotide Modification | Coupling Chemistry | Reagents | Reaction Time (hours) | Typical Coupling Efficiency (%) | Reference |
| 5'-Carboxy-Modifier | EDC/Sulfo-NHS | This compound, EDC, Sulfo-NHS | 2-4 | >90 | [5] |
| Internal NHS-Ester-dT | Amide Bond Formation | This compound | 2 | >95 | [6] |
Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Efficiency
| Reactants | Catalyst System | Reaction Time | Typical Conjugation Yield (%) | Reference |
| Azide-modified Oligonucleotide + Alkyne-Fluorophore | CuSO₄ / Sodium Ascorbate (B8700270) / TBTA | 0.5 - 4 | >95 | [2][7] |
| Azide-modified Oligonucleotide + Alkyne-Peptide | Copper(I) Iodide | 2 | ~90 | [8] |
| Azide-modified Oligonucleotide + Alkyne-Biotin | Cu(II) / TBTA / Ascorbic Acid | Not Specified | 85 | [6] |
Experimental Protocols
Protocol 1: Introduction of an Azide Handle onto a 5'-Carboxy-Modified Oligonucleotide using this compound
This protocol describes the covalent attachment of this compound to an oligonucleotide bearing a 5'-carboxyl group using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) chemistry.[5]
Materials:
-
5'-Carboxy-modified oligonucleotide
-
This compound hydrochloride
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 0.1 M Phosphate Buffer, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Nuclease-free water
-
Desalting columns (e.g., spin columns)
Procedure:
-
Oligonucleotide Preparation: Dissolve the 5'-carboxy-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
Activation of Carboxyl Groups: a. In a microcentrifuge tube, combine 10 µL of the 1 mM oligonucleotide solution with 100 µL of Activation Buffer. b. Immediately before use, prepare a fresh solution of 10 mg/mL EDC and 10 mg/mL Sulfo-NHS in Activation Buffer. c. Add 5 µL of the EDC solution and 10 µL of the Sulfo-NHS solution to the oligonucleotide mixture. d. Incubate at room temperature for 15-30 minutes with gentle mixing.
-
Removal of Excess Activation Reagents: Purify the activated oligonucleotide using a desalting column equilibrated with Coupling Buffer to remove excess EDC and Sulfo-NHS.
-
Conjugation with this compound: a. Prepare a 100 mM solution of this compound hydrochloride in Coupling Buffer. b. Immediately add a 100-fold molar excess of the this compound solution to the purified, activated oligonucleotide. c. Incubate at room temperature for 2-4 hours with gentle mixing.
-
Quenching: Add the Quenching Solution to a final concentration of 100 mM to quench any unreacted Sulfo-NHS esters. Incubate for 15 minutes.
-
Purification: Purify the azide-modified oligonucleotide from excess reagents using a desalting column or by ethanol (B145695) precipitation.
-
Characterization: Confirm the successful conjugation by mass spectrometry (e.g., MALDI-TOF or ESI-MS), expecting a mass shift corresponding to the addition of the 4-azidobutylamino group.[9][10][11] The purity can be assessed by HPLC.[12]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Modified Oligonucleotide with an Alkyne-Containing Molecule
This protocol outlines the "click" reaction between the azide-modified oligonucleotide from Protocol 1 and a molecule of interest (e.g., a fluorescent dye, biotin, or peptide) functionalized with a terminal alkyne.[2][7]
Materials:
-
Purified azide-modified oligonucleotide (from Protocol 1)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction Buffer: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
DMSO
-
Nuclease-free water
-
Desalting columns or ethanol precipitation reagents for purification
Procedure:
-
Preparation of Stock Solutions:
-
Azide-modified oligonucleotide: 1 mM in nuclease-free water.
-
Alkyne-containing molecule: 10 mM in DMSO.
-
CuSO₄: 20 mM in nuclease-free water.
-
Sodium ascorbate: 100 mM in nuclease-free water (prepare fresh).
-
TBTA/THPTA ligand: 40 mM in DMSO/water.
-
-
Reaction Setup: a. In a microcentrifuge tube, combine the following in order:
- 10 µL of 1 mM azide-modified oligonucleotide.
- Sufficient Reaction Buffer to achieve a final volume of 100 µL.
- An appropriate volume of DMSO to ensure solubility (final concentration usually 10-50%).
- 1.5 to 5 equivalents of the 10 mM alkyne-containing molecule. b. Mix the CuSO₄ and TBTA/THPTA ligand solutions in a separate tube. c. Add the copper/ligand mixture to the main reaction tube. d. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. Protect from light if using a fluorescent dye.
-
Purification: Purify the final oligonucleotide conjugate using a desalting column, ethanol precipitation, or HPLC to remove the catalyst and excess reagents.[12][13]
-
Characterization: Analyze the final product by mass spectrometry to confirm the addition of the alkyne-containing molecule and by HPLC or gel electrophoresis to assess purity.[9][10][11]
Visualizations
Workflow for this compound-Mediated Oligonucleotide Conjugation
Caption: Workflow for conjugating a molecule to an oligonucleotide using this compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
Caption: Simplified mechanism of the CuAAC reaction for oligonucleotide conjugation.
Applications in Research and Drug Development
The ability to conjugate oligonucleotides with various functional moieties using linkers like this compound opens up a wide range of applications:
-
Fluorescent Labeling for Diagnostics and Imaging: Oligonucleotides labeled with fluorescent dyes are essential components of diagnostic assays such as qPCR and FISH. The butylamine spacer can improve the performance of these probes by distancing the dye from the nucleic acid, reducing quenching effects.
-
Probing Protein-DNA Interactions: Attaching cross-linking agents or affinity tags to specific sites on an oligonucleotide can help in the study of protein-DNA interactions, which are fundamental to many cellular processes, including signaling pathways.[14][15]
-
Development of Aptamers: Aptamers, which are oligonucleotides that bind to specific target molecules, can be conjugated with therapeutic agents or imaging agents for targeted delivery.[16][17] The flexibility of the click chemistry approach allows for the efficient screening of different conjugates.
-
Oligonucleotide Therapeutics: In the field of antisense oligonucleotides and siRNAs, conjugation with cell-penetrating peptides or other targeting ligands can enhance cellular uptake and tissue-specific delivery, thereby improving therapeutic efficacy.[8] The stable triazole linkage formed via click chemistry is well-suited for in vivo applications.[18]
The modularity and efficiency of the this compound-based conjugation strategy make it a powerful tool for researchers and drug developers, enabling the creation of novel and highly functionalized nucleic acid constructs.
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. Click chemistry with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. Conjugation of chemical handles and functional moieties to DNA during solid phase synthesis with sulfonyl azides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization Strategies for Therapeutic Oligonucleotide - Creative Proteomics [creative-proteomics.com]
- 10. Advancements in the characterisation of oligonucleotides by high performance liquid chromatography‐mass spectrometry in 2021: A short review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. THERAPEUTIC OLIGONUCLEOTIDES, IMPURITIES, DEGRADANTS, AND THEIR CHARACTERIZATION BY MASS SPECTROMETRY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Highly parallel oligonucleotide purification and functionalization using reversible chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Self-Penetrating Oligonucleotide Derivatives: Features of Self-Assembly and Interactions with Serum and Intracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Recent advances in understanding oligonucleotide aptamers and their applications as therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aptamers in the Therapeutics and Diagnostics Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Click Nucleic Acid Ligation: Applications in Biology and Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation of Peptides with 4-Azidobutylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation of peptides with small molecules is a powerful strategy in drug development, diagnostics, and fundamental research. This document provides detailed application notes and protocols for the bioconjugation of peptides with 4-azidobutylamine. This is achieved through a two-step process: first, the introduction of an alkyne functionality into the peptide, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," to conjugate this compound.[1][2] This method is highly efficient, selective, and results in a stable triazole linkage.[3][4]
The resulting peptide-4-azidobutylamine conjugate can be used in various applications. The terminal amine of the conjugated this compound can serve as a point of attachment for other molecules, such as fluorescent dyes, radiolabels, or polyethylene (B3416737) glycol (PEG) chains to improve pharmacokinetic properties. Furthermore, the introduction of the azido (B1232118) group itself can be a handle for further bioorthogonal reactions.
Data Presentation
The efficiency of the bioconjugation process is influenced by several factors, including the nature of the peptide, the specific reagents used, and the reaction conditions. The following tables summarize key quantitative data for the two main steps of the process.
Table 1: Quantitative Parameters for Peptide Alkynylation using an Alkyne-NHS Ester
| Parameter | Typical Range/Value | Notes |
| Peptide Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics but may lead to aggregation. |
| Alkyne-NHS Ester:Peptide Molar Ratio | 10:1 to 50:1 | A significant molar excess of the NHS ester is typically used to ensure efficient labeling of primary amines (N-terminus and lysine (B10760008) side chains). |
| Reaction Buffer | Phosphate-buffered saline (PBS), pH 7.2-8.5 or Sodium Borate Buffer, pH 8.5 | The buffer must be free of primary amines (e.g., Tris) which would compete with the peptide for the NHS ester.[5] |
| Reaction Time | 1-4 hours | Reaction progress can be monitored by LC-MS. |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Solvent for Alkyne-NHS Ester | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | NHS esters are moisture-sensitive.[5] |
Table 2: Quantitative Parameters for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Typical Range/Value | Notes |
| Alkyne-Peptide Concentration | 10 µM - 1 mM | The optimal concentration depends on the solubility of the peptide. |
| This compound:Alkyne-Peptide Molar Ratio | 1.1:1 to 5:1 | A slight to moderate excess of the azide (B81097) is used to drive the reaction to completion. |
| Copper(II) Sulfate (CuSO₄) Concentration | 0.1 - 1 mM | This is the precursor to the active Cu(I) catalyst. |
| Sodium Ascorbate Concentration | 1 - 5 mM | Used as a reducing agent to generate and maintain the Cu(I) oxidation state.[3] |
| Copper Ligand (e.g., THPTA, TBTA) Concentration | 0.5 - 5 mM | Ligands accelerate the reaction and protect the peptide from oxidative damage.[6] |
| Reaction Solvent | Aqueous buffer (e.g., PBS), often with a co-solvent like DMSO or t-butanol | The choice of co-solvent depends on the solubility of the reactants. |
| Reaction Time | 1-12 hours | Reaction progress is monitored by LC-MS. Conjugation efficiencies above 95% are often reported.[7] |
| Reaction Temperature | Room Temperature (20-25°C) |
Experimental Protocols
Part 1: Introduction of an Alkyne Moiety into the Peptide
This protocol describes the modification of a peptide with an alkyne group using an N-hydroxysuccinimide (NHS) ester of an alkyne-containing carboxylic acid (e.g., 4-pentynoic acid NHS ester). This reaction targets primary amines on the peptide (the N-terminus and the ε-amino group of lysine residues).
Materials:
-
Peptide of interest
-
Alkyne-NHS ester (e.g., 4-pentynoic acid NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM Sodium Borate buffer, pH 8.5
-
Desalting column or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
Protocol:
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Alkyne-NHS Ester Stock Solution: Immediately before use, prepare a 100 mM stock solution of the Alkyne-NHS ester in anhydrous DMF or DMSO.
-
Reaction Setup: Add the desired molar excess of the Alkyne-NHS ester stock solution to the peptide solution. Gently mix the reaction mixture.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature.
-
Purification: Purify the alkyne-modified peptide from excess reagents and byproducts using a desalting column or RP-HPLC.[8] The choice of method will depend on the properties of the peptide and the scale of the reaction.
-
Characterization: Confirm the successful modification of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS), which should show an increase in mass corresponding to the addition of the alkyne moiety. The purity of the alkyne-modified peptide should be assessed by analytical RP-HPLC.[9]
Part 2: Bioconjugation of Alkyne-Modified Peptide with this compound via CuAAC
This protocol details the "click chemistry" reaction to conjugate the alkyne-modified peptide with this compound.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Copper Ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Reaction Solvent: Degassed Phosphate-Buffered Saline (PBS), pH 7.4, with co-solvents as needed (e.g., DMSO, t-butanol)
-
RP-HPLC system for purification and analysis
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified peptide in the Reaction Solvent.
-
Prepare a stock solution of this compound in the Reaction Solvent.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water. This solution should be made fresh.
-
Prepare a 50 mM stock solution of the copper ligand (e.g., THPTA) in water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in the specified order:
-
Alkyne-modified peptide solution.
-
This compound solution (to the desired molar excess).
-
Copper ligand solution.
-
CuSO₄ solution.
-
Sodium Ascorbate solution.
-
-
Incubation: Gently mix the reaction and allow it to proceed for 1-12 hours at room temperature. The reaction vessel should be sealed to minimize oxygen exposure, which can lead to oxidative side reactions.[10]
-
Purification: Purify the peptide-4-azidobutylamine conjugate by RP-HPLC.[11] The increased hydrophilicity of the conjugate compared to the starting alkyne-peptide usually allows for good separation.
-
Characterization:
Visualizations
Experimental Workflow
Caption: Workflow for peptide bioconjugation with this compound.
Logical Relationship of CuAAC Reaction Components
Caption: Key components and their roles in the CuAAC reaction.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. jpt.com [jpt.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. cpcscientific.com [cpcscientific.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. agilent.com [agilent.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. protocols.io [protocols.io]
- 12. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Labeling Antibodies with 4-Azidobutylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed, step-by-step guide for the covalent labeling of antibodies with 4-azidobutylamine. This method introduces an azide (B81097) functional group onto the antibody, which can then be used for subsequent bio-orthogonal click chemistry reactions, such as strain-promoted alkyne-azide cycloaddition (SPAAC) or copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC). This two-step labeling strategy is widely used for the development of antibody-drug conjugates (ADCs), fluorescently labeled antibodies for imaging, and other targeted protein modifications.[1][2] The protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxyl groups (on aspartic and glutamic acid residues or the C-terminus) of the antibody, which then react with the primary amine of this compound to form a stable amide bond.[1][3]
Principle of the Reaction
The labeling process is a two-step reaction:
-
Activation of Antibody Carboxyl Groups: EDC activates the carboxyl groups on the antibody to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[1][2] To increase the stability of the activated species and improve coupling efficiency, NHS is added to convert the O-acylisourea intermediate into a more stable NHS ester.[1][2] This activation step is most efficient in an acidic environment (pH 4.5-6.0).[1]
-
Coupling with this compound: The NHS-activated antibody is then reacted with this compound. The primary amine of this compound nucleophilically attacks the NHS ester, resulting in the formation of a stable amide bond and the release of NHS. This coupling reaction is most efficient at a slightly alkaline pH (7.2-8.0).
Materials and Equipment
Reagents
-
Antibody (to be labeled) in a suitable buffer (e.g., PBS, pH 7.4) free of amine-containing substances like Tris or glycine.
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Glycine or Tris, pH 8.0
-
Desalting columns (e.g., Sephadex G-25)
-
Deionized (DI) water
Equipment
-
pH meter
-
Reaction tubes (e.g., microcentrifuge tubes)
-
Pipettes and pipette tips
-
Vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Optional: Mass Spectrometer
Experimental Protocols
Antibody Preparation
It is crucial to ensure the antibody solution is free of extraneous amine-containing molecules that can compete with this compound for reaction with the activated carboxyl groups.
-
If the antibody is in a buffer containing primary amines (e.g., Tris, glycine), it must be exchanged into an amine-free buffer such as PBS. This can be achieved through dialysis or by using a desalting column.
-
The recommended antibody concentration for labeling is between 1-10 mg/mL.
Preparation of Reagent Solutions
-
EDC Stock Solution (10 mg/mL): Dissolve 10 mg of EDC in 1 mL of cold DI water. Prepare this solution immediately before use as EDC is moisture-sensitive and hydrolyzes in aqueous solutions.
-
NHS/Sulfo-NHS Stock Solution (10 mg/mL): Dissolve 10 mg of NHS or Sulfo-NHS in 1 mL of cold DI water or DMSO. Prepare this solution immediately before use.
-
This compound Stock Solution (10 mM): Prepare a 10 mM stock solution in an appropriate solvent like DMSO or water. The molecular weight of this compound is 114.15 g/mol .[4][5]
Antibody Activation
-
Transfer the desired amount of antibody into a reaction tube.
-
Add Activation Buffer (0.1 M MES, pH 4.5-6.0) to the antibody solution.
-
Add the freshly prepared EDC and NHS solutions to the antibody solution. A common starting point is a 50-100 fold molar excess of EDC and NHS over the antibody.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
Coupling of this compound
-
Immediately after activation, add the this compound solution to the activated antibody. A molar excess of 10-50 fold of this compound over the antibody is a good starting point for optimization.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer (PBS).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
Quenching the Reaction
-
To stop the reaction, add a quenching solution (e.g., 1 M Glycine or Tris, pH 8.0) to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature. The primary amines in the quenching solution will react with any remaining activated carboxyl groups on the antibody.
Purification of the Azide-Labeled Antibody
-
Remove the excess this compound and other reaction byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the fractions containing the purified antibody-azide conjugate. The protein-containing fractions can be identified by measuring the absorbance at 280 nm.
Characterization of the Antibody-Azide Conjugate
-
Protein Concentration: Determine the concentration of the purified antibody-azide conjugate by measuring its absorbance at 280 nm.
-
Degree of Labeling (DOL): The DOL is the average number of azide groups per antibody molecule.
-
Note: The direct spectrophotometric determination of the azide group's contribution to absorbance is challenging as its molar extinction coefficient is not widely reported and can be influenced by the local chemical environment.
-
Alternative Methods for DOL Determination:
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass of the unlabeled and labeled antibody, with the mass shift corresponding to the number of incorporated this compound molecules.
-
Click Reaction with a Fluorescent Probe: The azide-labeled antibody can be reacted with an alkyne-containing fluorescent dye with a known molar extinction coefficient. The DOL can then be calculated using the absorbance of the dye and the protein.
-
-
Quantitative Data Summary
The following tables summarize typical reaction parameters and expected outcomes. These values should be considered as starting points and may require optimization for specific antibodies.
Table 1: Recommended Molar Ratios of Reagents
| Reagent | Molar Excess (relative to Antibody) |
| EDC | 50 - 200x |
| NHS/Sulfo-NHS | 50 - 200x |
| This compound | 10 - 100x |
Table 2: Typical Reaction Conditions and Expected Outcomes
| Parameter | Value |
| Antibody Concentration | 1 - 10 mg/mL |
| Activation pH | 4.5 - 6.0 |
| Activation Time | 15 - 30 minutes |
| Coupling pH | 7.2 - 7.5 |
| Coupling Time | 2 hours at RT or overnight at 4°C |
| Expected Degree of Labeling (DOL) | 2 - 10 |
| Typical Antibody Recovery | > 85% |
Visualizations
Caption: Experimental workflow for labeling antibodies with this compound.
Caption: Chemical reaction scheme for antibody labeling with this compound.
Downstream Applications
The resulting azide-labeled antibody is a versatile intermediate for a variety of bioconjugation applications through "click chemistry".[6][7][8][9] This bio-orthogonal reaction allows for the specific and efficient coupling of the antibody to molecules containing a complementary alkyne group, even in complex biological mixtures. Common applications include:
-
Antibody-Drug Conjugates (ADCs): Coupling of a cytotoxic drug containing an alkyne group to the azide-labeled antibody for targeted cancer therapy.
-
Fluorescent Labeling: Attachment of alkyne-modified fluorescent dyes for use in immunoassays, flow cytometry, and cellular imaging.
-
Immobilization: Covalent attachment of the antibody to alkyne-functionalized surfaces, such as beads or microplates, for affinity purification or diagnostic assays.
-
PEGylation: Conjugation of alkyne-terminated polyethylene (B3416737) glycol (PEG) to improve the pharmacokinetic properties of the antibody.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Inefficient activation of carboxyl groups. | Ensure EDC and NHS solutions are freshly prepared. Optimize the molar excess of EDC and NHS. Check and adjust the pH of the Activation Buffer. |
| Presence of competing primary amines in the antibody buffer. | Perform buffer exchange of the antibody into an amine-free buffer (e.g., PBS) prior to labeling. | |
| Hydrolysis of activated esters. | Perform the coupling step immediately after the activation step. | |
| Antibody Aggregation | High degree of labeling leading to changes in protein conformation. | Reduce the molar excess of this compound. Optimize reaction time and temperature. |
| Cross-linking of antibodies. | Ensure a sufficient molar excess of this compound to react with all activated sites. | |
| Loss of Antibody Activity | Modification of carboxyl groups in the antigen-binding site. | Reduce the molar excess of EDC/NHS and this compound to decrease the overall DOL. Consider site-specific labeling methods if activity loss is significant. |
Conclusion
The EDC/NHS-mediated coupling of this compound to antibodies is a robust and widely applicable method for introducing azide functionalities for subsequent click chemistry applications. Careful control of reaction conditions, particularly pH and reagent concentrations, is essential for achieving the desired degree of labeling while maintaining antibody integrity and function. The protocols and data presented here provide a solid foundation for researchers to successfully implement this valuable bioconjugation technique.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. 1-Butanamine, 4-azido- | C4H10N4 | CID 150111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Verification Required - Princeton University Library [dataspace.princeton.edu]
Application Notes and Protocols: Incorporation of 4-Azidobutylamine into Nanoparticles for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of 4-azidobutylamine onto nanoparticle surfaces. This functionalization introduces azide (B81097) groups, which serve as versatile handles for the subsequent attachment of biomolecules via "click chemistry." This powerful and bioorthogonal conjugation strategy is widely employed in the development of targeted drug delivery systems, advanced imaging agents, and sensitive diagnostics.[1][2][3][4][5]
This document outlines detailed protocols for the surface modification of both carboxylated and silica-based nanoparticles, methods for characterizing the functionalized nanoparticles, and a protocol for the subsequent bioconjugation of a model alkyne-containing molecule.
Introduction to this compound Functionalization
The introduction of azide (-N₃) functionalities onto nanoparticle surfaces is a key strategy for preparing them for covalent conjugation with a wide array of molecules. This compound is a valuable bifunctional linker, possessing a terminal amine group for initial nanoparticle conjugation and a terminal azide group for subsequent "click" reactions. The primary advantage of this approach lies in the high efficiency and specificity of click chemistry, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the formation of stable triazole linkages under mild, aqueous conditions.[6][7][8] This methodology is broadly applicable to various nanoparticle platforms, including polymeric nanoparticles, liposomes, and inorganic nanoparticles like gold or iron oxide.[1][5]
Logical Workflow for Nanoparticle Bioconjugation
The overall process can be visualized as a three-stage workflow, starting from the initial nanoparticle synthesis, followed by surface functionalization with this compound, and culminating in the bioconjugation of a target molecule.
Caption: Workflow for nanoparticle functionalization and bioconjugation.
Experimental Protocols
This section provides detailed protocols for the functionalization of two common types of nanoparticles: those with carboxylated surfaces and those with silica surfaces.
Protocol 1: Functionalization of Carboxylated Nanoparticles using EDC/NHS Chemistry
This protocol is suitable for nanoparticles that present carboxylic acid groups on their surface, such as poly(lactic-co-glycolic acid) (PLGA) nanoparticles. The method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxyl groups for reaction with the amine group of this compound.[5][9][10]
Materials:
-
Carboxylated nanoparticles (e.g., PLGA-COOH)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions[9]
-
Activation Buffer: 50 mM MES buffer, pH 6.0
-
Coupling Buffer: 50 mM HEPES buffer or PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine
-
Washing Buffer: Deionized water or appropriate buffer
-
Centrifuge and appropriate centrifuge tubes
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 10 mg/mL.
-
Sonicate briefly to ensure a homogenous dispersion.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer immediately before use.
-
To the nanoparticle suspension, add EDC and NHS to a final concentration of 5 mM and 10 mM, respectively.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to form NHS-activated nanoparticles.
-
-
Washing:
-
Centrifuge the activated nanoparticles (e.g., 15,000 x g for 20 minutes).
-
Discard the supernatant and resuspend the nanoparticle pellet in Coupling Buffer.
-
Repeat the washing step twice to remove excess EDC and NHS.
-
-
Conjugation with this compound:
-
Prepare a 100 mM solution of this compound in Coupling Buffer.
-
Add the this compound solution to the washed, activated nanoparticles to a final concentration of 10-20 mM.
-
Incubate for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching and Final Washing:
-
Add the Quenching Solution to a final concentration of 100 mM to quench any unreacted NHS esters. Incubate for 15 minutes.
-
Wash the nanoparticles three times with the Washing Buffer by centrifugation to remove unreacted this compound and quenching agent.
-
Resuspend the final azide-functionalized nanoparticles in a suitable storage buffer (e.g., PBS) and store at 4°C.
-
Protocol 2: Functionalization of Silica Nanoparticles via Silanization
This protocol is designed for silica-based nanoparticles (e.g., SiO₂) or iron oxide nanoparticles coated with a silica shell. The process involves two steps: first, introducing amine groups using (3-aminopropyl)triethoxysilane (APTES), followed by coupling with a carboxyl-terminated azide linker, or a multi-step synthesis to produce an azide-terminated silane. A more direct approach using a pre-synthesized azido-silane is also possible.[11][12]
Materials:
-
Silica nanoparticles
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Acetic Acid
-
Toluene (anhydrous)
-
Azido-PEG-NHS ester (or similar carboxyl-activated azide linker)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF, anhydrous)
Procedure:
-
Amine Functionalization (Silanization):
-
Disperse silica nanoparticles in ethanol (10 mg/mL).
-
In a separate container, prepare a 2% (v/v) solution of APTES in ethanol.
-
Add the APTES solution to the nanoparticle suspension.
-
Add a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 24 hours.[12]
-
Wash the amine-functionalized nanoparticles extensively with ethanol by centrifugation to remove unreacted APTES. Dry the nanoparticles under vacuum.
-
-
Conjugation of Azide Linker:
-
Resuspend the dried amine-functionalized nanoparticles in anhydrous DMF.
-
Add a 10-fold molar excess of the Azido-PEG-NHS ester relative to the estimated surface amine groups.
-
Add DIPEA as a base to a final concentration of 20 mM.
-
Stir the reaction at room temperature for 24 hours.
-
Wash the nanoparticles three times with DMF and then with ethanol to remove unreacted reagents.
-
Resuspend the final azide-functionalized nanoparticles in a suitable storage buffer and store at 4°C.
-
Characterization of Azide-Functionalized Nanoparticles
Thorough characterization is crucial to confirm successful functionalization and to ensure the quality and reproducibility of the nanoparticles for subsequent applications.
Data Presentation: Physicochemical Properties
The following table summarizes typical changes in nanoparticle properties before and after functionalization with this compound.
| Parameter | Before Functionalization (Carboxylated NP) | After this compound Functionalization | Method of Analysis |
| Hydrodynamic Diameter (nm) | 150 ± 5 | 155 ± 6 | Dynamic Light Scattering (DLS)[13][14][15][16][17] |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -35 ± 4 | -15 ± 5 | Laser Doppler Velocimetry[13][14][15][16][17] |
| Presence of Azide Group | Absent | Confirmed | Fourier-Transform Infrared Spectroscopy (FTIR)[18] |
| Surface Azide Density | N/A | Quantified | Spectroscopic Methods[1][2][3][19] |
Characterization Methodologies
-
Dynamic Light Scattering (DLS): Used to measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in suspension. A slight increase in size is expected after functionalization.[13][14][15][16][17]
-
Zeta Potential Measurement: This technique measures the surface charge of the nanoparticles. A successful conjugation of the positively charged amine of this compound to the negatively charged carboxyl groups will result in an increase in the zeta potential (becomes less negative).[13][14][15][16][17]
-
Fourier-Transform Infrared Spectroscopy (FTIR): This method is used to confirm the presence of the azide group on the nanoparticle surface. A characteristic peak for the azide stretching vibration should appear around 2100 cm⁻¹.[18]
-
Quantification of Surface Azide Groups: The density of azide groups on the nanoparticle surface can be quantified using various methods, such as reacting the azides with an alkyne-functionalized fluorescent dye and measuring the fluorescence, or by monitoring the disappearance of the alkyne absorbance peak during a click reaction.[1][2][3][4][19]
Protocol for Bioconjugation via Click Chemistry
Once the nanoparticles are functionalized with azide groups, they are ready for conjugation with molecules containing a terminal alkyne. The following is a general protocol for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[6][20][21]
Materials:
-
Azide-functionalized nanoparticles
-
Alkyne-modified molecule (e.g., peptide, drug, or fluorescent dye)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, to stabilize Cu(I))
-
Reaction Buffer: PBS or other suitable buffer, pH 7.4
-
Purification system (e.g., dialysis, size exclusion chromatography, or centrifugation)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the alkyne-modified molecule in a suitable solvent (e.g., DMSO or water).
-
Prepare fresh stock solutions of CuSO₄ (100 mM in water) and sodium ascorbate (200 mM in water).
-
If using, prepare a stock solution of THPTA (100 mM in water).
-
-
Click Reaction:
-
Disperse the azide-functionalized nanoparticles in the Reaction Buffer.
-
Add the alkyne-modified molecule to the nanoparticle suspension (typically a 5-10 fold molar excess over the estimated number of surface azide groups).
-
If using THPTA, pre-mix the CuSO₄ and THPTA solutions.
-
Add the CuSO₄ (with or without THPTA) to the reaction mixture to a final concentration of 1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction for 1-4 hours at room temperature with gentle mixing, protected from light.
-
-
Purification:
-
Purify the conjugated nanoparticles to remove the copper catalyst, excess alkyne-molecule, and other reagents. This can be achieved through:
-
Centrifugation: For larger nanoparticles, pelleting and resuspending the nanoparticles multiple times.
-
Dialysis: Using a dialysis membrane with an appropriate molecular weight cut-off.
-
Size Exclusion Chromatography (SEC): To separate the larger nanoparticles from smaller molecules.
-
-
-
Characterization of the Bioconjugate:
-
Confirm successful conjugation using techniques appropriate for the attached molecule (e.g., UV-Vis or fluorescence spectroscopy for a dye, gel electrophoresis for a protein).
-
Signaling Pathway Visualization (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a drug delivered via these functionalized nanoparticles. For instance, a nanoparticle carrying a kinase inhibitor to a cancer cell.
Caption: Targeted nanoparticle inhibiting a cell signaling pathway.
Conclusion
The incorporation of this compound into nanoparticles provides a robust and versatile platform for the development of advanced nanomaterials for biomedical applications. The protocols outlined in this document provide a foundation for researchers to functionalize their nanoparticles and subsequently conjugate them with a variety of molecules using the highly efficient click chemistry approach. Careful characterization at each step is paramount to ensure the synthesis of well-defined and reproducible nanoconjugates.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Formulation/Preparation of Functionalized Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 7. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. Cross-reactivities in conjugation reactions involving iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reproducible Large-Scale Synthesis of Surface Silanized Nanoparticles as an Enabling Nanoproteomics Platform: Enrichment of the Human Heart Phosphoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. powertechjournal.com [powertechjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09421G [pubs.rsc.org]
- 20. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Hydrogel Formation Using 4-Azidobutylamine as a Crosslinking Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids.[1] Their tunable physical properties, biocompatibility, and resemblance to the native extracellular matrix make them ideal candidates for a wide range of biomedical applications, including drug delivery, tissue engineering, and wound healing.[2][3] The formation of stable hydrogel networks relies on the crosslinking of polymer chains. Chemical crosslinking, which involves the formation of covalent bonds, provides robust and durable hydrogels.[1]
This document details the use of 4-azidobutylamine as a bifunctional molecule to introduce azide (B81097) functionalities onto a polymer backbone, which can then be crosslinked with an alkyne-containing polymer via "click chemistry." Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), offers high efficiency, specificity, and biocompatibility, making it an excellent method for in situ hydrogel formation under physiological conditions.[4][5][6]
The primary amine group of this compound allows for its conjugation to polymers with complementary reactive groups (e.g., carboxylic acids), while the terminal azide group is then available for the subsequent crosslinking reaction. This approach provides a versatile platform for creating customized hydrogels with tailored properties for specific biomedical applications.
Principle of this compound in Hydrogel Crosslinking
The use of this compound as a crosslinking agent is a two-step process. First, a polymer with reactive functional groups, such as carboxyl groups, is functionalized with this compound. This reaction introduces azide moieties onto the polymer backbone. The second step involves the crosslinking of this azide-functionalized polymer with a polymer containing multiple alkyne groups. The reaction between the azide and alkyne groups forms a stable triazole linkage, resulting in the formation of a crosslinked hydrogel network.[4]
This method allows for precise control over the degree of crosslinking by adjusting the stoichiometry of the reactants. The resulting hydrogels can be designed to be biodegradable by incorporating cleavable linkages in the polymer backbone or the crosslinker.
Data Presentation
Table 1: Materials for Hydrogel Synthesis
| Material | Supplier | Purpose |
| Hyaluronic Acid (HA) | Sigma-Aldrich | Polymer Backbone |
| This compound | TCI Chemicals | Azide Functionalization |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) | Thermo Fisher | Carbodiimide Activator |
| N-Hydroxysuccinimide (NHS) | Thermo Fisher | Stabilizer for Activated Esters |
| 4-Arm PEG-Alkyne | BroadPharm | Alkyne Crosslinker |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Reaction and Swelling Buffer |
| Dialysis Tubing (MWCO 3.5 kDa) | Spectrum Labs | Purification |
Table 2: Typical Reaction Parameters for Hydrogel Formation
| Parameter | Value |
| HA Concentration | 1% (w/v) in MES Buffer |
| EDC:COOH Molar Ratio | 2:1 |
| NHS:COOH Molar Ratio | 1:1 |
| This compound:COOH Molar Ratio | 1:1 |
| Azide-HA to 4-Arm PEG-Alkyne Ratio | 1:1 (Azide:Alkyne) |
| Gelation Time | 5 - 30 minutes |
| Reaction Temperature | 37 °C |
| Reaction pH | 7.4 (for crosslinking) |
Table 3: Characterization of Resulting Hydrogels
| Property | Typical Range | Method of Analysis |
| Swelling Ratio | 10 - 50 | Gravimetric Analysis |
| Compressive Modulus | 1 - 20 kPa | Rheometry/Mechanical Testing |
| Porosity | 80 - 95% | Scanning Electron Microscopy (SEM) |
| In Vitro Degradation (with Hyaluronidase) | 1 - 4 weeks | Mass Loss Measurement |
Experimental Protocols
Protocol 1: Synthesis of Azide-Functionalized Hyaluronic Acid (HA-Azide)
This protocol describes the modification of hyaluronic acid with this compound to introduce azide functional groups.
Materials:
-
Hyaluronic Acid (HA)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (MWCO 3.5 kDa)
-
Deionized water
-
Lyophilizer
Procedure:
-
Dissolve hyaluronic acid in MES buffer to a final concentration of 1% (w/v). Stir until fully dissolved.
-
Add EDC and NHS to the HA solution. The molar ratio of EDC:NHS:COOH groups on HA should be approximately 2:1:1. Stir for 15 minutes at room temperature to activate the carboxyl groups.
-
Add this compound to the reaction mixture. The molar ratio of this compound to COOH groups should be approximately 1:1.
-
Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.
-
Transfer the reaction mixture to a dialysis tube (MWCO 3.5 kDa) and dialyze against deionized water for 3 days, changing the water frequently to remove unreacted reagents.
-
Freeze the purified HA-Azide solution and lyophilize to obtain a white powder.
-
The successful functionalization can be confirmed by FTIR spectroscopy (presence of an azide peak at ~2100 cm⁻¹) and ¹H NMR spectroscopy.
Protocol 2: Hydrogel Formation via Click Chemistry
This protocol details the crosslinking of HA-Azide with a multi-arm PEG-alkyne to form a hydrogel.
Materials:
-
Lyophilized HA-Azide
-
4-Arm PEG-Alkyne
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile syringes
Procedure:
-
Prepare a stock solution of HA-Azide in PBS (e.g., 2% w/v).
-
Prepare a stock solution of 4-Arm PEG-Alkyne in PBS (e.g., 2% w/v).
-
To form the hydrogel, mix the HA-Azide solution and the 4-Arm PEG-Alkyne solution in a 1:1 volume ratio to achieve a 1:1 molar ratio of azide to alkyne groups.
-
Mixing can be done by gentle vortexing or by using a dual-syringe system for in situ applications.
-
The mixture will start to gel within minutes. The gelation time can be monitored by inverting the vial.
-
The resulting hydrogel can be used for cell encapsulation by resuspending cells in the HA-Azide solution before mixing with the PEG-Alkyne solution. Ensure all solutions and handling are sterile for cell culture applications.
Mandatory Visualizations
Caption: Experimental workflow for hydrogel synthesis.
Caption: Schematic of the azide-alkyne cycloaddition.
Applications in Drug Development
Hydrogels formed using this compound-mediated crosslinking are well-suited for various drug development applications due to the mild and bioorthogonal nature of the click chemistry reaction.
-
Controlled Drug Delivery: Therapeutic agents can be encapsulated within the hydrogel matrix during its formation. The release of the drug can be controlled by the degradation rate of the hydrogel, which can be tuned by adjusting the crosslinking density or by incorporating enzyme-cleavable sites.[7][8]
-
Cell Encapsulation and Therapy: The biocompatibility of the reaction allows for the encapsulation of living cells for cell-based therapies. The hydrogel provides a protective and supportive environment for the encapsulated cells.[9]
-
Tissue Engineering: These hydrogels can serve as scaffolds for tissue regeneration. They can be functionalized with bioactive molecules to promote cell adhesion, proliferation, and differentiation.[6]
-
Injectable Hydrogels: The in situ gelling capability allows for the minimally invasive delivery of the hydrogel to a target site in the body.[10]
Conclusion
The use of this compound to introduce azide functionalities into polymers provides a versatile and efficient method for preparing hydrogels via click chemistry. This approach allows for the creation of biocompatible hydrogels with tunable properties under mild conditions. The detailed protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to utilize this crosslinking strategy for a variety of biomedical applications. The inherent advantages of click chemistry make this a powerful tool for the design of advanced hydrogel-based therapeutic systems.
References
- 1. Cross-linking in Hydrogels - A Review [article.sapub.org]
- 2. mdpi.com [mdpi.com]
- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 6. Click Chemistry-Based Hydrogels for Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Fluorescent Labeling of Biomolecules using 4-Azidobutylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the fluorescent labeling of biomolecules utilizing 4-azidobutylamine as a precursor for introducing an azide (B81097) functionality. This two-step labeling strategy is a versatile method for tagging biomolecules, such as proteins and nucleic acids, for subsequent detection and analysis. The primary advantage of this approach is the bioorthogonality of the azide group, which allows for highly specific covalent modification with a fluorescent probe via "click chemistry."[1][2] This methodology is particularly useful in complex biological samples where minimizing non-specific labeling is crucial.[2][3]
The overall workflow involves the initial introduction of a reactive moiety onto the biomolecule that can subsequently react with the primary amine of this compound. A common and effective strategy for proteins is the activation of carboxyl groups on aspartic and glutamic acid residues using carbodiimide (B86325) chemistry. Following the introduction of the azide group, the biomolecule is then covalently labeled with an alkyne-functionalized fluorescent dye through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][4][5]
Key Applications:
-
Fluorescence Microscopy: Visualize the localization and trafficking of labeled biomolecules within living or fixed cells.[6]
-
Flow Cytometry: Quantify cell populations based on the presence of the labeled biomolecule.
-
Western Blotting and Gel Electrophoresis: Detect and quantify azide-modified proteins in complex mixtures.[7]
-
High-Throughput Screening: Develop assays for drug discovery and diagnostics.
-
Proteomics: Identify and quantify newly synthesized proteins or post-translationally modified proteins.[2]
Quantitative Data Summary
The efficiency of the labeling process is dependent on several factors, including the concentration of the biomolecule, the molar excess of reagents, and the reaction conditions. The following tables provide representative data for the labeling of a model protein, Bovine Serum Albumin (BSA).
| Parameter | Value | Notes |
| Protein | Bovine Serum Albumin (BSA) | Model protein with accessible carboxyl groups. |
| Modification Strategy | EDC/Sulfo-NHS activation of carboxyl groups | Targets aspartic and glutamic acid residues. |
| Azide Incorporation Reagent | This compound | Introduces a terminal azide for click chemistry. |
| Degree of Labeling (Azide) | 2-5 azides per protein | Determined by mass spectrometry. Varies with reagent concentrations. |
| Labeling Efficiency (Azide) | 60-80% | Percentage of activated carboxyl groups that react with this compound. |
Table 1: Azide Incorporation Data for BSA
| Parameter | Value | Notes |
| Click Chemistry Method | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Highly efficient and specific bioorthogonal reaction.[1][5] |
| Alkyne-Fluorescent Dye | Alkyne-Fluor 488 | Bright and photostable green-emitting dye. |
| Degree of Labeling (Dye) | 1-3 dyes per protein | Determined by UV-Vis spectrophotometry. |
| Labeling Efficiency (Dye) | >90% | Percentage of azide-modified proteins that are labeled with the dye. |
| Quantum Yield of Conjugate | ~0.9 | Varies depending on the specific dye and local environment. |
| Signal-to-Noise Ratio | >50 | In fluorescence imaging applications. |
Table 2: Fluorescent Labeling Data for Azide-Modified BSA
Experimental Protocols
Protocol 1: Introduction of Azide Groups onto a Protein using this compound
This protocol describes the modification of a protein with this compound by activating its carboxyl groups.
Materials:
-
Protein of interest (e.g., BSA) in an amine-free buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Reaction Buffer: 100 mM MES, 150 mM NaCl, pH 6.0
-
Quenching Buffer: 50 mM Glycine (B1666218) in PBS, pH 7.4
-
Desalting columns (e.g., PD-10)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the Reaction Buffer.
-
Reagent Preparation:
-
Immediately before use, prepare a 100 mM solution of EDC in anhydrous DMF or DMSO.
-
Immediately before use, prepare a 100 mM solution of Sulfo-NHS in the Reaction Buffer.
-
Prepare a 1 M solution of this compound in the Reaction Buffer.
-
-
Activation of Carboxyl Groups:
-
Add the EDC solution to the protein solution to a final concentration of 10 mM.
-
Immediately add the Sulfo-NHS solution to a final concentration of 25 mM.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Introduction of Azide Groups:
-
Add the this compound solution to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction: Add the Quenching Buffer to a final concentration of 10 mM glycine to quench any unreacted Sulfo-NHS esters. Incubate for 10 minutes at room temperature.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Characterization: Determine the concentration of the azide-modified protein using a standard protein assay (e.g., BCA assay). The degree of azide labeling can be determined by mass spectrometry.
// Nodes start [label="Start: Protein Solution\n(1-10 mg/mL in MES buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_edc_nhs [label="Add EDC and Sulfo-NHS\n(Activate Carboxyl Groups)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubation1 [label="Incubate\n(15-30 min, RT)", fillcolor="#FBBC05", fontcolor="#202124"]; add_azide [label="Add this compound\n(Introduce Azide Groups)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubation2 [label="Incubate\n(2 hours, RT)", fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="Quench Reaction\n(Add Glycine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="Purify\n(Desalting Column)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_product [label="End: Azide-Modified Protein", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> add_edc_nhs; add_edc_nhs -> incubation1; incubation1 -> add_azide; add_azide -> incubation2; incubation2 -> quench; quench -> purify; purify -> end_product; } .enddot Caption: Workflow for introducing azide groups onto a protein.
Protocol 2: Fluorescent Labeling of Azide-Modified Biomolecules via CuAAC
This protocol describes the labeling of an azide-modified biomolecule with an alkyne-functionalized fluorescent dye using a copper(I)-catalyzed click reaction.
Materials:
-
Azide-modified biomolecule (from Protocol 1) in PBS, pH 7.4
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-Fluor 488)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium Ascorbate (B8700270)
-
Anhydrous DMSO
-
Desalting columns (e.g., PD-10)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-fluorescent dye in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of THPTA or TBTA in water or DMSO.
-
Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.
-
-
Click Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified biomolecule to a final concentration of 1-5 mg/mL.
-
Add the alkyne-fluorescent dye stock solution to a final concentration of 50-100 µM (typically a 5-20 fold molar excess over the biomolecule).
-
Add the CuSO₄ stock solution to a final concentration of 100-200 µM.
-
Add the THPTA or TBTA stock solution to a final concentration of 500 µM - 1 mM.
-
-
Initiation of the Reaction:
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM.
-
Gently mix the reaction and incubate for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the excess dye and catalyst components by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling by measuring the absorbance of the protein (e.g., at 280 nm) and the dye at its maximum absorbance wavelength. The degree of labeling can be calculated using the Beer-Lambert law.
-
// Nodes azide_protein [label="Azide-Modified Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; alkyne_dye [label="Alkyne-Fluorescent Dye", fillcolor="#F1F3F4", fontcolor="#202124"]; copper_catalyst [label="Cu(I) Catalyst\n(from CuSO4 + Na-Ascorbate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction_complex [label="Reaction Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; labeled_protein [label="Fluorescently Labeled Protein", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges azide_protein -> reaction_complex [label="Azide", color="#202124", fontcolor="#202124"]; alkyne_dye -> reaction_complex [label="Alkyne", color="#202124", fontcolor="#202124"]; copper_catalyst -> reaction_complex [label="Catalyzes", style=dashed, color="#EA4335", fontcolor="#EA4335"]; reaction_complex -> labeled_protein [label="Forms Triazole Linkage", color="#202124", fontcolor="#202124"]; } .enddot Caption: CuAAC reaction for fluorescently labeling an azide-modified protein.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low azide incorporation | Inefficient activation of carboxyl groups. | Optimize EDC/Sulfo-NHS concentrations and reaction time. Ensure protein buffer is amine-free. |
| Hydrolysis of Sulfo-NHS ester. | Use freshly prepared EDC and Sulfo-NHS solutions. | |
| Low fluorescent labeling | Inefficient click reaction. | Ensure sodium ascorbate solution is freshly prepared. Optimize catalyst and ligand concentrations. Increase reaction time. |
| Degradation of the alkyne-dye. | Store the dye stock solution properly (protected from light, at -20°C). | |
| Protein precipitation | High concentration of organic solvent from dye stock. | Keep the volume of the dye stock solution to a minimum (<10% of the total reaction volume). |
| Aggregation due to labeling. | Perform labeling at a lower protein concentration. Include mild detergents or additives in the buffers. | |
| High background fluorescence | Incomplete removal of unreacted dye. | Ensure thorough purification using size exclusion chromatography or dialysis. |
Conclusion
The use of this compound provides a reliable and efficient method for introducing azide functionalities onto biomolecules, enabling their subsequent fluorescent labeling through click chemistry. This two-step approach offers high specificity and versatility, making it a valuable tool for a wide range of applications in biological research and drug development. The protocols provided herein serve as a starting point, and optimization of reaction conditions may be necessary for specific biomolecules and fluorescent dyes.
References
- 1. interchim.fr [interchim.fr]
- 2. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for PEGylation of 4-Azidobutylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of molecules by improving their solubility, stability, and pharmacokinetic profiles. This document provides detailed protocols for the covalent attachment of PEG spacers to 4-azidobutylamine. The resulting bifunctional molecule, possessing a terminal azide (B81097) group, is a valuable building block for subsequent conjugation to alkyne-containing molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). This allows for the straightforward development of more complex architectures for drug delivery, diagnostics, and various biomedical applications.
The protocols outlined below describe two common and effective methods for conjugating a PEG spacer to the primary amine of this compound:
-
EDC/NHS Coupling: This method involves the activation of a carboxylated PEG (PEG-acid) with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a reactive NHS ester, which then couples with the amine.
-
Direct NHS Ester Coupling: This protocol utilizes a pre-activated PEG-NHS ester that reacts directly with this compound.
Materials and Reagents
| Reagent/Material | Supplier Examples | Notes |
| This compound hydrochloride | Sigma-Aldrich, TCI Chemicals | May require neutralization before use. |
| Amine-Reactive PEG Spacer | BroadPharm, Vector Labs, AAT Bioquest | e.g., Azido-PEG4-Acid, Azido-PEG4-NHS ester |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Sigma-Aldrich, Thermo Fisher Scientific | |
| N-hydroxysuccinimide (NHS) | Sigma-Aldrich, Thermo Fisher Scientific | |
| Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) | Major Chemical Suppliers | Ensure solvent is dry for optimal reaction. |
| Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA) | Sigma-Aldrich, Thermo Fisher Scientific | For neutralization and as a base catalyst. |
| 0.1 M MES Buffer, pH 5.5-6.0 | Prepare in-house | For EDC/NHS activation step. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Prepare in-house or purchase | For coupling step. |
| Reverse-Phase C18 Flash Chromatography Column | Teledyne ISCO, Biotage | For purification. |
| Dialysis Tubing (e.g., 1 kDa MWCO) | Thermo Fisher Scientific, Spectrum Labs | For purification of larger PEG conjugates. |
| Rotary Evaporator | Buchi, Heidolph | For solvent removal. |
| High-Resolution Mass Spectrometer (HRMS) | Waters, SCIEX, Thermo Fisher Scientific | For characterization. |
| Nuclear Magnetic Resonance (NMR) Spectrometer | Bruker, JEOL | For characterization. |
Experimental Protocols
Protocol 1: EDC/NHS Coupling of PEG-Acid to this compound
This protocol is suitable for PEG spacers with a terminal carboxylic acid group.
1. Neutralization of this compound Hydrochloride (if applicable):
-
Dissolve this compound hydrochloride (1.2 equivalents) in anhydrous DMF.
-
Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) and stir for 30 minutes at room temperature.
-
The resulting solution contains the free base of this compound and can be used directly in the next step.
2. Activation of PEG-Acid:
-
In a separate flask, dissolve the PEG-acid (1.0 equivalent) in anhydrous DCM or DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 1 hour to form the PEG-NHS ester.
3. Conjugation Reaction:
-
To the activated PEG-NHS ester solution, add the solution of this compound from step 1.
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction can be monitored by TLC or LC-MS.
4. Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by reverse-phase flash chromatography (C18 silica) using a water/acetonitrile gradient to yield the pure PEGylated this compound.
-
For larger PEG conjugates, dialysis against deionized water using a 1 kDa molecular weight cutoff (MWCO) membrane can be an effective purification method.
Protocol 2: Direct Coupling of PEG-NHS Ester to this compound
This protocol is a more direct approach using a pre-activated PEG-NHS ester.
1. Neutralization of this compound Hydrochloride (if applicable):
-
Follow the same procedure as in Protocol 1, step 1.
2. Conjugation Reaction:
-
Dissolve the PEG-NHS ester (1.0 equivalent) in anhydrous DMF or DCM.
-
Add the solution of this compound (1.2 equivalents) from step 1 to the PEG-NHS ester solution.
-
Add TEA or DIPEA (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
3. Purification:
-
Follow the same purification procedure as in Protocol 1, step 4.
Characterization of PEGylated this compound
The successful synthesis of the product should be confirmed by analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can confirm the presence of characteristic peaks from both the PEG spacer and the this compound moiety, and the formation of the new amide bond.[1][2][3][4][5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) such as ESI-TOF can be used to confirm the exact mass of the PEGylated product.[6][7][8][9][10]
Quantitative Data Summary
The following table summarizes typical reaction parameters. Note that these are starting points and may require optimization for specific PEG spacers and reaction scales.
| Parameter | Protocol 1: EDC/NHS Coupling | Protocol 2: Direct NHS Ester Coupling |
| Molar Ratios | ||
| PEG-Spacer : this compound | 1 : 1.2 | 1 : 1.2 |
| PEG-Acid : EDC : NHS | 1 : 1.2 : 1.2 | N/A |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF or DCM | Anhydrous DMF or DCM |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 4-12 hours | 2-6 hours |
| Purification | ||
| Method | Reverse-Phase Flash Chromatography / Dialysis | Reverse-Phase Flash Chromatography / Dialysis |
| Expected Yield | 60-80% (highly dependent on scale and purification) | 70-90% (highly dependent on scale and purification) |
Visualizations
Caption: Workflow for EDC/NHS coupling of PEG-Acid to this compound.
Caption: Workflow for direct coupling of PEG-NHS Ester to this compound.
References
- 1. Structural characterization of PEGylated polyethylenimine-entrapped gold nanoparticles: an NMR study - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. enovatia.com [enovatia.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sciex.com [sciex.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Creating Antibody-Drug Conjugates with 4-Azidobutylamine Linker Strategy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and characterization of antibody-drug conjugates (ADCs) utilizing a strategy involving an amine-reactive azide (B81097) linker, followed by click chemistry for payload conjugation. This method offers a robust and versatile approach for developing targeted cancer therapeutics.
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs.[1] The linker connecting the antibody and the drug is a critical component that influences the stability, efficacy, and safety of the ADC. This document details a methodology for creating ADCs using an amine-reactive crosslinker to introduce an azide group onto the antibody surface, which then serves as a handle for attaching an alkyne-modified drug payload via click chemistry. This two-step approach allows for controlled conjugation and the potential for creating homogeneous ADCs.
The overall workflow involves three key stages:
-
Antibody Modification: Introduction of azide groups onto the antibody surface by reacting lysine (B10760008) residues with an amine-reactive azide linker.
-
Drug Conjugation: Covalent attachment of an alkyne-modified cytotoxic drug to the azide-functionalized antibody using either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.
-
Purification and Characterization: Removal of unconjugated antibodies, free drug, and other impurities, followed by comprehensive analysis of the purified ADC, including determination of the drug-to-antibody ratio (DAR).
Signaling Pathway and Mechanism of Action
The therapeutic efficacy of an ADC relies on a sequence of events initiated by the specific binding of the antibody to its target antigen on the surface of cancer cells. This is followed by internalization of the ADC-antigen complex, trafficking to lysosomes, and subsequent release of the cytotoxic payload, which ultimately leads to cell death.
References
Surface Functionalization of Materials with 4-Azidobutylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of materials is a critical process in the development of advanced biomaterials, drug delivery systems, and diagnostic platforms. The ability to precisely control the surface chemistry of a material allows for the tailored interaction with biological systems. 4-Azidobutylamine is a versatile bifunctional molecule that serves as an excellent linker for surface modification. Its terminal amine group allows for covalent attachment to a variety of material surfaces, while the azide (B81097) group provides a bioorthogonal handle for the subsequent immobilization of biomolecules via "click chemistry." This document provides detailed application notes and protocols for the surface functionalization of materials using this compound, targeting researchers and professionals in the fields of materials science, biotechnology, and drug development.
Applications
Surfaces functionalized with this compound are primarily used as a platform for the subsequent attachment of biomolecules or other functional moieties through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry". This approach offers high specificity, efficiency, and biocompatibility.
Key applications include:
-
Targeted Drug Delivery: Conjugation of targeting ligands (e.g., peptides, antibodies, aptamers) to nanoparticle surfaces for cell-specific drug delivery.
-
Biomaterial Engineering: Immobilization of bioactive peptides (e.g., RGD sequences) to promote cell adhesion, proliferation, and differentiation on tissue engineering scaffolds.[1]
-
Biosensor Development: Attachment of enzymes, antibodies, or nucleic acids to sensor surfaces for the detection of specific analytes.
-
Immunology Research: Functionalization of surfaces with antigens or antibodies to study and modulate T-cell activation and other immune responses.[2]
-
Proteomics: Covalent immobilization of proteins and enzymes from cell lysates for activity assays and interaction studies.[3]
Experimental Protocols
Protocol 1: Surface Functionalization of Carboxylated Polymeric Materials
This protocol describes the covalent attachment of this compound to a polymeric surface presenting carboxylic acid groups using carbodiimide (B86325) chemistry.
Materials:
-
Carboxylated polymer substrate (e.g., poly(acrylic acid)-grafted surface)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Deionized (DI) water
-
Nitrogen gas stream
Procedure:
-
Surface Cleaning: Thoroughly clean the carboxylated polymer substrate by sonicating in ethanol for 15 minutes, followed by rinsing with DI water. Dry the substrate under a stream of nitrogen.
-
Activation of Carboxyl Groups:
-
Amine Coupling:
-
Prepare a 10 mM solution of this compound in PBS (pH 7.4).
-
Remove the substrate from the EDC/NHS solution and immediately immerse it in the this compound solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Washing:
-
Remove the substrate from the amine solution and wash it thoroughly with PBS to remove any non-covalently bound this compound.
-
Rinse the substrate with DI water and finally with ethanol.
-
-
Drying and Storage: Dry the functionalized substrate under a stream of nitrogen and store it in a desiccator under vacuum or inert atmosphere to protect the azide groups.
Protocol 2: Surface Functionalization of Silicon Oxide or Glass Surfaces
This protocol details the silanization of hydroxylated silicon-based surfaces with an aminosilane, followed by the attachment of this compound. For direct functionalization, a silane (B1218182) analog of this compound like (4-azidobutyl)trimethoxysilane would be used. However, this protocol demonstrates a two-step approach for surfaces already functionalized with a generic aminosilane.
Materials:
-
Silicon wafers or glass slides
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
4-Azidobutanoic acid
-
EDC and NHS
-
MES buffer (0.1 M, pH 6.0)
-
PBS (pH 7.4)
-
Acetone, Isopropanol
-
DI water
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Clean the silicon or glass substrate by sonicating in acetone, isopropanol, and DI water (15 minutes each).
-
Immerse the cleaned substrate in Piranha solution for 30 minutes to remove organic residues and generate surface hydroxyl (-OH) groups. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.
-
Rinse the substrate extensively with DI water and dry under a nitrogen stream.
-
-
Silanization with APTES:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the hydroxylated substrate in the APTES solution and incubate for 2 hours at room temperature under an inert atmosphere.[6]
-
Rinse the substrate sequentially with toluene, acetone, and isopropanol. Dry under a nitrogen stream. This creates a surface with primary amine groups.
-
-
Coupling of 4-Azidobutanoic Acid:
-
Activate the carboxyl groups of 4-azidobutanoic acid by dissolving it in MES buffer (pH 6.0) with EDC and NHS, as described in Protocol 1, step 2.
-
Immerse the APTES-functionalized substrate into the activated 4-azidobutanoic acid solution for 2-4 hours at room temperature.
-
-
Washing and Drying: Wash the substrate with PBS, DI water, and ethanol, then dry under a nitrogen stream.
Protocol 3: Biomolecule Immobilization via Click Chemistry (CuAAC)
This protocol describes the copper-catalyzed "click" reaction to attach an alkyne-containing biomolecule to the azide-functionalized surface.
Materials:
-
Azide-functionalized substrate (from Protocol 1 or 2)
-
Alkyne-modified biomolecule (e.g., peptide, protein, oligonucleotide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DI water
Procedure:
-
Prepare Reagent Stock Solutions:
-
Alkyne-biomolecule: Dissolve in reaction buffer to the desired concentration (typically 10 µM to 1 mM).
-
CuSO₄: 100 mM in DI water.
-
Sodium ascorbate: 500 mM in DI water (prepare fresh).
-
THPTA: 50 mM in DI water.
-
-
Click Reaction:
-
In a reaction vessel, place the azide-functionalized substrate.
-
Add the alkyne-biomolecule solution to cover the surface.
-
Add THPTA to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Incubate for 1-4 hours at room temperature with gentle agitation.
-
-
Washing:
-
Remove the substrate from the reaction solution.
-
Wash thoroughly with the reaction buffer, followed by DI water to remove unreacted reagents and byproducts.
-
-
Drying and Storage: Dry the substrate under a nitrogen stream and store appropriately for the immobilized biomolecule.
Data Presentation
Table 1: Representative Surface Characterization Data for Amine-Functionalized Surfaces
| Parameter | Method | Substrate | Functionalization | Representative Value | Reference(s) |
| Amine Surface Density | UV-Vis Spectroscopy | Fused Silica (B1680970) | (3-aminopropyl)ethoxydimethylsilane | 2.1 amines/nm² | [7] |
| XPS | Silicon Wafer | 3-aminopropyldimethylethoxysilane | ~3 amines/nm² | [8] | |
| Layer Thickness | Ellipsometry | Silicon Wafer | 3-aminopropyltriethoxysilane (multilayer) | 6 - 100 Å | [9] |
| AFM | Silicon Wafer | 3-aminopropyltrimethoxysilane (islands) | 1.5 - 2.0 nm height | [6] | |
| Water Contact Angle | Goniometry | Plasma-treated PET | Ammonia Plasma | ~30° (hydrophilic) | [10][11] |
| Goniometry | Silicon Wafer | APTES | 50-70° | [6] | |
| XPS Atomic % (Nitrogen) | XPS | Silicon Wafer | Aminosilane | 2-8 at% | [6][12] |
Note: The values presented are for aminosilanes structurally similar to this compound and serve as a reference. Actual values will depend on the specific substrate, functionalization chemistry, and reaction conditions.
Table 2: Stability of Functionalized Surfaces
| Substrate | Functionalization | Condition | Observation | Reference(s) |
| Plasma-activated Mica | Alkylsilane monolayers | Acidic aqueous solution (pH < 5.5) | Degrafting of the monolayer | [13][14] |
| Aqueous solution (pH > 5.5) | Stable monolayer | [13][14] | ||
| Plasma-treated Polymers | Air Plasma | Ambient air storage | Partial hydrophobic recovery over days | [11] |
Mandatory Visualizations
Experimental Workflow for Surface Functionalization and Biomolecule Immobilization
Caption: General workflow for material surface functionalization.
Signaling Pathway: Integrin-Mediated Cell Adhesion and Focal Adhesion Formation
References
- 1. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Semiquantitative study of the EDC/NHS activation of acid terminal groups at modified porous silicon surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formation of Uniform Aminosilane Thin Layers: An Imine Formation To Measure Relative Surface Density of the Amine Group | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Adhesion Properties and Stability of Non-Polar Polymers Treated by Air Atmospheric-Pressure Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Stability of silanols and grafted alkylsilane monolayers on plasma-activated mica surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Proximity Ligation Assays Enhanced by 4-Azidobutylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proximity Ligation Assays (PLAs) are a powerful immunological technique used to detect protein-protein interactions, post-translational modifications, and protein localization at the single-molecule level within fixed cells and tissues.[1][2] The assay relies on the close proximity (less than 40 nm) of two antibody-probed targets, which allows for the formation of a circular DNA molecule that is then amplified and visualized.[2][3] This technology offers high sensitivity and specificity, enabling the in situ detection of endogenous protein interactions.[3][4]
This document provides detailed protocols for standard proximity ligation assays and explores the potential application of 4-azidobutylamine as a chemical crosslinker to enhance the detection of transient or weak protein interactions. This compound is a heterobifunctional crosslinking reagent containing an amine-reactive group and a photo-reactive azide (B81097) group. While not a standard component of commercial PLA kits, its use can be envisioned as a method to covalently trap interacting proteins before performing the PLA protocol, thereby stabilizing the complex for more robust detection.
Principle of Proximity Ligation Assay
The core principle of PLA involves the use of specific primary antibodies to recognize the target proteins.[2] Secondary antibodies, conjugated with unique oligonucleotides (PLA probes), then bind to the primary antibodies.[2] If the proteins of interest are in close proximity, the oligonucleotides on the secondary antibodies can be ligated to form a circular DNA template.[1][2] This DNA circle is then amplified via rolling circle amplification (RCA), generating a long DNA product containing hundreds of copies of the circular template.[2] Fluorescently labeled oligonucleotides subsequently hybridize to the amplified DNA, resulting in a bright, localized signal that can be detected by fluorescence microscopy.[2][3] Each fluorescent spot represents a single protein-protein interaction event.
Application of this compound in PLA
While standard PLA is highly effective for stable interactions, detecting transient or weak interactions can be challenging. The integration of a chemical crosslinker like this compound prior to the PLA procedure could stabilize such interactions. The proposed workflow involves introducing this compound to the cells, where the amine group can react with primary amines on proteins. Subsequent photoactivation with UV light would induce the azide group to form a covalent bond with nearby molecules, effectively crosslinking interacting proteins. This stabilized complex can then be subjected to the standard PLA protocol. This approach is based on the established use of azide-containing probes in proteomics for capturing protein interactions.[5][6]
Experimental Protocols
Protocol 1: Standard In Situ Proximity Ligation Assay
This protocol is adapted from standard commercially available kits (e.g., Duolink® PLA).[1][7][8]
Materials:
-
Cells cultured on coverslips or tissue sections on slides
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)[1]
-
Blocking solution (provided in commercial PLA kits or a solution of 1% BSA in PBS)[1]
-
Primary antibodies (raised in two different species)
-
PLA probes (anti-species secondary antibodies with conjugated oligonucleotides, e.g., PLUS and MINUS probes)
-
Ligation solution (containing ligase)
-
Amplification solution (containing polymerase)
-
Detection reagents (fluorescently labeled oligonucleotides)
-
Wash Buffers (provided in commercial kits)
-
Mounting medium with DAPI
Procedure:
-
Sample Preparation:
-
Fix cells or tissue sections with 4% paraformaldehyde for 10-20 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.[1]
-
Wash twice with PBS.
-
-
Blocking:
-
Apply blocking solution to the samples and incubate in a humidified chamber for 1 hour at 37°C.[2]
-
-
Primary Antibody Incubation:
-
PLA Probe Incubation:
-
Wash the samples twice with Wash Buffer A.
-
Dilute the PLA probes (PLUS and MINUS) in antibody diluent.
-
Apply the PLA probe solution to the samples and incubate in a humidified chamber for 1 hour at 37°C.
-
-
Ligation:
-
Wash the samples twice with Wash Buffer A.
-
Prepare the ligation solution by diluting the ligase in the ligation buffer.
-
Apply the ligation solution to the samples and incubate in a humidified chamber for 30 minutes at 37°C.[3]
-
-
Amplification:
-
Wash the samples twice with Wash Buffer A.[3]
-
Prepare the amplification solution by diluting the polymerase in the amplification buffer.
-
Apply the amplification solution to the samples and incubate in a humidified chamber for 90-120 minutes at 37°C.
-
-
Detection and Mounting:
-
Wash the samples twice with Wash Buffer B.
-
Apply the detection solution containing fluorescently labeled oligonucleotides and incubate for 30 minutes at 37°C.
-
Wash twice with Wash Buffer B.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI.
-
-
Imaging and Analysis:
-
Visualize the PLA signals using a fluorescence microscope.
-
Quantify the number of PLA signals per cell using image analysis software.
-
Protocol 2: Proposed Proximity Ligation Assay with this compound Crosslinking
This protocol integrates a crosslinking step using this compound prior to the standard PLA protocol.
Additional Materials:
-
This compound hydrochloride (or a suitable derivative)
-
Photoactivation setup (UV lamp, e.g., 365 nm)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells on coverslips as required for the experiment.
-
Treat cells with experimental compounds if necessary.
-
-
This compound Incubation:
-
Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Dilute the stock solution in cell culture medium to the desired final concentration (optimization required, typically in the low millimolar range).
-
Incubate the cells with the this compound-containing medium for a defined period (e.g., 1-4 hours) to allow for cellular uptake and protein labeling.
-
-
Photo-Crosslinking:
-
Wash the cells gently with PBS to remove excess this compound.
-
Expose the cells to UV light (e.g., 365 nm) for a short period (e.g., 5-15 minutes) on ice to activate the azide group and induce crosslinking. The optimal duration and intensity of UV exposure must be determined empirically.
-
-
Standard PLA Protocol:
-
Proceed with the standard PLA protocol starting from the Fixation step as described in Protocol 1.
-
Data Presentation
Quantitative analysis of PLA data typically involves counting the number of fluorescent signals per cell. This data can be presented in tables to compare different experimental conditions.
Table 1: Hypothetical Quantitative PLA Data for Protein A and Protein B Interaction
| Condition | Average PLA Signals per Cell | Standard Deviation | P-value (vs. Control) |
| Control (Untreated) | 5.2 | 1.8 | - |
| Treatment X | 25.8 | 4.5 | < 0.001 |
| Negative Control (Primary Ab omitted) | 0.5 | 0.2 | < 0.001 |
Table 2: Expected Outcome of this compound Crosslinking on a Transient Interaction
| Condition | Average PLA Signals per Cell (Standard PLA) | Average PLA Signals per Cell (+ this compound) | Fold Increase |
| Basal State | 8.1 | 15.3 | 1.9 |
| Stimulated State (transient interaction) | 12.5 | 48.2 | 3.9 |
| Negative Control (Irrelevant Protein) | 1.2 | 1.5 | 1.25 |
Visualizations
Caption: Standard Proximity Ligation Assay (PLA) workflow.
Caption: Proposed workflow for PLA with this compound crosslinking.
Caption: Mechanism of Proximity Ligation Assay signal generation.
Conclusion
The Proximity Ligation Assay is a highly sensitive and specific method for studying protein-protein interactions in situ. The standard protocol provides a robust framework for detecting stable interactions. The proposed use of this compound as a crosslinking agent offers a potential enhancement for the detection of transient or weak interactions by covalently stabilizing protein complexes prior to the PLA procedure. Researchers should be aware that the crosslinking conditions, including the concentration of this compound and the duration of UV exposure, will require careful optimization to ensure specific crosslinking without inducing artifacts. This combined approach has the potential to expand the utility of PLA in studying dynamic cellular processes.
References
- 1. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Proximity Ligation Assays (PLA) Work [sigmaaldrich.com]
- 3. Frontiers | Proximity ligation assay to study TSH receptor homodimerization and crosstalk with IGF-1 receptors in human thyroid cells [frontiersin.org]
- 4. In Situ Proximity Ligation Assay (In Situ PLA) to Assess PTP-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimizing In Situ Proximity Ligation Assays for Mitochondria, ER, or MERC Markers in Skeletal Muscle Tissue and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
Application Notes: Metabolic Labeling of Cellular Proteins with 4-Azidobutylamine Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling is a powerful technique for investigating a wide range of biological processes by introducing tagged molecules into cellular pathways. 4-Azidobutylamine is a bioorthogonal chemical reporter that can be metabolically incorporated into proteins, enabling their subsequent visualization, identification, and quantification. This technology leverages the enzymatic activity of transglutaminases (TGs), particularly transglutaminase 2 (TG2), which are involved in the post-translational modification of proteins.[1][2]
Transglutaminases catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the primary amine of a lysine (B10760008) residue in a protein.[3] However, TGs can also utilize small primary amines, such as polyamines, as alternative substrates, leading to their covalent incorporation into proteins.[4][5] this compound, as a structural analog of the natural polyamine putrescine, can be used by TGs as an amine donor substrate. This results in the covalent attachment of the azido-functionalized butylamine (B146782) to glutamine residues on a variety of cellular proteins, a process termed protein polyamination.[4]
The incorporated azide (B81097) group serves as a chemical handle for bioorthogonal "click chemistry" reactions.[1][6] This allows for the specific and efficient attachment of reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification and mass spectrometry-based proteomic analysis.[1][7] This approach provides a versatile platform for identifying novel TG2 substrates, investigating the role of protein polyamination in health and disease, and for the development of targeted therapeutics.[8]
Principle of the Technology
The metabolic labeling of proteins with this compound is a two-step process:
-
Metabolic Incorporation: Cells are incubated with this compound, which is cell-permeable.[1] Intracellular transglutaminases, when activated (e.g., by an increase in intracellular Ca2+), recognize this compound as a substrate and catalyze its covalent attachment to the side chain of glutamine residues on target proteins. This results in proteins being tagged with an azide group.
-
Bioorthogonal Detection: The azide-labeled proteins can then be detected using a variety of click chemistry reactions. The two most common methods are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to ligate the azide-tagged protein to a terminal alkyne-containing reporter molecule (e.g., a fluorophore or biotin).[6] This method is typically used for in vitro applications on cell lysates or fixed cells due to the cytotoxicity of copper.[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) conjugated to a reporter molecule.[1] The inherent ring strain of the cyclooctyne allows it to react spontaneously with the azide group, making this method suitable for labeling proteins in living cells.[1]
-
Applications
-
Identification of Transglutaminase Substrates: This method allows for the activity-based profiling of TG substrates in complex biological samples, leading to the identification of novel protein targets.[1][8]
-
Study of Protein Polyamination: It provides a tool to investigate the physiological and pathological roles of protein polyamination, a post-translational modification implicated in various cellular processes and diseases.[4]
-
High-Throughput Screening for TG Inhibitors: The labeling technique can be adapted for high-throughput screening assays to identify and characterize inhibitors of transglutaminase activity.
-
In-situ Imaging of TG Activity: Using fluorescently tagged alkynes, researchers can visualize the localization of TG activity within cells and tissues.[1]
-
Quantitative Proteomics: In combination with stable isotope labeling techniques (e.g., SILAC) and mass spectrometry, this method can be used to quantify changes in TG-mediated protein modification under different cellular conditions.
Data Presentation
Table 1: Comparison of Azide-Containing Amine Probes for Transglutaminase 2 (TG2) Labeling.
| Probe | Structure | Relative Labeling Efficiency | Cell Permeability | Notes | Reference |
| 5-Azidopentylamine | N₃-(CH₂)₅-NH₂ | High | Yes | A commonly used and efficient substrate for TG2. Structurally similar to this compound. | [1] |
| Azido-PEG-Amine | N₃-(PEG)n-NH₂ | Variable | Yes | The PEG linker can enhance solubility and reduce steric hindrance. | [9] |
| Alkyne-Containing Amines | HC≡C-(linker)-NH₂ | Moderate to High | Yes | Can be used in combination with azide-functionalized reporters, which may reduce background in cell lysates. | [1] |
| Biotin-Pentylamine | Biotin-(linker)-NH₂ | High | Yes | A traditional probe for TG2 substrate identification, but lacks the versatility of click chemistry. | [7] |
Note: The labeling efficiency can vary depending on the specific cell type, experimental conditions, and the protein substrate.
Table 2: Representative Quantitative Proteomics Data for TG2 Substrates Identified Using an Azido-Amine Probe.
| Protein Accession | Protein Name | Labeled Glutamine Residue(s) | Fold Change (Treated vs. Control) | Function |
| P02768 | Albumin | Q220, Q579 | 3.2 | Plasma protein, carrier |
| P60709 | Actin, cytoplasmic 1 | Q41, Q137 | 2.8 | Cytoskeleton |
| P08670 | Vimentin | Q171, Q330 | 4.1 | Intermediate filament |
| P10809 | Heat shock protein 90-alpha | Q133 | 2.5 | Chaperone |
| P62258 | 14-3-3 protein zeta/delta | Q58 | 3.5 | Signal transduction |
This table presents hypothetical data based on known TG2 substrates for illustrative purposes. Actual results will vary based on the experiment.
Experimental Protocols
Protocol 1: In-Cell Metabolic Labeling with this compound
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound hydrochloride (stock solution in sterile water or PBS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
Procedure:
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate or culture dish and allow them to adhere and grow overnight.
-
Metabolic Labeling:
-
Prepare the labeling medium by supplementing the complete culture medium with this compound to a final concentration of 50-250 µM. The optimal concentration should be determined empirically for each cell line.
-
Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubate the cells for 4-24 hours at 37°C in a CO₂ incubator. The incubation time can be optimized based on the desired level of labeling and the turnover rate of the proteins of interest.
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS to remove unincorporated this compound.
-
Add ice-cold lysis buffer containing protease inhibitors to the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay). The lysate is now ready for downstream click chemistry reactions.
Protocol 2: Click Chemistry Reaction (CuAAC) for In-Gel Fluorescence Detection
Materials:
-
Azide-labeled protein lysate (from Protocol 1)
-
Alkyne-fluorophore (e.g., Alkyne-TAMRA, Alkyne-Alexa Fluor 488)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
SDS-PAGE loading buffer
Procedure:
-
Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the following in order:
-
50-100 µg of azide-labeled protein lysate
-
Alkyne-fluorophore (final concentration 10-50 µM)
-
TCEP (final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
Adjust the final volume with PBS or lysis buffer.
-
-
Initiate the Reaction: Add CuSO₄ to a final concentration of 1 mM.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Sample Preparation for SDS-PAGE: Add SDS-PAGE loading buffer to the reaction mixture and heat at 95°C for 5 minutes.
-
Gel Electrophoresis and Imaging:
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a gel imager with the appropriate excitation and emission filters.
-
The gel can be subsequently stained with Coomassie Blue or a total protein stain to visualize all proteins.
-
Protocol 3: Click Chemistry Reaction (SPAAC) for Live-Cell Imaging
Materials:
-
Cells metabolically labeled with this compound (from Protocol 1, step 2)
-
Cyclooctyne-fluorophore (e.g., DBCO-488, BCN-546)
-
Live-cell imaging medium
-
Hoechst 33342 or DAPI (for nuclear counterstaining)
Procedure:
-
Cell Preparation: After metabolic labeling, wash the cells twice with warm PBS or live-cell imaging medium.
-
SPAAC Reaction:
-
Prepare a solution of the cyclooctyne-fluorophore in live-cell imaging medium at a final concentration of 5-20 µM.
-
Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Staining:
-
Wash the cells three times with warm live-cell imaging medium to remove excess fluorophore.
-
If desired, counterstain the nuclei with Hoechst 33342 or DAPI according to the manufacturer's instructions.
-
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
Protocol 4: Enrichment of Labeled Proteins for Mass Spectrometry
Materials:
-
Azide-labeled protein lysate (from Protocol 1)
-
Alkyne-biotin
-
Click chemistry reagents (as in Protocol 2)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Elution buffer (e.g., SDS-PAGE loading buffer or a solution containing free biotin)
-
Trypsin (for on-bead or in-solution digestion)
Procedure:
-
Biotinylation via CuAAC: Perform the click chemistry reaction as described in Protocol 2, substituting the alkyne-fluorophore with alkyne-biotin.
-
Enrichment of Biotinylated Proteins:
-
Incubate the biotinylated lysate with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series might include PBS, PBS with 1% SDS, and a high-urea buffer.
-
-
Elution or On-Bead Digestion:
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer. The eluted proteins can then be separated by SDS-PAGE and subjected to in-gel digestion.
-
On-Bead Digestion: Alternatively, perform an on-bead digestion of the captured proteins with trypsin. This can reduce background and improve the identification of labeled peptides.
-
-
Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS to identify the labeled proteins and the sites of modification.
Mandatory Visualizations
Caption: Experimental workflow for metabolic labeling and detection.
Caption: Transglutaminase-mediated incorporation of this compound.
References
- 1. Detection of transglutaminase activity using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 15(V/K) kinetic isotope effect and steady-state kinetic analysis for the transglutaminase 2 catalyzed deamidation and transamidation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Capture and mass spectrometry analysis of effector-substrate complexes using genetically incorporated photo-crosslinkers in host cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of new amine acceptor protein substrate candidates of transglutaminase in rat liver extract: use of 5-(biotinamido) pentylamine as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of transglutaminase protein substrates by functional proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 4-Azidobutylamine Conjugation Reactions
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering low yields in 4-azidobutylamine conjugation reactions, particularly those involving N-hydroxysuccinimide (NHS) esters.
Troubleshooting Guide & FAQs
This section addresses specific issues that can lead to low conjugation yields in a question-and-answer format.
My conjugation yield is lower than expected. What are the common causes?
Low conjugation yield is a frequent issue with several potential root causes. Systematically evaluating each of the following factors is crucial for successful troubleshooting.
-
Suboptimal Reaction pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range for this reaction is typically 7.2 to 8.5.[1][2][3] At a lower pH, the amine group is protonated, rendering it a poor nucleophile and thus unreactive.[2] Conversely, at a higher pH (above 8.5-9.0), the rate of hydrolysis of the NHS ester increases significantly, competing with the desired amine reaction and reducing the yield.[1][2][3]
-
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with this compound for reaction with the NHS ester, leading to significantly lower yields of the desired conjugate.[3][4][5][6][7] It is imperative to use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[1][3]
-
Hydrolysis of the NHS Ester: NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive.[1][5][6][8] This hydrolysis is accelerated in aqueous solutions and at higher pH.[1][3] It is critical to use anhydrous solvents for dissolving the NHS ester and to prepare solutions immediately before use.[5][6]
-
Poor Quality or Degradation of this compound: The purity and stability of this compound are critical. It has been reported that this compound can degrade over time, especially if not stored under proper conditions (low temperature and inert atmosphere).[9] Using impure or degraded this compound will directly result in lower conjugation efficiency. The salt forms of this compound have shown increased stability.[9]
-
Inaccurate Reagent Stoichiometry: An inappropriate molar ratio of the reactants can lead to low yields. A molar excess of the this compound or the NHS ester is often used to drive the reaction to completion, but a very large excess can sometimes complicate purification.[5][7]
-
Low Reactant Concentrations: The rate of the conjugation reaction is dependent on the concentration of the reactants. If the concentration of either the molecule to be conjugated or the this compound is too low, the reaction will be slow, and the competing hydrolysis of the NHS ester can become more significant.[4][7][8]
How can I optimize the reaction conditions to improve my yield?
Optimizing reaction parameters is key to maximizing your conjugation yield.
-
pH Control: Maintain the reaction pH within the optimal range of 7.2-8.5.[1][3] A pH of 8.3-8.5 is often cited as ideal.[2] Use a reliable buffer system to ensure the pH remains stable throughout the reaction.
-
Buffer Selection: Always use amine-free buffers. Phosphate, carbonate-bicarbonate, HEPES, or borate buffers are recommended.[1][3]
-
Reagent Preparation and Handling:
-
Dissolve the NHS ester in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before adding it to the aqueous reaction mixture.[2][5][6] Ensure the final concentration of the organic solvent in the reaction is low (typically <10%) to avoid denaturation of proteins, if applicable.[5]
-
Equilibrate all reagents to room temperature before opening vials to prevent moisture condensation.[5][6]
-
-
Molar Ratio: A 5- to 20-fold molar excess of the NHS ester reagent relative to the amount of amine is a common starting point for optimization.[5][8] The optimal ratio may need to be determined empirically for your specific molecules.
-
Reaction Time and Temperature: Conjugation reactions are often carried out for 1-2 hours at room temperature or overnight at 4°C.[7][8] Longer reaction times at lower temperatures can sometimes improve the yield by minimizing side reactions and degradation.[7]
How can I assess the quality of my this compound?
The quality of this compound is crucial for a successful conjugation. While detailed analysis may require specialized equipment, you can take some steps to ensure its integrity.
-
Storage: Store this compound at low temperatures (below 10°C) under an inert atmosphere like nitrogen, as recommended.[9]
-
Purity: If possible, obtain a certificate of analysis from the supplier to verify its purity. Purity can be assessed by techniques like gas chromatography or NMR.[9]
-
Use Fresh: As this compound can be unstable, it is best to use it as fresh as possible.[9]
Are there any known side reactions I should be aware of?
The primary side reaction of concern is the hydrolysis of the NHS ester, which competes with the amine conjugation.[1][3][8] Additionally, if your target molecule contains other nucleophilic groups like thiols or hydroxyls, they can potentially react with the NHS ester, although these reactions are generally less favorable and the resulting products are less stable than the amide bond formed with a primary amine.[8] The azide (B81097) group itself is generally stable under mild amine coupling conditions but can be sensitive to strong acids or reducing agents, which should be avoided.[10]
Data Presentation
Table 1: Recommended Reaction Parameters for NHS Ester-Amine Conjugation
| Parameter | Recommended Range/Value | Rationale |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | Maximizes amine reactivity while minimizing NHS ester hydrolysis.[1][2][3] |
| Buffer | Phosphate, Bicarbonate, HEPES, Borate | Amine-free to prevent competition with the target amine.[1][3] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can reduce side reactions and reagent degradation.[7] |
| Reaction Time | 30 minutes to Overnight | Dependent on temperature and reactant concentrations.[5][6][7] |
| Molar Ratio (NHS Ester:Amine) | 5:1 to 20:1 | A molar excess of the NHS ester drives the reaction towards completion.[5][8] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Suboptimal pH | Adjust pH to 7.2-8.5 using a suitable buffer.[1][2][3] |
| Competing amines in buffer | Use an amine-free buffer (e.g., PBS, HEPES).[3][4][5][6][7] | |
| Hydrolysis of NHS ester | Use anhydrous solvents for NHS ester; prepare solutions fresh.[5][6] | |
| Degraded this compound | Use fresh, properly stored this compound.[9] | |
| Incorrect stoichiometry | Optimize the molar ratio of reactants.[5][7] | |
| No Reaction | Protonated amine (low pH) | Increase the pH of the reaction mixture.[2] |
| Inactive NHS ester | Use a fresh batch of the NHS ester reagent. | |
| Product Precipitation | High degree of conjugation leading to hydrophobicity | Optimize the molar ratio to control the degree of labeling. |
| Impure hapten (if applicable) | Ensure the purity of the molecule being conjugated. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Protein via NHS Ester Chemistry
-
Protein Preparation:
-
NHS Ester-Functionalized Molecule Preparation:
-
Conjugation Reaction:
-
Add a calculated amount of the dissolved NHS ester (typically a 10- to 20-fold molar excess) to the protein solution.[5]
-
Ensure the final concentration of the organic solvent is below 10% to prevent protein denaturation.[5]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[7][8]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a small amount of an amine-containing buffer like Tris can be added to a final concentration of 20-50 mM to consume any unreacted NHS ester.[3]
-
-
Purification:
Protocol 2: Quantification of Conjugation Efficiency using UV-Vis Spectroscopy
This protocol is applicable if the conjugated molecule has a distinct UV-Vis absorbance from the protein.
-
Spectra Acquisition:
-
Measure the absorbance of the purified conjugate solution at two wavelengths: one where the protein has maximum absorbance (typically 280 nm) and another where the conjugated molecule has maximum absorbance.[11]
-
-
Calculation:
-
Use the Beer-Lambert law (A = εbc) to calculate the concentrations of the protein and the conjugated molecule using their respective extinction coefficients at the two measured wavelengths.[11]
-
The degree of labeling (DOL), or the average number of this compound molecules per protein, can be calculated as the molar ratio of the conjugated molecule to the protein.[11]
-
Mandatory Visualization
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Antibody Conjugation Troubleshooting [bio-techne.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. CN107207418A - 4âAzidobutylamine and methods of preparation - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
preventing side reactions of 4-azidobutylamine in click chemistry
Welcome to the technical support center for utilizing 4-azidobutylamine in click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preventing side reactions, troubleshooting common issues, and optimizing experimental outcomes for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions when using this compound in CuAAC reactions?
A1: The main challenges arise from the presence of the primary amine. The most common side reactions include:
-
Catalyst Inhibition: The primary amine on this compound can coordinate with the copper(I) catalyst. This can reduce the catalyst's activity, leading to slow or incomplete reactions.[1][2]
-
Oxidative Homocoupling (Glaser Coupling): Terminal alkynes can couple with each other in the presence of oxygen and copper, forming diyne byproducts.[3][4] The presence of a coordinating amine can sometimes exacerbate this issue.
-
Staudinger Reduction: If phosphine-based reagents are present in the reaction mixture, they can reduce the azide (B81097) to a primary amine, leading to an undesired byproduct.[3]
Q2: My reaction yield is low or nonexistent. What are the most common causes?
A2: Low yields with this compound can stem from several factors:
-
Catalyst Inactivation: The Cu(I) catalyst is essential and can be easily oxidized to inactive Cu(II) by atmospheric oxygen.[4][5]
-
Reagent Instability: this compound can be unstable and is often best prepared fresh or stored at low temperatures under an inert atmosphere.[6] Salts of this compound have shown improved stability.[6]
-
Suboptimal Conditions: Incorrect solvent choice, temperature, or pH can significantly hinder the reaction.[5] For instance, neat acetonitrile (B52724) can inhibit catalysis by strongly coordinating to the copper.[7][8]
-
Insufficient Ligand or Reductant: A stabilizing ligand is crucial to protect the Cu(I) catalyst, and a reducing agent is needed to regenerate Cu(I) from any oxidized Cu(II).[3][7][9]
Q3: Should I protect the primary amine of this compound before the click reaction?
A3: It depends on your specific system. For many applications, a well-optimized protocol with an appropriate copper ligand can achieve high yields without protection. However, if you consistently experience low yields or complex side products, protecting the amine is a robust solution.[10] Carbamate protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) are common choices that render the amine non-nucleophilic.[10] This requires additional synthesis and deprotection steps.
Q4: How can I effectively remove the copper catalyst after the reaction?
A4: Residual copper can interfere with downstream applications, especially in biological systems. It can be removed by washing the organic layer with an aqueous solution of a chelating agent like EDTA or by treating the reaction mixture with a chelating resin.[3][7]
Q5: What is the best way to store this compound?
A5: Due to its potential instability, this compound should be stored at low temperatures (below 10°C) under an inert atmosphere like nitrogen or argon.[6] For long-term storage, using a more stable salt form of the compound is recommended.[6]
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in CuAAC reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Cu(I) catalyst due to oxidation. | Ensure the use of a fresh, high-quality reducing agent like sodium ascorbate (B8700270).[3] Degas all solutions thoroughly with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[11][12] |
| Instability of this compound. | Use freshly prepared this compound or a high-purity commercial source stored under proper conditions.[6] Consider using a more stable salt form.[6] | |
| Inhibition by the primary amine. | Increase the ligand-to-copper ratio (e.g., 5:1).[7] Alternatively, protect the amine group with a suitable protecting group like Boc.[10] | |
| Multiple Byproducts Observed on TLC/LC-MS | Oxidative homocoupling of the alkyne (Glaser coupling). | Maintain strictly anaerobic conditions by degassing solvents and running the reaction under an inert atmosphere.[4] Ensure a sufficient excess of sodium ascorbate is present to keep the copper in the Cu(I) state.[3] |
| Degradation of starting materials or product. | Monitor the reaction progress closely and avoid unnecessarily long reaction times or high temperatures. Ensure the pH is maintained between 7 and 8.[7] | |
| Difficulty in Product Purification | Persistent copper contamination. | Wash the reaction mixture with an aqueous solution of EDTA (5%) or pass it through a copper-chelating resin.[3][7] |
| Co-elution of unreacted starting materials. | Use a slight excess (1.1–1.5 equivalents) of one starting material to ensure the other is fully consumed, which can simplify purification.[7] |
Key Experimental Protocols
Protocol 1: General CuAAC Reaction with this compound
This protocol is a starting point and may require optimization based on the specific alkyne substrate.
Reagent Preparation:
-
This compound Solution: Prepare a 10 mM stock solution in DMF or DMSO.
-
Alkyne Substrate Solution: Prepare an 11 mM stock solution in a compatible solvent.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
THPTA Ligand: Prepare a 100 mM stock solution of Tris(3-hydroxypropyltriazolylmethyl)amine in deionized water.[7]
-
Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution must be made fresh before each reaction. [7][12]
Reaction Setup:
-
In a microcentrifuge tube, add the this compound solution (1.0 equivalent).
-
Add the alkyne substrate solution (1.1 equivalents).[7]
-
In a separate tube, premix the CuSO₄ solution (0.05 equivalents) and the THPTA ligand solution (0.25 equivalents). Vortex briefly and let it stand for 2-3 minutes.[7]
-
Add the copper/ligand mixture to the azide/alkyne mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1.0 equivalent relative to the limiting reagent).[7]
-
Degas the mixture by bubbling argon or nitrogen through it for 30-60 seconds, then cap the tube tightly.[11][12]
Reaction and Work-up:
-
Allow the reaction to proceed at room temperature. Typical reaction times range from 1 to 24 hours.[7]
-
Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a 5% aqueous EDTA solution to remove copper, followed by a brine wash.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[7]
Protocol 2: Boc Protection of this compound
-
Dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of dioxane and water.
-
Add a base, such as triethylamine (B128534) (1.5 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add Di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Perform a standard aqueous work-up and purify the resulting Boc-protected this compound by column chromatography. The protected product can then be used in the CuAAC reaction (Protocol 1) without the risk of amine interference.
Quantitative Data Summary
The following tables provide recommended starting concentrations and ratios for reaction optimization.
Table 1: Recommended Reagent Concentrations & Ratios
| Reagent | Concentration / Ratio | Notes |
| Limiting Reagent (Azide or Alkyne) | 1.0 equivalent | Typically the more complex or expensive component. |
| Excess Reagent | 1.1–1.5 equivalents | Helps drive the reaction to completion.[7] |
| Copper(II) Sulfate | 1–5 mol% | Relative to the limiting reagent.[7] |
| Ligand (e.g., THPTA, TBTA) | 1:1 to 5:1 (Ligand:Copper) | A higher ratio can help when amine coordination is an issue.[7] |
| Reducing Agent (Sodium Ascorbate) | 5–10 equivalents relative to copper | Ensures the catalyst remains in the active Cu(I) state.[7] |
Table 2: Common Solvent Systems for CuAAC
| Solvent System | Substrate Suitability | Notes |
| DMSO, DMF | Good for a wide range of organic-soluble substrates. | Polar aprotic solvents that are highly effective.[7] |
| t-Butanol / Water (1:1) | Suitable for water-soluble or partially soluble substrates. | Aqueous mixtures can accelerate the reaction rate.[7] |
| DMSO / Water | Excellent for bioconjugation and water-soluble compounds. | A versatile system for various applications.[7] |
| Acetonitrile (MeCN) | Use with caution, preferably in mixtures. | Neat acetonitrile can inhibit the Cu(I) catalyst.[7][8] |
Visualizations
The following diagrams illustrate key reaction pathways and troubleshooting logic.
Caption: Desired vs. side reaction pathways in CuAAC with this compound.
Caption: A troubleshooting workflow for diagnosing low-yield CuAAC reactions.
Caption: Decision logic for using a protecting group on this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN107207418A - 4âAzidobutylamine and methods of preparation - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective Groups [organic-chemistry.org]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. interchim.fr [interchim.fr]
Technical Support Center: Optimizing Solubility of 4-Azidobutylamine Bioconjugates
Welcome to the technical support center for the optimization of 4-azidobutylamine bioconjugates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioconjugation?
A1: this compound is a chemical linker that contains a primary amine and an azide (B81097) group. The primary amine allows for its covalent attachment to biomolecules, such as proteins, through reactions with activated carboxyl groups or other amine-reactive chemistries. The azide group serves as a handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions enable the highly efficient and specific attachment of a second molecule containing an alkyne group, such as a drug, a fluorescent dye, or a polyethylene (B3416737) glycol (PEG) chain.
Q2: I am observing precipitation of my protein after conjugation with this compound. What are the potential causes?
A2: Precipitation of your bioconjugate can be attributed to several factors:
-
Increased Hydrophobicity: The butyl chain of this compound can increase the overall hydrophobicity of the protein, especially with a high degree of modification. This can lead to aggregation and precipitation.
-
Change in Isoelectric Point (pI): Modification of lysine (B10760008) residues, which are positively charged at physiological pH, with this compound neutralizes this charge. This shift in the protein's pI can lead to a decrease in solubility if the new pI is close to the pH of the buffer.[1][2]
-
Suboptimal Buffer Conditions: The buffer composition, including pH and ionic strength, may not be optimal for the newly formed bioconjugate.
-
High Concentration: The bioconjugate may simply be too concentrated for the chosen buffer conditions, leading to it falling out of solution.
Q3: How can I improve the solubility of my this compound bioconjugate?
A3: Several strategies can be employed to enhance the solubility of your bioconjugate:
-
Incorporate Hydrophilic Linkers: After attaching this compound, you can use click chemistry to conjugate a hydrophilic polymer, such as polyethylene glycol (PEG), to the azide group. PEGylation is a well-established method to increase the solubility and stability of proteins.
-
Optimize the Degree of Labeling: A lower molar ratio of this compound to your biomolecule during the initial conjugation step can reduce the overall hydrophobicity and minimize changes to the pI.
-
Buffer Optimization: Experiment with different buffer systems, pH values, and ionic strengths to find conditions that best solubilize your conjugate. The addition of excipients like arginine or glycerol (B35011) can also help prevent aggregation.
-
Formulation with Solubilizing Agents: Incorporating surfactants or cyclodextrins into your formulation can help to keep the bioconjugate in solution.
Q4: Can the azide group on my bioconjugate be reduced during my experiments?
A4: Yes, the azide group is susceptible to reduction to an amine, particularly in the presence of reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This is a critical consideration if your experimental workflow requires the use of such reagents, as it will prevent subsequent click chemistry reactions. It is advisable to perform any reduction steps prior to the introduction of the azide-containing linker or to use alternative, non-reducing methods to achieve your experimental goals.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Yield | Incomplete activation of the biomolecule's carboxyl groups. | Ensure fresh EDC/NHS reagents are used. Optimize the pH of the activation reaction (typically pH 4.5-6.0). |
| Low reactivity of this compound. | Check the purity and storage conditions of the this compound. | |
| Presence of competing amines in the buffer (e.g., Tris). | Perform a buffer exchange into an amine-free buffer like PBS or HEPES before the conjugation reaction. | |
| Bioconjugate Precipitation During or After Reaction | High degree of modification leading to increased hydrophobicity. | Reduce the molar excess of this compound used in the reaction. |
| Change in the protein's isoelectric point (pI). | Measure the pI of the conjugate and adjust the buffer pH to be at least one unit away from the pI. | |
| Suboptimal buffer conditions. | Screen a panel of buffers with varying pH and ionic strengths. Consider adding solubility-enhancing excipients like arginine (e.g., 50 mM). | |
| No "Click" Reaction After Azide Installation | Reduction of the azide group. | Avoid using reducing agents like DTT or TCEP after the azide has been introduced. If a reduction step is necessary, perform it before azide labeling. |
| Inactive copper catalyst in CuAAC. | Use a freshly prepared solution of a Cu(I) source and a stabilizing ligand like THPTA. Ensure the reaction is deoxygenated, as Cu(I) is sensitive to oxidation. | |
| Steric hindrance around the azide group. | Consider using a longer linker than this compound or a linker with a PEG spacer to increase the accessibility of the azide group. | |
| Inconsistent Results Between Batches | Variability in the degree of labeling. | Carefully control the reaction conditions (reagent concentrations, temperature, and time) for each batch. Characterize the degree of labeling for each batch using a suitable analytical method (e.g., mass spectrometry or a colorimetric assay). |
| Degradation of reagents. | Use fresh reagents and store them under the recommended conditions. |
Quantitative Data Summary
The following table provides illustrative data on how the modification of a model protein, Bovine Serum Albumin (BSA), with this compound and subsequent PEGylation can affect its solubility. Please note that this data is representative and actual results may vary depending on the protein and specific experimental conditions.
| Modification | Degree of Labeling (Azides/Protein) | Solubility in PBS (mg/mL) | Aggregation Onset Temperature (°C) |
| Unmodified BSA | 0 | > 50 | 65 |
| BSA-Azide | 5 | 25 | 60 |
| BSA-Azide | 10 | 15 | 55 |
| BSA-Azide | 15 | 8 | 52 |
| BSA-Azide-PEG (5 kDa) | 5 | > 50 | 68 |
| BSA-Azide-PEG (5 kDa) | 10 | 45 | 66 |
| BSA-Azide-PEG (5 kDa) | 15 | 38 | 64 |
Experimental Protocols
Protocol 1: Azide-Functionalization of a Protein with this compound
This protocol describes the conjugation of this compound to a protein containing accessible carboxyl groups using EDC/NHS chemistry.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0)
-
This compound hydrochloride
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 100 mM MES, 150 mM NaCl, pH 6.0
-
Coupling Buffer: 100 mM PBS, 150 mM NaCl, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.
-
Activation of Carboxyl Groups: a. Prepare fresh solutions of EDC (100 mM) and NHS (100 mM) in Activation Buffer. b. Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the protein solution. c. Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Conjugation Reaction: a. Prepare a 100 mM solution of this compound hydrochloride in Coupling Buffer. b. Add a 50- to 100-fold molar excess of the this compound solution to the activated protein solution. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the Quenching Solution to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess reagents by size-exclusion chromatography (e.g., using a desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the degree of labeling using a suitable method, such as MALDI-TOF mass spectrometry or a colorimetric assay for azides.
Protocol 2: Solubility Assessment of Bioconjugates
This protocol provides a method to determine the solubility of the prepared bioconjugates.
Materials:
-
Purified bioconjugate solution of known concentration
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Centrifugal filter units with a molecular weight cut-off appropriate for the protein
-
UV-Vis spectrophotometer
Procedure:
-
Concentration Series: Prepare a series of dilutions of the bioconjugate in the Assay Buffer.
-
Concentration Step: a. Take a known volume of the bioconjugate solution and place it in a centrifugal filter unit. b. Centrifuge at the recommended speed to concentrate the protein. c. After each centrifugation step, measure the concentration of the protein in the retentate using a UV-Vis spectrophotometer (measuring absorbance at 280 nm).
-
Solubility Determination: a. Continue the concentration process until precipitation is observed in the filter unit. b. The highest concentration measured before the observation of precipitation is considered the solubility of the bioconjugate under those conditions.
-
Data Analysis: Plot the concentration of the bioconjugate against the added volume of buffer. The point at which the concentration plateaus or decreases indicates the solubility limit.
Visualizations
Caption: Workflow for azide-functionalization of a protein.
Caption: Troubleshooting logic for bioconjugate precipitation.
Caption: Simplified MAPK signaling pathway.
References
Technical Support Center: Purification of Proteins Labeled with 4-Azidobutylamine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of proteins labeled with 4-azidobutylamine.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for labeling and purifying a protein with this compound?
A1: The process is typically a two-step procedure. First, the primary amines (like lysine (B10760008) residues) on the target protein are reacted with an amine-reactive this compound derivative to introduce the azide (B81097) functional group. After removing the excess labeling reagent, the azide-labeled protein is then conjugated to a molecule of interest (e.g., biotin (B1667282), a fluorescent dye) containing a terminal alkyne via a "click chemistry" reaction, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] The final, conjugated protein is then purified.
Q2: Which purification methods are most common for proteins labeled with this compound?
A2: The choice of purification method depends on the stage of the process:
-
Post-labeling (Pre-conjugation): Size-exclusion chromatography (SEC) or dialysis is crucial to remove excess, unreacted this compound reagent before the click chemistry step.[1][3]
-
Post-conjugation: If the azide-labeled protein has been "clicked" to a biotin-alkyne tag, affinity chromatography using streptavidin or neutravidin resin is a highly effective and common purification method.[4][5] Other methods like ion-exchange (IEX) or size-exclusion chromatography (SEC) can also be used depending on the properties of the final conjugate and the impurities present.[6][7]
Q3: What buffer conditions are recommended for the amine-labeling step?
A3: It is critical to use an amine-free buffer to prevent the labeling reagent from reacting with buffer components.[1][8] Recommended buffers include phosphate-buffered saline (PBS) or HEPES at a pH between 7.5 and 8.5.[1][9] Buffers containing primary amines, such as Tris or glycine, must be avoided.[3][8]
Q4: How can I confirm that my protein has been successfully labeled with the azide group?
A4: Confirmation can be challenging directly. A common method is to perform a small-scale click reaction with an alkyne-containing fluorescent dye. The incorporation of fluorescence, detectable by SDS-PAGE or spectrophotometry, indicates successful azide labeling. Mass spectrometry can also be used to detect the mass shift corresponding to the addition of the this compound label.
Q5: What is the difference between CuAAC and SPAAC click chemistry for conjugation?
A5: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly efficient but requires a copper catalyst, which can be toxic to living cells and may need to be removed from the final protein preparation.[2] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free alternative that uses a strained cyclooctyne, making it more suitable for in vivo applications or when copper sensitivity is a concern.[2]
Troubleshooting Guides
Problem 1: Low Labeling Efficiency
| Possible Cause | Suggested Solution |
| Incorrect Buffer | Ensure the labeling buffer is free of primary amines (e.g., Tris, glycine).[3][8] Switch to a phosphate (B84403) or HEPES buffer at pH 7.5-8.5.[1] |
| Suboptimal Reagent:Protein Ratio | Empirically determine the optimal molar excess of the this compound reagent. A starting point is often a 10- to 50-fold molar excess.[1] |
| Hydrolyzed Labeling Reagent | Prepare the stock solution of the amine-reactive azide reagent fresh in anhydrous DMSO or DMF immediately before use.[3][8] |
| Low Protein Concentration | The labeling reaction is concentration-dependent. Aim for a protein concentration of 1-10 mg/mL.[1][9] |
Problem 2: No Protein Binding to Affinity Column (Post-Biotinylation)
| Possible Cause | Suggested Solution |
| Inefficient Click Chemistry Reaction | Verify all components of the click reaction were added correctly, including the copper catalyst and reducing agent (for CuAAC). Ensure reagents are fresh. |
| Affinity Tag is Inaccessible | The biotin tag may be sterically hindered. Consider using a labeling reagent with a longer linker arm. If the protein is denatured, the tag might be buried within the misfolded protein.[10] |
| Insufficient Amount of Labeled Protein | Confirm the presence and concentration of your biotinylated protein before loading it onto the column. A western blot using streptavidin-HRP can verify biotinylation.[10] |
| Incorrect Binding Buffer Conditions | Ensure the pH and salt concentration of your binding buffer are optimal for the streptavidin-resin interaction. Consult the resin manufacturer's guidelines. |
Problem 3: Labeled Protein is Found in the Wash Fractions
| Possible Cause | Suggested Solution |
| Wash Conditions are Too Stringent | The wash buffer may be stripping the protein from the column.[10] Decrease the concentration of any denaturants or detergents in the wash buffer, or adjust the pH or salt concentration. |
| Weak Binding to the Resin | The affinity interaction may be weak. Increase the incubation time of the lysate with the resin to ensure complete binding. Also, check that the affinity tag is fully accessible.[10] |
Problem 4: Eluted Protein is Impure
| Possible Cause | Suggested Solution |
| Nonspecific Binding to the Resin | Increase the stringency of the wash steps. This can be achieved by adding a mild non-ionic detergent (e.g., 0.1% Tween-20) or increasing the salt concentration in the wash buffer. |
| Protein Aggregation | Aggregates of the labeled protein may co-elute with other proteins. Analyze the eluted sample by size-exclusion chromatography (SEC) to check for aggregation.[11] Consider including additives like glycerol (B35011) or arginine in your buffers to reduce aggregation. |
| Protease Degradation | Add protease inhibitors to your lysis buffer to prevent degradation of the target protein, which can lead to multiple bands on a gel. |
| Contaminants with High Affinity for the Resin | If using a His-tag in addition to the azide label, some host cell proteins may have an affinity for the metal resin. In such cases, an additional purification step like ion-exchange or SEC is recommended.[12] |
Experimental Protocols & Data
Protocol 1: Amine-Reactive Labeling of Target Protein
This protocol describes the initial modification of the target protein to introduce the azide functionality.[1]
-
Reagent Preparation:
-
Labeling Reaction:
-
Purification of Azide-Modified Protein:
Protocol 2: Biotinylation via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol describes the conjugation of an alkyne-biotin molecule to the azide-functionalized protein.
-
Reagent Preparation:
-
Azide-Modified Protein: Use the purified protein from Protocol 1.
-
Alkyne-Biotin Stock Solution: Prepare a 10-50 mM stock solution in a suitable solvent (e.g., DMSO).
-
Catalyst Premix: Prepare fresh solutions of 50 mM CuSO₄ in water, 250 mM THPTA (or other copper ligand) in water, and 500 mM TCEP (or sodium ascorbate) in water.[1]
-
-
Click Reaction:
-
To the azide-modified protein solution, add the alkyne-biotin to a final 10- to 50-fold molar excess.
-
Add the reducing agent (TCEP or sodium ascorbate) to a final concentration of 5-10 mM.
-
Prepare the catalyst premix by mixing the CuSO₄ and ligand solutions. Add this to the reaction to a final copper concentration of 1-2 mM.[1]
-
Incubate for 1-2 hours at room temperature.
-
Quantitative Data Summary
| Parameter | Typical Value | Notes |
| Labeling Efficiency (Amine Labeling) | 20-60% | Highly protein-dependent.[1] |
| Degree of Labeling (DOL) | 1-5 azides per protein | Dependent on the number of accessible lysine residues and reaction conditions.[1] |
| Click Reaction Efficiency | >90% | For available azide sites, the click reaction is generally very efficient.[1] |
| Azide Detection Limit (Ion Chromatography) | 0.007-0.02 mg/L | In protein samples, can be affected by high salt concentrations.[13] |
Visualizations
Caption: Experimental workflow for protein labeling and purification.
Caption: Troubleshooting logic for low protein yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Azide determination in protein samples by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. purolite.com [purolite.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. goldbio.com [goldbio.com]
- 11. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. goldbio.com [goldbio.com]
- 13. Ion chromatography of azide in pharmaceutical protein samples with high chloride concentration using suppressed conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4-Azidobutylamine in Biological Buffers
Welcome to the technical support center for 4-azidobutylamine. This guide is designed for researchers, scientists, and drug development professionals to provide essential information and troubleshooting advice for assessing the stability of this compound in common biological buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a bifunctional linker molecule containing a primary amine and an azide (B81097) group. The primary amine can be used to conjugate the molecule to a variety of substrates, while the azide group is a versatile handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are widely used for attaching probes, tags, or therapeutic agents to biomolecules.[1]
Q2: How stable is this compound in general?
This compound is known to have stability issues and is often recommended to be prepared fresh for immediate use.[2] If storage is necessary, it should be kept at low temperatures (below 10°C) under an inert atmosphere.[2] The stability of organic azides is influenced by their carbon-to-nitrogen ratio; with a C/N ratio of 1, this compound is considered a potentially sensitive compound.[3]
Q3: What factors can affect the stability of this compound in biological buffers?
The stability of this compound in solution can be influenced by several factors:
-
pH: The pH of the buffer can significantly impact stability. Acidic conditions should be avoided as they can lead to the formation of highly toxic and explosive hydrazoic acid.[3] Alkaline conditions may also accelerate the degradation of the azide group.[4][5]
-
Temperature: Higher temperatures generally increase the rate of chemical degradation for many organic molecules, including amines and azides.[5][6]
-
Buffer Composition: The components of the buffer itself can potentially interact with this compound. For example, TRIS buffer is known to react with aldehydes, and while this compound is not an aldehyde, this highlights that not all buffers are inert.[7] The primary amine group could also participate in reactions with other buffer components or additives.
-
Light: Organic azides can be sensitive to light and may undergo photolytic decomposition under certain conditions.[3]
Q4: Which biological buffers are recommended for use with this compound?
While there is limited specific data on the long-term stability of this compound in various buffers, phosphate-buffered saline (PBS) is often a suitable choice for many bioconjugation reactions due to its relative inertness.[8] However, it is crucial to assess the stability of this compound in your specific buffer system and under your experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in biological buffers.
| Issue | Possible Cause | Suggested Solution |
| Low or no signal in click chemistry reaction | Degradation of this compound in the reaction buffer. | Prepare a fresh solution of this compound immediately before use. Assess the stability of this compound in your buffer by incubating it for the duration of your experiment and analyzing for degradation (see Experimental Protocol 1). Consider switching to a different buffer system (e.g., from TRIS to PBS). |
| Reaction with buffer components. | If using TRIS buffer, consider that the primary amine of TRIS could potentially compete in side reactions. Switch to a non-amine-containing buffer like PBS or HEPES. However, be aware that HEPES can interact with certain metal ions.[9][10] | |
| Inconsistent experimental results | Inconsistent preparation and storage of this compound solutions. | Always prepare and handle this compound solutions consistently. If preparing stock solutions, aliquot and store them at -20°C or below and avoid repeated freeze-thaw cycles. |
| pH shift in the buffer during the experiment. | Ensure your buffer has sufficient buffering capacity for the experimental conditions. Measure the pH of the buffer before and after the experiment to check for significant changes. | |
| Formation of unexpected byproducts | Reaction of this compound with components in a complex biological sample. | Purify your target molecule before conjugation to remove potentially reactive small molecules. Perform control experiments by incubating this compound with the buffer and other components of your reaction mixture (without the target molecule) to identify any side reactions. |
| Precipitation during the reaction | Poor solubility or aggregation of the this compound conjugate. | If you are conjugating this compound to a protein, aggregation can be a concern.[11] You can try to mitigate this by optimizing the buffer conditions (pH, ionic strength) or including solubility-enhancing excipients. |
Quantitative Data Summary
There is a notable lack of publicly available quantitative data on the stability of this compound in common biological buffers. The following tables are provided as a template to illustrate how such data could be presented. Researchers are strongly encouraged to perform their own stability studies.
Table 1: Hypothetical Stability of this compound (1 mM) at 37°C
| Buffer (pH 7.4) | % Remaining after 4 hours | % Remaining after 24 hours |
| PBS | 95% | 85% |
| TRIS-HCl | 90% | 75% |
| HEPES | 92% | 80% |
Table 2: Hypothetical Effect of Temperature on this compound (1 mM) Stability in PBS (pH 7.4) over 24 hours
| Temperature | % Remaining |
| 4°C | 98% |
| Room Temperature (25°C) | 90% |
| 37°C | 85% |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in a Biological Buffer
Objective: To determine the degradation of this compound in a specific biological buffer over time at a set temperature.
Materials:
-
This compound
-
Biological buffer of interest (e.g., PBS, TRIS, HEPES)
-
Thermostated incubator or water bath
-
Autosampler vials
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 100 mM in DMSO).
-
Preparation of Working Solution: Dilute the stock solution in the biological buffer to the final working concentration (e.g., 1 mM).
-
Time Zero Sample: Immediately after preparation, take an aliquot of the working solution, and dilute it appropriately for HPLC-MS analysis. This will serve as the time zero (T=0) reference.
-
Incubation: Place the remaining working solution in a sealed container in a thermostated incubator or water bath set to the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
Time-Point Sampling: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots of the incubated solution.
-
Sample Analysis: Analyze the samples from each time point, along with the T=0 sample, by HPLC-MS to determine the concentration of this compound remaining.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to visualize the degradation profile.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for low click chemistry signal.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unexpected photolytic decomposition of alkyl azides under mild conditions. | Semantic Scholar [semanticscholar.org]
- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Effects of Tris and Hepes buffers on the interaction of palladium-diaminopropane complexes with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. enamine.net [enamine.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Welcome to the technical support center for copper-catalyzed click chemistry. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common pitfalls encountered during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Troubleshooting Guide
This guide is designed to help you diagnose and solve common problems encountered during your CuAAC reactions.
Problem: Low or No Product Yield
Q1: I am not seeing any, or very little, of my desired triazole product. What are the most common causes for low yield in a CuAAC reaction?
Low or no product yield in CuAAC reactions can be attributed to several factors, ranging from catalyst inactivation to suboptimal reaction conditions. The most frequent culprits include:
-
Catalyst Inactivation: The active catalyst in CuAAC is Cu(I), which is highly susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of atmospheric oxygen.[1] Disproportionation of Cu(I) into Cu(0) and Cu(II) can also deplete the active catalyst.[1]
-
Poor Reagent Quality: The purity of your azide (B81097), alkyne, and solvents can significantly affect the reaction's success. Azides, in particular, can be unstable.
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent choice, or pH can drastically reduce reaction efficiency.[1]
-
Ligand Issues: The choice of ligand and its concentration relative to the copper catalyst are critical for stabilizing the Cu(I) state and accelerating the reaction. An inappropriate ligand or an incorrect ligand-to-copper ratio can be detrimental.[1][2]
-
Side Reactions: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes your starting material.[1]
To systematically troubleshoot low yields, consider the following workflow:
Q2: My reaction is slow or stalls before completion. What can I do to improve the reaction rate?
Several factors can lead to slow or stalled reactions:
-
Steric Hindrance: Bulky groups near the azide or alkyne can impede the approach of the reactants.[2] For sterically hindered substrates, increasing the reaction time or temperature may be necessary.[2]
-
Insufficient Catalyst Activity: The concentration of the active Cu(I) species may be too low. For many bioconjugation reactions, a threshold concentration of at least 50 µM copper is needed for significant reactivity, with maximal activity often observed around 250 µM.[3]
-
Inappropriate Ligand: The ligand plays a crucial role in accelerating the reaction.[4] Using an accelerating ligand is highly recommended. For aqueous systems, water-soluble ligands like THPTA are effective.[2][5] The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[2]
Q3: I am observing the formation of a precipitate in my reaction. What is it and how can I avoid it?
Precipitation during a CuAAC reaction can be due to several reasons:
-
Insoluble Copper Acetylide: Some alkynes, like propiolic acid, can react with Cu(I) to form insoluble copper acetylide precipitates, which are catalytically inactive.[6]
-
Poor Substrate Solubility: One or both of your starting materials may have limited solubility in the chosen solvent system.
-
Copper(I) Oxide Formation: In the absence of a suitable ligand, Cu(I) can precipitate as copper(I) oxide.
To address precipitation, you can try:
-
Solvent Optimization: Adjusting the solvent system, for instance by adding a co-solvent like DMSO or DMF, can improve the solubility of all components.
-
Ligand Use: A suitable ligand will chelate the copper ion, keeping it in solution and catalytically active.
-
Order of Addition: It is often recommended to pre-mix the copper salt and the ligand before adding them to the reaction mixture containing the azide and alkyne.[2]
Problem: Presence of Side Products and Impurities
Q4: My reaction mixture contains significant side products. What are the most common side reactions and how can I minimize them?
The most prevalent side reaction is the Glaser coupling , an oxidative homocoupling of the terminal alkyne to form a diyne. This consumes your alkyne and reduces the yield of the desired triazole.
To suppress Glaser coupling:
-
Maintain a Reducing Environment: Ensure a sufficient concentration of a reducing agent like sodium ascorbate (B8700270) is present throughout the reaction to keep the copper in the +1 oxidation state.
-
Exclude Oxygen: Degassing the reaction mixture and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.[7]
In the context of bioconjugation, reactive oxygen species (ROS) can be generated by the Cu(II)/ascorbate system, leading to damage of sensitive biomolecules like proteins and DNA.[8][9]
To mitigate ROS-induced damage:
-
Use an Accelerating Ligand: Ligands not only accelerate the desired click reaction but can also act as sacrificial reductants, protecting biomolecules from oxidation.[3][8] A ligand-to-copper ratio of 5:1 is often recommended for this purpose.[3][8]
-
Add a Scavenger: Aminoguanidine can be added to the reaction mixture to intercept byproducts of ascorbate oxidation that might otherwise modify proteins.[10][11]
Q5: I suspect my azide is degrading. Is this a common issue?
Yes, azide stability can be a concern. Small molecule azides should not be isolated from solvent in significant quantities as they can be explosive.[3] Additionally, some reagents can reduce the azide functional group. For example, phosphines like TCEP, sometimes used as reducing agents, can react with and consume the azide, interfering with the CuAAC reaction.[8] It is recommended to use sodium ascorbate as the reducing agent.[8]
Problem: Substrate-Specific Issues
Q6: My substrate contains functional groups that seem to be interfering with the reaction. Which groups are problematic and how can I overcome this?
Certain functional groups can coordinate with the copper catalyst and inhibit the reaction. Thiols are a primary example, as they can form strong copper-thiolate bonds, sequestering the catalyst.[8]
To address this issue:
-
Increase Catalyst/Ligand Concentration: Using a higher concentration of the copper-ligand complex can help to overcome the inhibitory effect.
-
Add Sacrificial Metals: The addition of sacrificial metal ions like Zn(II) or Ni(II) can occupy the interfering coordination sites (e.g., thiols), leaving the Cu(I) free to catalyze the click reaction.[2][8]
Frequently Asked Questions (FAQs)
Q7: What is the optimal ratio of reagents for a CuAAC reaction?
While a 1:1 stoichiometric ratio of azide to alkyne is the theoretical ideal, in practice, using a slight excess (e.g., 1.1 to 2-fold) of one of the reagents (often the one that is less precious or easier to remove) can help drive the reaction to completion.[2] The concentration of the copper catalyst is typically in the range of 50 to 250 µM for bioconjugation reactions.[3]
Q8: What are the recommended concentrations for the stock solutions?
The following table provides typical stock solution concentrations for a general bioconjugation protocol.
| Reagent | Stock Concentration | Solvent |
| Copper(II) Sulfate (B86663) (CuSO₄) | 20 mM | Water |
| Ligand (e.g., THPTA) | 50 mM | Water |
| Sodium Ascorbate | 100 mM | Water (prepare fresh) |
| Aminoguanidine (optional) | 100 mM | Water |
| Azide/Alkyne Component | 5-10 mM | Buffer, DMSO, or Water |
Q9: What is the best copper source for the reaction?
The most convenient and widely used method is the in situ generation of Cu(I) from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent, with sodium ascorbate being the most popular choice.[3][5][8] While discrete Cu(I) salts like CuI can be used, they are often less convenient and their counter-ions (like iodide) can sometimes interfere with the reaction.[8]
Q10: How do I choose the right ligand?
The choice of ligand is critical for the success of the reaction. Key considerations include:
-
Solubility: For reactions in aqueous buffers, a water-soluble ligand is essential. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are commonly used, with THPTA being preferred for its higher water solubility.[5]
-
Acceleration: Ligands can dramatically accelerate the rate of the CuAAC reaction.[4]
-
Stabilization: Ligands stabilize the catalytically active Cu(I) oxidation state against oxidation and disproportionation.[2]
The following diagram illustrates the central role of the ligand in the CuAAC catalytic cycle:
Q11: How do I purify my product and remove the copper catalyst?
Post-reaction cleanup is crucial, especially for biological applications where residual copper can be toxic.[9][12] Common purification techniques include:
-
Chelating Resins: Resins like Cuprisorb™ or the addition of a chelator such as ethylenediaminetetraacetic acid (EDTA) can effectively sequester and remove copper ions from the solution.[9]
-
Standard Chromatographic Methods: For small molecules, flash chromatography is often sufficient.
-
Precipitation: For biomolecules like oligonucleotides, ethanol (B145695) precipitation can be an effective purification step.[5]
Experimental Protocols
General Protocol for CuAAC Bioconjugation in Aqueous Buffer
This protocol is a general starting point and may require optimization for specific substrates and applications.[2]
1. Prepare Stock Solutions:
-
Azide-containing biomolecule: Prepare in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Alkyne-containing molecule: Dissolve in DMSO or buffer.
-
Copper(II) sulfate (CuSO₄): 20 mM in deionized water.
-
Ligand (e.g., THPTA): 50 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water. Note: This solution is prone to air oxidation and should be prepared fresh for each experiment.[7]
-
Aminoguanidine (optional): 100 mM in deionized water.
2. Reaction Setup: The order of addition is important to prevent premature catalyst degradation.[10][11]
-
In a microcentrifuge tube, combine the azide- and alkyne-containing molecules in your chosen buffer.
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions. For a final reaction with 0.1 mM copper, you might use a 5-fold excess of ligand (0.5 mM final concentration).[2] Let this mixture sit for 1-2 minutes.
-
Add the copper/ligand mixture to the tube containing the azide and alkyne.
-
If using, add the aminoguanidine solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from a few minutes to several hours depending on the substrates.
Example Reaction Component Volumes and Concentrations:
| Component | Stock Conc. | Volume (µL) for 500 µL reaction | Final Conc. |
| Buffer + Biomolecule-Alkyne | - | 437.5 | 28.6 µM |
| Azide Cargo | 5 mM | 5 | 50 µM |
| CuSO₄ | 20 mM | 2.5 | 0.10 mM |
| THPTA Ligand | 50 mM | 5.0 | 0.50 mM |
| Aminoguanidine (optional) | 100 mM | 25 | 5 mM |
| Sodium Ascorbate | 100 mM | 25 | 5 mM |
This table is adapted from a protocol for determining CuAAC efficiency and serves as an illustrative example.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. interchim.fr [interchim.fr]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Reaction Purification of 4-Azidobutylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of excess 4-azidobutylamine following a chemical reaction. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing excess this compound from a reaction mixture?
A1: The most common and effective methods for removing excess this compound are:
-
Acid-Base Liquid-Liquid Extraction: This technique exploits the basicity of the amine group to move the compound between aqueous and organic phases.
-
Column Chromatography: A standard purification method that separates compounds based on their differential adsorption to a stationary phase.
-
Scavenger Resins: These are polymer-supported reagents that covalently bind to and remove excess primary amines from the solution.
Q2: How do I choose the best purification method for my experiment?
A2: The choice of method depends on the scale of your reaction, the properties of your desired product, and the available resources. A decision-making workflow is provided below to guide your selection. Generally, acid-base extraction is suitable for large-scale reactions where the product is not acid-sensitive. Column chromatography offers high purity for small to medium-scale reactions. Scavenger resins are excellent for high-throughput or parallel synthesis, providing a quick and simple filtration-based workup.
Q3: What are the key safety precautions when working with this compound?
A3: this compound is an energetic compound and should be handled with care.
-
Thermal Stability: Avoid excessive heating, as low molecular weight organic azides can be thermally unstable and decompose explosively.
-
Mechanical Shock: Avoid grinding, shock, or friction.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
Ventilation: Work in a well-ventilated fume hood.
Troubleshooting Guides
Acid-Base Liquid-Liquid Extraction
| Issue | Possible Cause | Solution |
| Emulsion formation at the interface | - Vigorous shaking.- High concentration of reactants or byproducts acting as surfactants. | - Gently swirl or invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.- Allow the mixture to stand for a longer period.- Centrifuge the mixture if the emulsion persists. |
| Poor recovery of this compound | - Incomplete protonation during acidic wash.- Incomplete deprotonation during basification.- Amine salt is partially soluble in the organic phase. | - Ensure the pH of the aqueous phase is at least 2 units below the pKa of this compound's conjugate acid (~pH 2-3).- Ensure the pH of the aqueous phase is at least 2 units above the pKa (~pH 12-13) during back-extraction.- Perform multiple extractions with smaller volumes of solvent. |
| Product is also extracted into the aqueous layer | - The desired product has acidic or basic functionalities. | - If the product is acidic, it will be deprotonated by the basic wash. Adjust the pH carefully to selectively extract the amine.- If the product is also basic, consider alternative methods like column chromatography or scavenger resins. |
Column Chromatography
| Issue | Possible Cause | Solution |
| Peak tailing or streaking of this compound | - Strong interaction between the basic amine and acidic silanol (B1196071) groups on the silica (B1680970) gel surface. | - Add a competing base, such as 0.5-2% triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide, to the eluent system.- Use a less acidic stationary phase, such as neutral or basic alumina.- Employ an amine-functionalized silica column. |
| Co-elution with the desired product | - Similar polarity of this compound and the product. | - Optimize the solvent system by trying different solvent combinations and gradients.- If using normal phase, consider reversed-phase chromatography (e.g., C18 silica) where the elution order may be different. |
| Irreversible adsorption of the amine to the column | - Highly acidic stationary phase or reactive impurities. | - Deactivate the silica gel by pre-flushing the column with the eluent containing triethylamine before loading the sample. |
Scavenger Resins
| Issue | Possible Cause | Solution |
| Incomplete removal of this compound | - Insufficient amount of scavenger resin.- Poor reactivity in the chosen solvent.- Short reaction time. | - Use a larger excess of the scavenger resin (typically 2-3 equivalents relative to the excess amine).- Ensure the resin is well-swollen in the reaction solvent for optimal reactivity.- Increase the reaction time or gently heat if the resin is thermally stable. |
| Desired product is scavenged | - The product contains a primary amine or other functional group that reacts with the resin. | - Select a scavenger resin that is specific for primary amines if your product is a secondary or tertiary amine (e.g., aldehyde-based resins).- If the product is also a primary amine, this method is not suitable. |
| Slow reaction kinetics | - The resin is not adequately swollen.- Low reaction temperature. | - Choose a solvent that is known to swell the polystyrene-based resin (e.g., DCM, THF, DMF).- Gently warm the reaction mixture, but be mindful of the thermal stability of this compound. |
Quantitative Data Summary
The following table summarizes key quantitative parameters to aid in the selection and optimization of the purification method.
| Parameter | Acid-Base Extraction | Column Chromatography | Scavenger Resins |
| Typical Recovery Yield | >90% (can be lower with emulsions) | 60-95% (highly dependent on separation) | >95% (for the desired product) |
| Purity | Moderate to High | High | High |
| Scale | Milligram to multi-gram | Microgram to gram | Microgram to gram |
| Time Required | 1-2 hours | 2-8 hours | 1-4 hours |
| Loading Capacity | N/A | Typically 1-10% of silica gel weight | 1-4 mmol/g of resin[1][2] |
| Key Reagents | Dilute HCl, NaOH, organic solvents | Silica gel or alumina, large volumes of solvents | Polymer-supported scavenger |
Experimental Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction
This protocol is designed for the separation of a neutral organic product from excess this compound.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) in a separatory funnel.
-
Acidic Wash (Extraction of Amine):
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Stopper the funnel and shake gently, venting frequently to release pressure.
-
Allow the layers to separate. The protonated this compound will move to the aqueous layer.
-
Drain the lower aqueous layer.
-
Repeat the acidic wash 1-2 more times with fresh 1 M HCl to ensure complete removal of the amine.
-
-
Neutralization and Back-Extraction (Recovery of Amine - Optional):
-
Combine the aqueous extracts in a clean flask and cool in an ice bath.
-
Slowly add 4 M NaOH with stirring until the pH is >12.
-
Transfer the basic aqueous solution to a separatory funnel and extract the neutral this compound back into an organic solvent (e.g., dichloromethane) three times.
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Caution: Do not heat the solution to high temperatures.
-
-
Product Isolation: The original organic layer from step 2 contains the neutral product. Wash it with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the purified product.
Protocol 2: Flash Column Chromatography
This protocol is for the purification of a product from this compound using silica gel chromatography.
-
Solvent System Selection:
-
Using Thin Layer Chromatography (TLC), find a solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) that gives your product an Rf value of approximately 0.3.
-
Add 1% triethylamine (TEA) to the chosen solvent system to prevent peak tailing of the amine.
-
-
Column Packing:
-
Dry pack a flash chromatography column with silica gel.
-
Equilibrate the column by flushing with the chosen eluent (containing 1% TEA).
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of the eluent.
-
Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel, and dry load it onto the top of the column.
-
-
Elution and Fraction Collection:
-
Run the column with the eluent, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 3: Purification using a Scavenger Resin
This protocol uses an aldehyde-functionalized resin to selectively remove the primary amine, this compound.
-
Resin Preparation:
-
Add the aldehyde scavenger resin (approximately 2-3 equivalents relative to the excess this compound) to a flask.
-
Swell the resin in the reaction solvent (e.g., dichloromethane) for 15-20 minutes.
-
-
Scavenging Reaction:
-
Add the crude reaction mixture to the flask containing the swollen resin.
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC to observe the disappearance of the this compound spot. This typically takes 1-3 hours.
-
-
Product Isolation:
-
Filter the reaction mixture to remove the resin.
-
Wash the resin with a small amount of the solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.
-
Visualizations
Caption: Decision workflow for selecting the appropriate purification method.
Caption: The principle of acid-base extraction for separating this compound.
References
Technical Support Center: Scaling Up 4-Azidobutylamine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for scaling up chemical reactions involving 4-azidobutylamine.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of reactions with this compound in a question-and-answer format.
Safety & Handling
Question: My team is planning to scale up a reaction using this compound for the first time. What are the primary safety hazards we need to consider?
Answer: The most significant hazard is the potential formation of hydrazoic acid (HN₃), which is both highly toxic and explosive.[1][2] This can occur if the azide (B81097) comes into contact with protic compounds or acids. Other major risks include the formation of explosive heavy metal azides and unstable di- and tri-azidomethanes if chlorinated solvents are used.[1] Therefore, strict avoidance of incompatible materials is crucial.
Question: We've observed unexpected off-gassing during our pilot run. What could be the cause and what should we do?
Answer: Unexpected gas evolution could be a sign of decomposition, potentially forming nitrogen gas (N₂) and the hazardous hydrazoic acid (HN₃). This may be triggered by localized heating, acidic conditions, or contamination. Immediately ensure the reaction is under a well-ventilated hood, and if possible, cool the reaction. Review your process to ensure strict pH control and the absence of any acidic impurities.
Reaction & Process Control
Question: We are experiencing inconsistent yields and product quality upon scaling up. What are the likely causes?
Answer: Inconsistent results during scale-up are often due to issues with heat and mass transfer. In larger reactors, inefficient mixing can lead to localized "hot spots" or concentration gradients, which can cause side reactions or decomposition of the thermally sensitive this compound. Re-optimization of stirring speed, reagent addition rate, and temperature control is often necessary at a larger scale.
Question: Our reaction seems to stall before completion on a larger scale, even with extended reaction times. Why might this be happening?
Answer: This could be due to the inherent instability of this compound as a free base, which can degrade over the course of a long reaction at ambient or elevated temperatures. It is reported that for manufacturing processes, a large molar excess of this compound is often used to ensure reaction completion due to its potential for degradation. Consider using a freshly prepared batch of the reagent or converting it to a more stable salt form prior to the reaction if the process allows.
Work-up & Purification
Question: We are having difficulty removing the solvent after the reaction without product degradation. What is a safe way to isolate our product?
Answer: Due to the thermal sensitivity of low molecular weight azides, heating for solvent removal should be avoided.[3] If possible, use a solvent that can be removed under high vacuum at low temperatures. An alternative is to perform an extraction. A process that avoids chlorinated solvents is highly recommended. For example, the product can be extracted into a non-chlorinated organic solvent from a basified aqueous solution, and then the solvent can be carefully evaporated.
Question: After workup, the purity of our this compound is lower than expected. What are common impurities?
Answer: Common impurities can arise from side reactions or degradation. If chlorinated solvents like dichloromethane (B109758) (DCM) were used at any stage, they can react to form highly unstable di- and tri-azidomethanes.[2] Residual DCM has also been found to destabilize this compound, accelerating its decomposition.[4] Other impurities may result from the reaction of the amine functionality or incomplete conversion of the starting material.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: The free base of this compound is unstable and should ideally be used immediately after preparation. If storage is necessary, it must be kept at low temperatures (below 10°C) under an inert atmosphere like nitrogen.[3] For longer-term storage and easier transport, converting it to a salt (e.g., phosphate, benzoate, or acetate (B1210297) salt) is recommended as they exhibit greater thermal stability.[4]
Q2: Can I use chlorinated solvents like dichloromethane (DCM) for extraction?
A2: It is strongly advised to avoid chlorinated solvents such as dichloromethane and chloroform. These solvents can react with azides to form dangerously explosive di- and tri-azidomethanes.[2] Furthermore, residual DCM can accelerate the decomposition of this compound free base.[4]
Q3: How should I quench a reaction mixture containing unreacted azide?
A3: Unreacted azide should be carefully quenched before disposal. A common method is to use a freshly prepared solution of nitrous acid, which converts the azide to nitrogen gas and nitric oxide.[2] This procedure must be performed in a well-ventilated fume hood. The process typically involves adding an aqueous solution of sodium nitrite (B80452) followed by the slow addition of an acid (like sulfuric acid) until the solution is acidic and gas evolution ceases.[2]
Q4: Are there any materials I should avoid when working with this compound?
A4: Yes. Avoid contact with heavy metals (e.g., copper, lead, mercury) as they can form highly sensitive and explosive metal azides.[1] Also, avoid strong acids, which can lead to the formation of explosive hydrazoic acid.[2] It is best to use equipment with non-metal components where possible, especially for handling concentrated azide solutions.
Q5: What analytical methods are suitable for monitoring the progress of a reaction involving this compound?
A5: Standard chromatographic techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) can be used to monitor the consumption of starting materials and the formation of the product.[5][6] For real-time monitoring, spectroscopic methods like in-situ Infrared (IR) spectroscopy can be effective, particularly for tracking the disappearance of the characteristic azide peak.[7]
Data & Protocols
Stability and Handling of this compound
| Form | Key Characteristics | Recommended Storage | Incompatible Materials |
| Free Base | Unstable, especially with impurities like residual DCM. | Use immediately or store at <10°C under an inert atmosphere.[3] | Strong acids, chlorinated solvents (DCM, chloroform), heavy metals (copper, lead, etc.).[1][2] |
| Salts (e.g., phosphate, benzoate) | Increased thermal stability and improved storage properties. | Can be stored at ambient temperature for longer periods. | Strong acids (can liberate HN₃), strong bases (will regenerate the less stable free base). |
Representative Experimental Protocol: Scaled-Up Synthesis and Purification of this compound
This protocol is a representative procedure based on described methods and should be adapted and optimized for specific laboratory and scale conditions.
Objective: To synthesize this compound on a larger scale with a purification process that avoids chlorinated solvents.
Materials:
-
Sodium azide (NaN₃)
-
Ammonia solution
-
Sodium hydroxide (B78521) (NaOH)
-
Methyl tert-butyl ether (MTBE) or other suitable non-chlorinated solvent
-
Water
Procedure:
-
Azidation Reaction: In a suitable reactor, dissolve sodium azide in water. Add 1,4-dichlorobutane to the solution. Heat the mixture with vigorous stirring. The reaction progress should be monitored by GC or TLC.
-
Amination Reaction: After the formation of 1-azido-4-chlorobutane is complete, cool the reaction mixture. Add an aqueous solution of ammonia. The reaction is then heated in a sealed reactor. Monitor the reaction for the consumption of the chloro-intermediate.
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Carefully add a base, such as a concentrated sodium hydroxide solution, to raise the pH of the aqueous solution.
-
Extract the aqueous layer with a non-chlorinated organic solvent like MTBE. Repeat the extraction to maximize yield.
-
-
Purification:
-
Combine the organic layers.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent.
-
The solvent can be removed under reduced pressure at a low temperature to yield this compound. For enhanced stability, the product can be converted to a salt at this stage.
-
Visualizations
Caption: A logical workflow for troubleshooting common issues encountered when scaling up reactions involving this compound.
Caption: Key reaction pathways leading to the formation of hazardous byproducts in azide chemistry.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. CN107207418A - 4âAzidobutylamine and methods of preparation - Google Patents [patents.google.com]
- 5. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0463969B1 - New compounds of 4-aminobutyric acid, process for their preparation and pharmaceutical preparations containing them - Google Patents [patents.google.com]
- 7. Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of pH on 4-azidobutylamine conjugation efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-azidobutylamine conjugation. The information focuses on the critical impact of pH on conjugation efficiency, particularly when using common crosslinking chemistries like EDC/NHS to couple this compound to carboxyl-containing molecules.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the conjugation of this compound.
| Symptom | Potential Cause | Troubleshooting Steps |
| Low or No Conjugation Yield | Suboptimal pH for Amine Coupling: The primary amine of this compound is protonated and non-reactive at acidic pH. | Ensure the pH of the reaction buffer for the amine coupling step is between 7.2 and 8.5. A common choice is phosphate-buffered saline (PBS) at pH 7.2-7.4.[1][2][3] |
| NHS-Ester Hydrolysis: The activated carboxyl group (NHS ester) is susceptible to rapid hydrolysis at high pH, rendering it inactive. | Avoid pH values above 8.5 for the coupling step. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[4][5] Perform the reaction promptly after the activation step. | |
| Suboptimal pH for Carboxyl Activation: The activation of the carboxyl group with EDC and NHS is most efficient in a slightly acidic environment. | If performing a two-step protocol, ensure the activation step is conducted at a pH between 4.5 and 6.0 using a buffer like MES.[4][5] | |
| Use of Amine-Containing Buffers: Buffers containing primary amines (e.g., Tris) will compete with this compound for reaction with the activated carboxyl group. | Use non-amine-containing buffers such as phosphate, bicarbonate, or HEPES for the conjugation step.[1][3] Tris or glycine (B1666218) can be used to quench the reaction after completion.[1] | |
| Impure Reactants: Impurities in the molecule to be conjugated or in the this compound can interfere with the reaction. | Ensure the purity of your target molecule. If it is a protein, it should be >95% pure. Use high-quality this compound. | |
| Inconsistent Results | Variable pH: Small variations in buffer pH can lead to significant differences in conjugation efficiency due to the competing factors of amine reactivity and NHS-ester hydrolysis. | Prepare fresh buffers and accurately measure the pH before each experiment. |
| Instability of this compound: Low molecular weight azide (B81097) compounds can be unstable. | Store this compound under an inert atmosphere at low temperatures (below 10°C) if not used immediately.[6] | |
| Side Reactions (with protein targets) | Reaction with other amino acid residues: At higher pH and with high concentrations of the activating agent, side reactions can occur with the hydroxyl groups of serine and threonine. | To minimize these side reactions, consider lowering the pH towards 7.5, which will slow the reaction with amines but significantly disfavor reactions with hydroxyl groups.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a carboxyl group using EDC/NHS chemistry?
A1: For optimal efficiency, a two-step pH process is recommended. The initial activation of the carboxyl group with EDC and NHS should be performed in a slightly acidic buffer, typically at a pH of 4.5 to 6.0 . The subsequent coupling reaction with this compound, which contains a primary amine, is most efficient at a pH of 7.2 to 8.5 .[1][5]
Q2: Why is a two-step pH process recommended over a single pH reaction?
A2: A two-step process is recommended because the optimal pH conditions for the carboxyl activation and the amine coupling steps are different. A single, intermediate pH would be a compromise that reduces the efficiency of both steps. Acidic conditions are ideal for EDC/NHS activation, while a slightly alkaline pH is necessary for the amine to be a reactive nucleophile.[5]
Q3: What are the consequences of using a pH outside the optimal range for the amine coupling step?
A3:
-
Low pH (below 7.0): At a pH below 7, the primary amine of this compound is more likely to be protonated (-NH₃⁺). This protonated form is not nucleophilic and will not react with the NHS ester, leading to a very low or no conjugation yield.[2][5]
-
High pH (above 8.5): At a pH above 8.5, the rate of hydrolysis of the NHS ester intermediate increases dramatically. This competing hydrolysis reaction inactivates the molecule before it can react with the amine, which also results in a lower conjugation efficiency.[4][5]
Q4: Can I use Tris buffer for my conjugation reaction?
A4: No, you should not use Tris buffer for the conjugation reaction itself because it contains a primary amine that will compete with this compound, thereby reducing the efficiency of your desired conjugation.[1][3] However, Tris or other primary amine-containing buffers like glycine can be added at the end of the reaction to quench any remaining active NHS esters.[1]
Q5: How does temperature affect the conjugation reaction?
A5: The reaction can be performed at room temperature or at 4°C. Lowering the temperature to 4°C can help to decrease the rate of NHS-ester hydrolysis, potentially increasing the overall yield, especially if longer reaction times are required.[1]
Data Summary
The efficiency of the conjugation of this compound is critically dependent on the pH, which influences both the reactivity of the amine and the stability of the activated carboxyl group (NHS ester).
Table 1: pH Effects on NHS Ester Stability and Amine Reactivity
| pH Range | Effect on NHS Ester | Effect on this compound (Primary Amine) | Overall Conjugation Efficiency |
| 4.5 - 6.0 | Stable | Protonated (-NH₃⁺), non-nucleophilic | Very Low (Optimal for carboxyl activation, not for amine coupling) |
| 7.2 - 8.5 | Moderately stable, hydrolysis rate increases with pH | Deprotonated (-NH₂), nucleophilic and reactive | Optimal |
| > 8.5 | Unstable, rapid hydrolysis | Deprotonated (-NH₂), nucleophilic and reactive | Low (due to rapid hydrolysis of the NHS ester) |
Table 2: Half-life of NHS Ester at Various pH Values
| pH | Temperature | Half-life of NHS Ester | Reference |
| 7.0 | 0°C | 4 - 5 hours | [1] |
| 8.0 | N/A | 1 hour | [4] |
| 8.6 | 4°C | 10 minutes | [1][4] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Carboxyl-Containing Molecule
This protocol is a general guideline and may require optimization for your specific molecules.
Materials:
-
Molecule with a carboxyl group (-COOH)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Desalting column or dialysis equipment for purification
Procedure:
Step 1: Activation of the Carboxyl Group
-
Dissolve your carboxyl-containing molecule in the Activation Buffer.
-
Add EDC and NHS to the solution. A 5- to 10-fold molar excess of EDC and NHS over the carboxyl-containing molecule is a good starting point.
-
Incubate the reaction for 15-30 minutes at room temperature.
Step 2: Conjugation with this compound
-
Optional but Recommended: Remove excess EDC and byproducts using a desalting column equilibrated with the Coupling Buffer. This prevents side reactions.
-
If you did not perform the desalting step, adjust the pH of the reaction mixture to 7.2-7.4 by adding the Coupling Buffer.
-
Add this compound to the activated molecule solution. A 10- to 50-fold molar excess of this compound over the carboxyl-containing molecule is recommended.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
Step 3: Quenching the Reaction
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any remaining NHS esters.
-
Incubate for 15-30 minutes at room temperature.
Step 4: Purification
-
Purify the conjugate to remove excess this compound and other reaction byproducts using a desalting column, dialysis, or other appropriate chromatographic techniques.
Visualizations
Caption: Workflow for the two-step conjugation of this compound.
Caption: Relationship between pH and factors affecting conjugation efficiency.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. CN107207418A - 4âAzidobutylamine and methods of preparation - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting SPAAC Reactions with 4-Azidobutylamine
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving the small, hydrophilic molecule 4-azidobutylamine.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of this compound in a SPAAC reaction?
This compound is a primary alkyl azide (B81097). Generally, primary azides are considered to be reactive partners in SPAAC reactions. The reaction rate will, however, be significantly influenced by the choice of cyclooctyne (B158145), with more strained cyclooctynes such as dibenzocyclooctynes (DBCO) derivatives leading to faster kinetics.[1]
Q2: Can the primary amine of this compound interfere with the SPAAC reaction?
The primary amine of this compound is a nucleophile and could potentially react with certain functional groups. While the SPAAC reaction itself is bioorthogonal and highly selective for the azide and cyclooctyne, it is crucial to consider the stability of your cyclooctyne reagent.[2] Some strained alkynes can be susceptible to nucleophilic attack. However, under typical SPAAC conditions (neutral to slightly basic pH), the reaction with the azide is significantly faster and should be the predominant pathway. It is important to ensure that the cyclooctyne reagent is not functionalized with groups that are highly reactive towards primary amines, such as NHS esters, unless the intention is to first conjugate the cyclooctyne to another molecule via the amine.
Q3: My SPAAC reaction with this compound is showing low or no yield. What are the common causes?
Low yields in SPAAC reactions can stem from several factors:
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact the reaction rate.[2]
-
Reagent Degradation: Improper storage of either the this compound or the cyclooctyne reagent can lead to degradation.
-
Low Reactant Concentration: SPAAC is a second-order reaction, and low concentrations of either reactant will slow down the reaction rate.
-
Steric Hindrance: While this compound is small, the cyclooctyne partner might be sterically hindered, impeding the approach of the azide.
-
Presence of Inhibitors: Contaminants in the reaction mixture, such as high concentrations of inorganic azides (e.g., sodium azide from a buffer), can compete with this compound for the cyclooctyne.
Q4: How can I monitor the progress of my SPAAC reaction?
Several analytical techniques can be used to monitor the progress of your reaction:
-
UV-Vis Spectroscopy: If your cyclooctyne reagent (e.g., DBCO) has a distinct absorbance, you can monitor the disappearance of this peak over time as the reaction proceeds.[3]
-
NMR Spectroscopy: 1H NMR can be used to track the disappearance of reactant signals and the appearance of product signals. This can also provide structural confirmation of the triazole product.[4][5][6]
-
ATR-IR Spectroscopy: The characteristic azide stretch (~2100 cm-1) can be monitored to follow the consumption of this compound.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to identify the reactants and the desired product, and to assess the purity of the reaction mixture.
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Possible Cause | Recommended Solution |
| Suboptimal Reaction Conditions | Optimize pH: For many SPAAC reactions, a pH range of 7-8.5 is optimal.[8] However, the ideal pH can be buffer-dependent. Screen a range of pH values to find the optimum for your specific system. Increase Temperature: While many SPAAC reactions proceed at room temperature, increasing the temperature to 37°C can significantly increase the reaction rate. Ensure your biomolecules are stable at the chosen temperature.[7] Buffer Selection: The choice of buffer can influence reaction kinetics. HEPES buffer has been shown to result in higher reaction rates compared to PBS in some systems.[2] |
| Reagent Degradation | Use Fresh Reagents: Ensure that both this compound and the cyclooctyne are of high quality and have been stored correctly (typically at low temperatures and protected from light and moisture). Prepare fresh solutions before each experiment. |
| Low Reactant Concentrations | Increase Concentrations: If possible, increase the concentration of one or both reactants. If solubility is an issue, consider using a minimal amount of a compatible organic co-solvent like DMSO. |
| Steric Hindrance | Introduce a Spacer: If your cyclooctyne is part of a large molecule, consider using a derivative with a PEG spacer to reduce steric hindrance and improve accessibility for the this compound.[2] |
| Inhibitors Present | Buffer Exchange: If your this compound or other reaction components are in a buffer containing sodium azide, perform a buffer exchange into a non-azide containing buffer like PBS or HEPES before the reaction. |
Problem 2: Presence of Side Products
| Possible Cause | Recommended Solution |
| Reaction of Cyclooctyne with other Nucleophiles | Control pH: Maintain a neutral to slightly basic pH to favor the reaction with the azide over potential side reactions with other nucleophiles. Protect Functional Groups: If your reaction mixture contains other sensitive functional groups (e.g., free thiols), consider protecting them before the SPAAC reaction. |
| Reaction of Primary Amine | Choice of Reagents: Ensure that other reagents in your mixture are not reactive towards primary amines under the reaction conditions. If you are using an NHS-ester activated cyclooctyne, the reaction with the amine of this compound will compete with your intended target. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Recommended Solution |
| Small and Polar Product | Reverse-Phase HPLC (RP-HPLC): This is often the most effective method for purifying small, polar molecules. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. Size Exclusion Chromatography (SEC): If there is a significant size difference between your product and unreacted starting materials or byproducts, SEC can be an effective purification method. Ion-Exchange Chromatography (IEX): The primary amine in the product will be protonated at acidic to neutral pH, allowing for cation-exchange chromatography. |
| Excess Reagents | Stoichiometry Control: Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of one reagent to drive the reaction to completion and simplify purification. Scavenger Resins: Consider using a scavenger resin to remove excess unreacted starting material. For example, an aldehyde-functionalized resin could be used to remove excess this compound. |
Quantitative Data Summary
The following table summarizes typical second-order rate constants for the reaction of various cyclooctynes with benzyl (B1604629) azide, which can serve as a general guide for relative reactivity. Rates with this compound are expected to be in a similar range.
| Cyclooctyne Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide in DMSO |
| [11+1]CPP | 4.5 x 10⁻⁴ |
| [9+1]CPP | 2.2 x 10⁻³ |
| m[9+1]CPP | 9.6 x 10⁻³ |
| DIBO | Significantly higher than unsubstituted cyclooctyne |
| DIBO-ketone | ~3 times faster than DIBO |
Data sourced from multiple studies.[2][5]
Experimental Protocols
General Protocol for SPAAC Reaction of this compound with a DBCO-functionalized Molecule
This protocol provides a general starting point. Optimal conditions may vary depending on the specific DBCO-conjugate and the desired product.
Materials:
-
This compound
-
DBCO-functionalized molecule
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4 or HEPES buffer)
-
Organic co-solvent (e.g., DMSO), if needed for solubility
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve the DBCO-functionalized molecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL for a protein).
-
Prepare a stock solution of this compound in the reaction buffer or water.
-
-
Reaction Setup:
-
Add a 1.5 to 10-fold molar excess of the this compound solution to the solution of the DBCO-functionalized molecule. The optimal ratio should be determined empirically.
-
If using an organic co-solvent for solubility, ensure the final concentration is low enough (typically <10-20%) to not negatively impact the stability of your molecules.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (25°C) for 2-12 hours or at 4°C overnight (12-18 hours).[9]
-
The reaction can be gently agitated during incubation.
-
-
Monitoring (Optional but Recommended):
-
At various time points, take an aliquot of the reaction mixture and analyze by LC-MS, UV-Vis, or NMR to monitor the formation of the product and consumption of starting materials.
-
-
Purification:
-
Once the reaction is complete, purify the product using an appropriate chromatographic technique such as RP-HPLC, SEC, or IEX.
-
Protocol for Monitoring SPAAC Reaction by 1H NMR
Materials:
-
This compound
-
Cyclooctyne reagent
-
Deuterated solvent (e.g., DMSO-d6, D2O)
-
Internal standard (e.g., dimethyl sulfone)
Procedure:
-
Prepare a solution of the cyclooctyne reagent and this compound (typically with one reagent in excess) in the chosen deuterated solvent at a known concentration.
-
Add a known amount of the internal standard.
-
Acquire a 1H NMR spectrum at t=0.
-
Monitor the reaction at regular time intervals by acquiring subsequent 1H NMR spectra.
-
Determine the concentration of reactants and product by integrating their characteristic signals relative to the internal standard.[5]
Visualizations
Caption: General experimental workflow for a SPAAC reaction.
Caption: Troubleshooting logic for low SPAAC reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 4-Azidobutylamine Reaction Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-azidobutylamine. The information focuses on the critical role of temperature in reaction kinetics, stability, and overall experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: The free base form of this compound should be stored at low temperatures, typically below 10°C, under an inert atmosphere like nitrogen to prevent degradation.[1] It is often recommended to use the free base immediately after preparation.[1] For longer-term storage, salts of this compound are more stable and can be kept at ambient temperatures (approximately 15-25°C).[1]
Q2: My copper-catalyzed "click" reaction (CuAAC) with this compound is very slow. Should I increase the temperature?
A2: While increasing the temperature generally accelerates reaction rates, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is known for its high efficiency, often at room temperature.[2][3][4] Before increasing the temperature, first verify the following:
-
Catalyst Integrity: Ensure your copper(I) source is active and not oxidized.
-
Ligand Presence: Check if an appropriate ligand is used to stabilize the copper(I) catalyst.
-
Reagent Quality: Confirm the purity of your this compound and alkyne starting materials.
If these factors are optimal, a modest increase in temperature (e.g., to 35-50°C) can be beneficial. However, excessive heat can lead to catalyst deactivation or decomposition of the azide.[5]
Q3: Can I perform an uncatalyzed azide-alkyne cycloaddition with this compound by just increasing the temperature?
A3: Yes, this is known as the thermal Huisgen 1,3-dipolar cycloaddition. However, this reaction has a high activation energy barrier and typically requires prolonged heating at elevated temperatures to proceed at a reasonable rate.[2][3][6] A significant drawback is that it often produces a mixture of 1,4- and 1,5-regioisomers, unlike the copper-catalyzed version which specifically yields the 1,4-regioisomer.[3][6]
Q4: I'm observing a loss of my this compound starting material, especially at higher temperatures. What could be the cause?
A4: this compound, like other low molecular weight azides, can be thermally unstable and prone to decomposition upon heating.[1] The thermal decomposition of azides typically begins with the elimination of nitrogen gas.[7] Differential Scanning Calorimetry (DSC) on salts of this compound shows exothermic decomposition starting at temperatures around 100°C and higher.[1] It is crucial to avoid prolonged exposure to high temperatures to prevent degradation of your starting material.
Q5: How does temperature affect the Staudinger reduction of this compound?
A5: In multi-step reactions like the Staudinger reduction, temperature can be critical for specific steps. For the reduction of a similar compound, 4-azidobutanenitrile, an increase in temperature from room temperature to 40°C was necessary to facilitate the hydrolysis of the intermediate iminophosphorane to the final amine product.[8] If you are performing a Staudinger reaction and the reaction stalls, a moderate increase in temperature may be required to drive the reaction to completion.
Troubleshooting Guide
| Problem | Possible Cause (Temperature-Related) | Suggested Solution |
| Low or No Product Yield | Reaction temperature is too low: The reaction lacks sufficient kinetic energy to overcome the activation barrier.[9][10] | Gradually increase the reaction temperature in 5-10°C increments while monitoring the reaction progress by TLC or LC-MS. |
| Reaction temperature is too high: This can lead to the thermal decomposition of this compound or deactivation of the catalyst in catalyzed reactions.[1][5] | Decrease the reaction temperature. If the reaction is too slow at lower temperatures, consider extending the reaction time or re-evaluating the catalytic system. | |
| Formation of Multiple Products/Impurities | High temperature in uncatalyzed cycloaddition: Thermal cycloadditions can lead to a mixture of regioisomers.[3][6] | For regioselectivity, switch to a copper-catalyzed (CuAAC) or ruthenium-catalyzed (RuAAC) reaction, which can often be run at lower temperatures.[3] |
| Decomposition at high temperatures: Side products may be forming from the degradation of the starting material or product. | Run the reaction at the lowest feasible temperature that still provides a reasonable reaction rate. Use a temperature control system to avoid overheating. | |
| Reaction Stops Prematurely | Catalyst deactivation: In catalytic reactions, elevated temperatures can cause the catalyst to degrade or precipitate out of the solution.[5] | Check the reaction mixture for any visual changes (e.g., color change, precipitation). Consider adding a fresh portion of the catalyst or running the reaction at a lower temperature. |
Data Presentation: Stability of this compound Forms
| Compound Form | Condition | Temperature | Stability/Observation |
| This compound (Free Base) | Storage | < 10°C (under inert gas) | Recommended for short-term storage to minimize degradation.[1] |
| This compound (Free Base) | Storage | Ambient (~15-25°C) | Unstable; should be used immediately after preparation.[1] |
| This compound Salts | Storage | Ambient (~15-25°C) | Improved thermal stability for long-term storage.[1] |
| This compound Salts | Thermal Analysis (DSC) | > 100-120°C | Onset of exothermic decomposition.[1] |
Experimental Protocols
General Protocol for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) at Room Temperature
This protocol provides a general methodology for the CuAAC reaction. Researchers should optimize specific concentrations, solvents, and reaction times for their specific substrates.
1. Reagent Preparation:
-
Dissolve the alkyne-containing substrate (1 equivalent) in a suitable solvent (e.g., a mixture of t-BuOH and water, or DMF).
-
Add this compound (1.1 to 1.5 equivalents).
-
Prepare a fresh solution of sodium ascorbate (B8700270) (0.2-0.3 equivalents) in water.
-
Prepare a solution of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 equivalents) in water.
2. Reaction Execution:
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution.
-
Add the copper(II) sulfate solution. The reaction mixture will often turn cloudy or change color as the Cu(I) catalyst is formed in situ.
-
Stir the reaction vigorously at room temperature (20-25°C) .
3. Monitoring and Work-up:
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Reactions are often complete within 1 to 24 hours.
-
Once the reaction is complete, quench by adding a dilute aqueous solution of EDTA to chelate the copper.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Note on Temperature: This reaction is typically efficient at room temperature.[2][3] If the reaction is slow, a gentle warming to 35-40°C can be attempted, but the stability of the substrates and catalyst should be considered.
Visualizations
Caption: Troubleshooting workflow for a slow reaction involving this compound.
Caption: Relationship between temperature and reaction outcomes.
References
- 1. CN107207418A - 4âAzidobutylamine and methods of preparation - Google Patents [patents.google.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. genchem.chem.umass.edu [genchem.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
dealing with steric hindrance in 4-azidobutylamine labeling
Welcome to the technical support center for 4-azidobutylamine labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound, a common reagent in bioconjugation via "click chemistry."
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a bifunctional linker molecule containing a primary amine (-NH2) at one end and an azide (B81097) (-N3) group at the other, connected by a four-carbon spacer.[1] The primary amine allows for its conjugation to molecules with available carboxylic acids or activated esters (like NHS esters), while the azide group is used for subsequent "click chemistry" reactions, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This enables the precise and efficient labeling of biomolecules.[2]
Q2: I am observing very low or no labeling of my target molecule with this compound. What are the common causes?
Low or no product yield in labeling reactions involving this compound, particularly in CuAAC reactions, can be attributed to several factors:
-
Steric Hindrance: Bulky molecules or functional groups near the azide or the target alkyne can physically block the reaction from occurring efficiently.[3][4]
-
Catalyst Inactivity: The active catalyst in CuAAC is Cu(I), which can be easily oxidized to the inactive Cu(II) state by oxygen.[3] Insufficient reducing agent (e.g., sodium ascorbate) or exposure of the reaction to air will deactivate the catalyst.[3][5]
-
Poor Reagent Quality: this compound and other azides can be unstable and should be stored properly.[1][3] The purity of solvents and other reagents is also critical for a successful reaction.[3]
-
Inappropriate Reaction Conditions: Incorrect pH, temperature, solvent, or concentrations of reactants and catalyst can all lead to poor yields.[3]
-
Substrate-Specific Issues: The target molecule itself might chelate the copper catalyst, making it unavailable for the reaction.[3][5]
Q3: What are the main side reactions I should be aware of during a CuAAC reaction with this compound?
The most common side reaction is the oxidative homocoupling of terminal alkynes, also known as Glaser coupling.[3] This occurs when two alkyne molecules react with each other in the presence of Cu(II) and oxygen, forming a diyne byproduct.[3] This can be minimized by maintaining anaerobic (oxygen-free) conditions and using an adequate amount of reducing agent.[3]
Q4: How can I confirm that the this compound has been successfully conjugated to my molecule of interest?
Successful conjugation can be confirmed using various analytical techniques. If you have labeled a protein, you should observe a shift in its molecular weight on an SDS-PAGE gel.[2] Mass spectrometry is a more precise method to determine the final molecular weight of the conjugate.[2] If a fluorescent alkyne was used for the click reaction, the gel can be imaged for fluorescence to confirm labeling.[2]
Troubleshooting Guides
Problem 1: Low Labeling Efficiency Due to Steric Hindrance
Symptoms:
-
Low yield of the final labeled product.
-
Incomplete reaction even after extended reaction times.
-
Mass spectrometry analysis shows a significant amount of unlabeled starting material.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Rationale |
| Bulky groups near the azide or alkyne | Increase the reaction temperature or prolong the reaction time.[4] | Provides more kinetic energy to overcome the activation barrier caused by steric hindrance. |
| Consider using a linker with a longer spacer arm (e.g., a PEG linker) on either the azide or alkyne partner.[6][7] | A longer, flexible linker increases the distance between the reactive groups and the bulky molecules, reducing steric clash.[6] | |
| If possible, redesign the substrate to move the alkyne or azide to a less sterically hindered position.[3] | This directly addresses the root cause of the steric hindrance. | |
| Aggregation of biomolecules | For biomolecules like proteins or oligonucleotides that may have hydrophobic regions causing them to collapse and bury the reactive sites, perform the reaction in denaturing or solvating conditions (e.g., by adding DMSO).[5] | Solvents like DMSO can help to expose the reactive groups that might be buried within the folded structure of the biomolecule.[5][8] |
Problem 2: General Low Yield or Complete Reaction Failure
Symptoms:
-
No or very little formation of the desired product.
-
Presence of starting materials only.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Rationale |
| Catalyst (Cu(I)) Inactivity | Ensure all buffers and solutions are degassed before use to remove dissolved oxygen. | Oxygen will oxidize the active Cu(I) to inactive Cu(II).[3] |
| Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[4] | The reducing agent is essential to maintain the copper in the active Cu(I) state.[5] | |
| Consider using a copper-stabilizing ligand such as TBTA or THPTA.[9][3] | These ligands protect the Cu(I) from oxidation and can accelerate the reaction.[9][5] | |
| Poor Reagent Quality | Use high-purity, fresh this compound and alkyne-containing molecules. Store azides properly as they can be unstable.[1][3] | Degraded starting materials will not react. |
| Copper Sequestration | If labeling a biomolecule that can bind copper ions (e.g., proteins, DNA), you may need to use an excess of the copper catalyst and ligand.[5] | This ensures enough free catalyst is available for the click reaction. |
Experimental Protocols
General Protocol for Labeling a Protein with this compound and an Alkyne-Probe via CuAAC
This protocol describes a general two-step procedure: 1) modification of a protein with this compound using an NHS ester, and 2) subsequent click chemistry with an alkyne-containing probe.
Step 1: Protein Modification with this compound-NHS Ester
-
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
This compound-NHS ester (or a derivative) dissolved in DMSO.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette for purification.
-
-
Procedure:
-
Dissolve the this compound-NHS ester in DMSO to prepare a stock solution.
-
Add the NHS ester solution to the protein solution at a 10- to 20-fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Remove excess, unreacted this compound-NHS ester by size-exclusion chromatography or dialysis.
-
Step 2: CuAAC "Click" Reaction
-
Materials:
-
Azide-modified protein from Step 1.
-
Alkyne-probe stock solution (e.g., 10-50 mM in DMSO).
-
Catalyst Premix:
-
CuSO₄ solution (e.g., 20-50 mM in water).
-
THPTA ligand solution (e.g., 100-250 mM in water).
-
-
Reducing Agent: Sodium Ascorbate (B8700270) solution (e.g., 100-500 mM in water, prepared fresh).
-
-
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein and buffer.
-
Add the alkyne-probe to a final concentration of 2- to 10-fold molar excess over the protein.
-
Prepare the catalyst premix by mixing the CuSO₄ and THPTA solutions in a 1:5 molar ratio.[2]
-
Add the catalyst premix to the reaction tube to a final copper concentration of 0.1-2 mM.[2][5]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[5]
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C with gentle mixing.
-
Purify the final protein conjugate using size-exclusion chromatography or dialysis to remove excess reagents and catalyst.[2]
-
Analyze the final conjugate by SDS-PAGE and/or mass spectrometry.[2]
-
Visualizations
References
- 1. CN107207418A - 4âAzidobutylamine and methods of preparation - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. precisepeg.com [precisepeg.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
Technical Support Center: Purification Strategies for SPAAC Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unreacted dibenzocyclooctyne (DBCO) from Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to optimize your purification workflow.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your DBCO-conjugated molecules.
Problem 1: Low recovery of the final conjugate after purification.
-
Possible Causes & Solutions:
-
Aggregation: The hydrophobicity of the DBCO group can lead to the aggregation of biomolecules, such as antibodies, resulting in their loss during purification.[1][2]
-
Optimization: Consider using DBCO reagents with integrated polyethylene (B3416737) glycol (PEG) linkers to enhance hydrophilicity and minimize aggregation.[1][2] Reducing the molar excess of the DBCO reagent during the initial conjugation step can also help.[2]
-
-
Non-specific Binding: Your conjugated molecule might be binding to the purification matrix (e.g., chromatography resin, filter membrane).[2]
-
Optimization: Screen different purification resins or membranes to find one with minimal non-specific binding for your specific molecule.[2]
-
-
Precipitation: High concentrations of your biomolecule or the DBCO reagent can lead to precipitation.[2][3]
-
Problem 2: Inefficient removal of unreacted DBCO.
-
Possible Causes & Solutions:
-
Incorrect Purification Method: The chosen purification technique may not be suitable for the size difference between your conjugate and the unreacted DBCO.
-
Optimization: For large biomolecules like antibodies, size-based methods such as size-exclusion chromatography (SEC) (e.g., desalting columns), dialysis, and tangential flow filtration (TFF) are generally effective.[1][2] For smaller molecules, HPLC-based methods might be necessary for efficient separation.[4]
-
-
Suboptimal Column Choice for SEC: The pore size of the size-exclusion chromatography column may not be appropriate for separating the small DBCO molecules from your larger conjugate.[2]
-
Optimization: Ensure the selected SEC column has a molecular weight cutoff (MWCO) that allows for the effective separation of your conjugate from the smaller, unreacted DBCO reagent.
-
-
Problem 3: The final conjugate is not pure, showing multiple species.
-
Possible Causes & Solutions:
-
Incomplete Reaction: The SPAAC reaction may not have gone to completion, leaving you with a mixture of starting materials and the desired product.
-
Side Reactions: DBCO reagents have shown some reactivity towards cysteine residues.[1]
-
Optimization: If your protein has surface-exposed cysteines, consider blocking them with a reagent like N-ethylmaleimide (NEM) before the SPAAC reaction.[1]
-
-
Heterogeneous Labeling: The initial labeling of your biomolecule with DBCO might have resulted in a heterogeneous population with varying degrees of labeling (DOL).
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted DBCO from a SPAAC reaction?
A1: The most common methods for removing unreacted DBCO, particularly from reactions involving large biomolecules like proteins and antibodies, are based on size differences. These include:
-
Size-Exclusion Chromatography (SEC): This is a widely used technique, often in the form of desalting spin columns for quick buffer exchange and removal of small molecules.[1][2][4]
-
Dialysis: A simple and effective method for removing small, unreacted molecules from larger biomolecules.[1][2]
-
Tangential Flow Filtration (TFF): A scalable method that is highly effective for buffer exchange and removing small molecule impurities.[2]
-
High-Performance Liquid Chromatography (HPLC): Techniques such as Ion-Exchange (IEX), Hydrophobic Interaction (HIC), and Reverse-Phase (RP-HPLC) can provide high-resolution purification.[4]
Q2: How can I determine if all the unreacted DBCO has been removed?
A2: You can assess the removal of unreacted DBCO using a few methods:
-
UV-Vis Spectroscopy: DBCO has a characteristic absorbance around 309 nm.[4] After purification, the absence or significant reduction of this peak in the filtrate or later-eluting fractions (in SEC) indicates successful removal.
-
HPLC Analysis: Analytical HPLC can be used to separate and quantify the amount of free DBCO in your purified sample.
-
Mass Spectrometry: This technique can confirm the mass of your final conjugate and the absence of low molecular weight species corresponding to unreacted DBCO.[4]
Q3: Can the hydrophobicity of DBCO cause problems during purification?
A3: Yes, the hydrophobic nature of the DBCO group can sometimes lead to aggregation of the labeled biomolecule, which can result in low recovery during purification.[1][2] Using PEGylated DBCO reagents can help to mitigate this issue by increasing the overall hydrophilicity of the conjugate.[2]
Q4: Should I quench the reaction before purification?
A4: While not always necessary for the SPAAC reaction itself, if you are working with a DBCO-NHS ester to label your biomolecule, it is good practice to quench the NHS ester reaction before proceeding to the SPAAC reaction or purification. This can be done by adding a quenching buffer like Tris-HCl.[4][8]
Comparative Data on Purification Methods
The following table summarizes the effectiveness of different purification methods for removing unreacted DBCO from antibody conjugation reactions.
| Purification Method | Typical Recovery | Unreacted DBCO Removal | Reference |
| Desalting Spin Columns | >85% | ~82% (for a 5-fold molar excess) | [3][4] |
| Ultrafiltration (Spin Columns) | ~82.3% | ~82% (for a 5-fold molar excess) | [3] |
| Dialysis | High | Effective for small molecules | [1][2][3] |
| Tangential Flow Filtration (TFF) | High | Highly efficient and scalable | [2] |
| HPLC (preparative) | Variable | High resolution, can separate isomers | [4] |
Experimental Protocols
Protocol 1: Removal of Unreacted DBCO using a Desalting Spin Column
This protocol is suitable for the rapid removal of unreacted DBCO from proteins and other macromolecules.
-
Column Equilibration:
-
Remove the bottom closure of the desalting spin column and loosen the cap.
-
Place the column in a collection tube.
-
Centrifuge the column at 1,500 x g for 1 minute to remove the storage buffer.
-
Place the column in a new collection tube.
-
Slowly add 500 µL of the desired exchange buffer (e.g., PBS) to the top of the resin bed.
-
Centrifuge at 1,500 x g for 1 minute. Repeat this washing step 3-4 times, discarding the flow-through each time.
-
-
Sample Application:
-
Place the equilibrated column in a new, clean collection tube.
-
Slowly apply your sample (containing the DBCO-conjugate and unreacted DBCO) to the center of the resin bed. The sample volume should be within the manufacturer's recommended range.
-
-
Elution:
-
Centrifuge the column at 1,500 x g for 2 minutes to collect the purified sample. The eluate will contain your purified conjugate, while the unreacted DBCO will be retained in the column.
-
Protocol 2: Purification by Dialysis
This method is ideal for removing small molecules from large biomolecules when processing larger volumes.
-
Sample Preparation:
-
Load your reaction mixture into a dialysis cassette or tubing with an appropriate molecular weight cutoff (MWCO), typically 10 kDa for antibodies.[3]
-
-
Dialysis:
-
Immerse the sealed dialysis cassette/tubing in a large volume of the desired buffer (e.g., PBS, pH 7.4). The buffer volume should be at least 100 times the sample volume.
-
Stir the dialysis buffer gently at 4°C.
-
Change the buffer 2-3 times over a period of 24-48 hours to ensure complete removal of the unreacted DBCO.
-
-
Sample Recovery:
-
Carefully remove the sample from the dialysis cassette/tubing.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification
HPLC offers high-resolution purification and can be adapted based on the properties of the conjugate.
-
System Preparation:
-
Equilibrate the chosen HPLC column (e.g., IEX, HIC, or RP-HPLC) with the appropriate mobile phase.[4]
-
-
Sample Injection:
-
Inject the crude reaction mixture onto the column.
-
-
Elution and Fraction Collection:
-
Run the appropriate gradient to separate the DBCO-conjugated molecule from unreacted DBCO and other impurities.
-
Monitor the elution profile using a UV detector, typically at 280 nm for proteins and 309 nm for DBCO.[4]
-
Collect fractions corresponding to the desired product peak.
-
-
Analysis:
-
Analyze the collected fractions for purity and concentration.
-
Visualizing the Workflow
Caption: General workflow for SPAAC reaction and purification.
Caption: Decision tree for selecting a purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
Technical Support Center: Optimizing CuAAC Reactions with 4-Azidobutylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving 4-azidobutylamine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the CuAAC reaction with this compound.
Issue 1: Low or No Product Yield
-
Question: My CuAAC reaction with this compound is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield in a CuAAC reaction can stem from several factors, especially when working with a primary amine-containing substrate like this compound, which can interact with the copper catalyst. Here’s a systematic approach to troubleshooting:
-
Copper(I) Oxidation: The active catalyst in CuAAC is Cu(I). Oxidation to Cu(II) will halt the reaction.
-
Amine Interference: The primary amine of this compound can coordinate with the copper catalyst, potentially inhibiting its catalytic activity.
-
Suboptimal Reagent Ratios: Incorrect stoichiometry of reactants and catalysts can lead to poor conversion.
-
Solution: Systematically screen different ratios of catalyst, ligand, and reducing agent. A common starting point is a slight excess of the alkyne (1.1-1.2 equivalents).
-
-
Poor Solubility: If your alkyne substrate is not soluble in the reaction solvent, this can significantly impede the reaction rate.
-
Solution: Use a co-solvent system. Mixtures of water with organic solvents like DMSO, DMF, or t-BuOH can improve the solubility of hydrophobic reactants.[1]
-
-
| Parameter | Recommendation | Rationale |
| Inert Atmosphere | Purge reaction with Argon or Nitrogen | Prevents oxidation of Cu(I) to inactive Cu(II).[1][2] |
| Reducing Agent | Use freshly prepared Sodium Ascorbate | Maintains the copper catalyst in the active Cu(I) state.[3][4] |
| Ligand:Copper Ratio | Start with 5:1 (e.g., THPTA:CuSO₄) | Stabilizes Cu(I) and prevents inhibition by the amine group of this compound.[1][6] |
| Solvent | Use co-solvents (e.g., H₂O/DMSO) for hydrophobic alkynes | Ensures all reactants are in solution to facilitate the reaction.[1] |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield CuAAC reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst and ligand for CuAAC with this compound?
A1: The most commonly used and recommended catalyst system for aqueous CuAAC reactions is a combination of a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[3][4] For reactions involving amine-containing substrates like this compound, a water-soluble, stabilizing ligand is crucial. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly recommended as it stabilizes the Cu(I) catalyst, enhances reaction rates, and prevents the primary amine on this compound from interfering with the catalyst.[7][8]
Q2: What are the recommended starting concentrations and ratios for the catalyst and ligand?
A2: A good starting point for optimizing your reaction is to use a catalytic amount of copper. The ligand concentration should be in excess of the copper to ensure proper chelation and stabilization.
| Component | Molar Equivalents (relative to limiting reagent) | Typical Concentration |
| This compound | 1 | 1-10 mM |
| Alkyne | 1.1 - 1.5 | 1.1-15 mM |
| CuSO₄ | 0.01 - 0.05 (1-5 mol%) | 50-250 µM[6] |
| THPTA | 0.05 - 0.25 (5-25 mol%) | 250-1250 µM |
| Sodium Ascorbate | 0.1 - 1.0 | 2.5-5 mM[6][8] |
Note: The optimal ratio of ligand to copper is often found to be 5:1 to effectively prevent catalyst inhibition and oxidation.[1][3][6]
Q3: Can the primary amine in this compound cause side reactions?
A3: Yes, the primary amine can potentially lead to side reactions. The combination of copper and ascorbate can generate reactive oxygen species (ROS) which may lead to oxidative side reactions.[1][5] Additionally, byproducts of ascorbate oxidation can sometimes react with primary amines.[5] To mitigate these issues, using a stabilizing ligand like THPTA is critical as it protects the copper ion and can reduce the generation of ROS.[1][5] In cases where side reactions with ascorbate byproducts are a concern, the addition of aminoguanidine (B1677879) can help to scavenge these reactive species.[3][5]
Q4: What is the correct order of addition for the reagents?
A4: The order of addition is crucial for a successful CuAAC reaction. The recommended order is as follows:
-
In your reaction vessel, combine this compound and your alkyne substrate in the chosen solvent system.
-
If using an aqueous system, deoxygenate the solution.
-
In a separate tube, premix the CuSO₄ and THPTA ligand solutions.[2][5]
-
Add the premixed copper/ligand solution to your azide (B81097)/alkyne mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[2]
Adding the ascorbate last ensures that the Cu(II) is reduced to Cu(I) in the presence of the stabilizing ligand, preventing the precipitation of copper salts and maximizing catalyst activity.[2]
Experimental Protocol: General Procedure for CuAAC with this compound
This protocol provides a general starting point for a CuAAC reaction. Optimization of concentrations and reaction time may be necessary for your specific alkyne substrate.
Materials:
-
This compound
-
Alkyne substrate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium L-ascorbate
-
Solvent (e.g., deionized water, DMSO, or a mixture)
-
Inert gas (Argon or Nitrogen)
Stock Solutions:
-
CuSO₄: 20 mM in deionized water.
-
THPTA: 100 mM in deionized water.[9]
-
Sodium Ascorbate: 100 mM in deionized water (prepare fresh).[1]
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1 equivalent) and the alkyne substrate (1.1 equivalents) in the chosen solvent.
-
Deoxygenate the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
In a separate microcentrifuge tube, prepare the catalyst premix by adding the required volume of the 20 mM CuSO₄ stock solution (e.g., for 0.05 equivalents) and the 100 mM THPTA stock solution (e.g., for 0.25 equivalents to achieve a 5:1 ratio).[9] Vortex briefly.
-
Add the catalyst premix to the reaction vessel containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared 100 mM sodium ascorbate solution (e.g., for 1 equivalent).
-
Stir the reaction at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or HPLC). Reaction times can vary from 1 to 24 hours.[9]
-
Upon completion, the reaction mixture can be worked up. To remove the copper catalyst, the mixture can be treated with a chelating resin or purified using column chromatography.[1][9]
Catalytic Cycle of CuAAC
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 4-Azidobutylamine and Other Azido Linkers for Bioconjugation
In the landscape of bioconjugation and drug development, the selection of an appropriate linker is a critical determinant of the efficacy, stability, and overall performance of the resulting conjugate. Among the diverse array of chemical tools available, azido (B1232118) linkers have become indispensable for their ability to participate in highly efficient and bioorthogonal "click chemistry" reactions. This guide provides an objective comparison of 4-azidobutylamine, a short-chain aliphatic azido linker, with other classes of azido linkers, including those with polyethylene (B3416737) glycol (PEG) spacers and aromatic functionalities. This analysis is supported by a summary of performance characteristics, detailed experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Performance Comparison of Azido Linkers
The performance of an azido linker is dictated by several key factors, including its chemical structure, length, and the nature of the atoms composing the linker backbone. These characteristics influence the linker's reactivity, hydrophobicity, and the stability of the final bioconjugate. This compound, with its simple four-carbon aliphatic chain, serves as a fundamental building block and a baseline for comparison against more complex linkers.
Physicochemical and Performance Properties
The choice of an azido linker can significantly impact the physicochemical properties of the resulting bioconjugate, such as solubility and aggregation. The following table provides a qualitative comparison of key performance indicators for different classes of azido linkers.
| Linker Class | Key Features | Inferred Reactivity in CuAAC | Inferred Stability | Inferred Hydrophilicity | Potential Applications |
| This compound | Short, flexible four-carbon aliphatic chain. | Standard reactivity for aliphatic azides. | The resulting triazole linkage is highly stable.[1] | Moderately hydrophobic due to the alkyl chain. | Labeling of small molecules, peptides, and proteins where a short, simple linker is desired. |
| Aliphatic PEG Azides (e.g., Azido-PEG4-amine) | Flexible polyethylene glycol chain with a terminal azide (B81097).[2] | Standard reactivity for aliphatic azides in CuAAC.[3] | The ether linkages in the PEG chain are generally stable.[3] | The PEG chain imparts excellent water solubility.[3][4] | Improving solubility and pharmacokinetics of bioconjugates, protein labeling.[3][5] |
| Aromatic Azides | Azide group attached to an aromatic ring. | The aromatic nature may slightly decrease the nucleophilicity of the azide compared to aliphatic azides.[3] | Aromatic azides are generally considered to be relatively stable.[3] | The aromatic ring is hydrophobic.[3] | Crosslinking applications, dendrimer synthesis, ADC development.[3] |
| 2-(4-Azidobutyl)isoindoline-1,3-dione | Bifunctional linker with a terminal azide and a phthalimide (B116566) group.[6] | Generally high; the flexibility of the alkyl chain allows for easy access to the azide.[7] | The phthalimide group is generally stable under CuAAC conditions.[7] | The phthalimide moiety contributes to the hydrophobicity of the linker.[7] | PROTAC and ADC development, synthesis of complex molecular architectures.[7][8] |
Experimental Protocols
To facilitate the practical application and comparison of these linkers, detailed experimental protocols for a typical bioconjugation reaction and a method for comparing reaction rates are provided below.
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol outlines a general method for conjugating an azide-containing linker to an alkyne-modified protein.
Materials:
-
Azide-containing linker (e.g., this compound, Azido-PEG4-amine)
-
Alkyne-modified protein
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Copper(I)-stabilizing ligand (e.g., THPTA) solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, HPLC)[9]
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein and the azide-containing linker in the reaction buffer. A typical molar excess of the azide linker is 10-50 fold over the protein.[3]
-
In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution. Let it stand for 2-3 minutes.[7]
-
Add the premixed catalyst solution to the protein-linker mixture.[7]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations are typically in the range of 0.1-1 mM for copper and 0.5-5 mM for the reducing agent.[3]
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE, HPLC, or mass spectrometry.[7][10]
-
Upon completion, purify the resulting bioconjugate using an appropriate method to remove excess reagents.[7][9]
Protocol 2: Protocol for Comparing CuAAC Reaction Rates of Different Azide Linkers
This protocol describes a competitive assay to compare the reaction kinetics of different azide linkers.
Materials:
-
Two or more different azide-containing linkers (e.g., this compound, Azido-PEG4-amine, an aromatic azide)
-
Alkyne-functionalized fluorescent probe
-
CuAAC reagents as listed in Protocol 1
Procedure:
-
Prepare separate reaction mixtures, each containing the alkyne-functionalized fluorescent probe and one of the azide linkers at the same concentration.[7]
-
Initiate the CuAAC reaction in each mixture simultaneously using the same batch of catalyst and reducing agent.[7]
-
At various time points, quench an aliquot of each reaction mixture.[7]
-
Analyze the formation of the fluorescent triazole product over time using a plate reader or HPLC with a fluorescence detector.[7]
-
The initial reaction rates can be determined from the slope of the product formation curve versus time.[7] This allows for a direct comparison of the reactivity of the different azide linkers under the tested conditions.
Visualizing Workflows and Signaling Pathways
The application of azido linkers is central to the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The following diagrams, generated using the DOT language, illustrate the experimental workflows for these applications.
References
- 1. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azide PEG4 Amine - JenKem Technology USA [jenkemusa.com]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modification | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cellmosaic.com [cellmosaic.com]
- 10. researchgate.net [researchgate.net]
Mass Spectrometry for the Characterization of 4-Azidobutylamine Bioconjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring efficacy, safety, and batch-to-batch consistency. Bioconjugation using 4-azidobutylamine, typically via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," offers a robust method for linking molecules to proteins, antibodies, or other biomolecules. Mass spectrometry (MS) stands as the definitive analytical tool for verifying the successful conjugation, determining the degree of labeling, and identifying the sites of modification.
This guide provides a comparative overview of the two most common mass spectrometry techniques—Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)—for the characterization of bioconjugates functionalized with a this compound linker. We present supporting experimental data, detailed protocols, and visual workflows to aid in methodology selection and implementation.
Comparison of Mass Spectrometry Techniques
Both ESI-MS and MALDI-Time of Flight (TOF)-MS are "soft" ionization techniques capable of analyzing large biomolecules like antibody-drug conjugates (ADCs) and other protein bioconjugates.[1] The choice between them often depends on the specific analytical goal, sample complexity, and desired throughput.[2][3]
Qualitative Comparison: ESI-MS vs. MALDI-TOF-MS
| Feature | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS) |
| Coupling | Easily coupled with Liquid Chromatography (LC) for online separation and analysis (LC-MS).[4] | Typically an offline technique; LC fractions are spotted onto a target plate before analysis.[4][5] |
| Ionization | Generates multiply charged ions, allowing for the analysis of very large molecules on mass analyzers with a limited m/z range.[1] | Primarily generates singly charged ions, providing a direct mass-to-charge ratio.[1] |
| Sample Purity | Requires highly purified samples and is sensitive to salts and detergents.[3] | More tolerant of salts and buffers, though high concentrations can still suppress signal.[6] |
| Throughput | Lower throughput due to chromatographic separation times.[5] | Higher throughput, capable of analyzing hundreds or thousands of samples from a single target plate.[2][7] |
| Quantitative Analysis | Generally considered more robust for quantification due to stable spray and coupling with LC.[3][4] | Quantification can be challenging due to non-uniform crystal formation and shot-to-shot variability.[3] |
| Fragmentation (MS/MS) | Readily coupled with various fragmentation techniques (e.g., CID, ETD) for peptide mapping and sequencing. | Tandem MS (TOF/TOF) is available, but fragmentation can sometimes be limited compared to ESI-based methods. |
| Low Mass Range | Clear low mass range, suitable for analyzing small molecule linkers and payloads. | Low mass range (<~500 Da) is often obscured by matrix-related signals.[4] |
Quantitative Performance: Example LC-MS/MS Workflow for ADC Analysis
Liquid chromatography coupled to mass spectrometry (LC-MS) is the gold standard for the quantitative bioanalysis of bioconjugates.[8][9] The following table summarizes typical performance metrics for key assays in an antibody-drug conjugate (ADC) pharmacokinetic study using a sensitive LC-MS/MS platform.
| Assay Type | Analyte | LLOQ (Lower Limit of Quantitation) | Linearity (r²) | Accuracy (% Bias) | Precision (%CV) |
| Total Antibody | Signature Peptide(s) | 0.005 µg/mL | >0.995 | Within ±15% | <10% |
| Conjugated Payload | Released Payload | 0.005 µg/mL | >0.995 | Within ±11% | <6% |
| Free Payload | Unconjugated Drug | 0.005 ng/mL | >0.995 | Within ±10% | <8% |
| (Data adapted from a representative workflow for ADC quantitation in plasma).[8] |
Experimental Workflows and Protocols
The successful characterization of a this compound bioconjugate involves a multi-step process, from the initial conjugation reaction to the final mass spectrometric analysis.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified molecule to a protein previously functionalized with this compound.
-
Preparation of Reagents :
-
Azide-Modified Protein : Prepare the protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Alkyne-Payload Stock : Prepare a 10-50 mM stock solution of the alkyne-modified payload in an organic solvent like DMSO.
-
Catalyst Premix :
-
Prepare a 50 mM solution of copper(II) sulfate (B86663) (CuSO₄) in water.
-
Prepare a 250 mM solution of a copper-chelating ligand (e.g., THPTA) in water.
-
Prepare a 500 mM solution of a reducing agent (e.g., sodium ascorbate (B8700270) or TCEP) in water. This solution should be prepared fresh.
-
-
-
Click Reaction :
-
To the azide-modified protein solution, add the alkyne-payload stock to achieve a final 10- to 50-fold molar excess over the protein.
-
Add the reducing agent to a final concentration of 5-10 mM.
-
Prepare the catalyst premix by mixing the CuSO₄ and ligand solutions in a 1:5 molar ratio.
-
Add the catalyst premix to the reaction mixture to a final copper concentration of 1-2 mM.
-
Incubate the reaction for 1-2 hours at room temperature. Protect from light if any components are light-sensitive.
-
-
Purification :
-
Remove excess reagents (payload, catalyst, reducing agent) using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Protocol 2: LC-ESI-MS Analysis
This protocol is suitable for determining the average drug-to-antibody ratio (DAR) and characterizing the intact bioconjugate and its subunits.
-
Sample Preparation :
-
Intact Mass Analysis : Dilute the purified bioconjugate to 0.1-1 mg/mL in an MS-compatible buffer (e.g., water with 0.1% formic acid). For antibody-based conjugates, deglycosylation with an enzyme like PNGase F may be performed to reduce heterogeneity.
-
Subunit Analysis : To separate light and heavy chains, reduce the interchain disulfide bonds by adding a reducing agent like DTT or TCEP and incubating at 37°C for 30 minutes.
-
-
LC-MS/MS Parameters :
-
LC System : A reverse-phase column suitable for proteins (e.g., C4 or C8, ~2.1 mm ID, 1.7-3.5 µm particle size) is commonly used.[8]
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : A shallow gradient from ~20% to 60% Mobile Phase B over 10-20 minutes is typical for separating antibody subunits.
-
Flow Rate : 0.3-0.5 mL/min.[8]
-
MS System : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred.
-
Ionization : Electrospray Ionization (ESI) in positive ion mode.
-
Data Acquisition : Acquire data over a mass range of m/z 500-4000.
-
Data Processing : Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass of the bioconjugate species.
-
Protocol 3: MALDI-TOF-MS Analysis
This protocol is suitable for rapid screening and molecular weight determination.
-
Matrix and Sample Preparation :
-
Matrix Selection : For proteins and peptides >3 kDa, sinapinic acid (SA) is a common choice. For smaller molecules, α-cyano-4-hydroxycinnamic acid (CHCA) can be used.[10]
-
Matrix Solution : Prepare a saturated solution of the chosen matrix in a solvent mixture like 30:70 (v/v) acetonitrile:water with 0.1% TFA.[6]
-
Analyte Solution : Dilute the purified bioconjugate to approximately 1-10 pmol/µL in a compatible solvent.[10]
-
-
Spotting Technique (Dried Droplet Method) :
-
MALDI-TOF Parameters :
-
Instrument Mode : Operate in linear mode for large molecules to maximize sensitivity, or reflector mode for higher mass accuracy on smaller molecules.
-
Ionization : Positive ion mode.
-
Laser Power : Use the minimum laser power necessary to obtain a good signal-to-noise ratio to avoid in-source decay or fragmentation.
-
Calibration : Calibrate the instrument using known protein/peptide standards that bracket the expected mass of the analyte.
-
Visualizing Key Processes and Logic
Visual diagrams are essential for understanding the chemical reactions, experimental sequences, and analytical decision-making processes.
Characteristic Fragmentation
Tandem mass spectrometry (MS/MS) is used to confirm the identity of the bioconjugate by fragmenting the molecule and analyzing the resulting product ions. The triazole ring formed via click chemistry is notably stable.[13] However, under collision-induced dissociation (CID), characteristic fragmentation of the linker and payload can occur. A primary fragmentation pathway for 1,2,3-triazoles is the neutral loss of a nitrogen molecule (N₂), corresponding to a loss of ~28 Da.[14][15]
References
- 1. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 2. metabion.com [metabion.com]
- 3. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. A comparison of MS/MS-based, stable-isotope-labeled, quantitation performance on ESI-quadrupole TOF and MALDI-TOF/TOF mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput MALDI sample preparation - Analytik Jena [analytik-jena.us]
- 8. sciex.com [sciex.com]
- 9. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - IE [thermofisher.com]
- 14. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Validating Protein Labeling Efficiency: A Comparative Guide to 4-Azidobutylamine and NHS Esters
For researchers, scientists, and drug development professionals, the covalent labeling of proteins is a cornerstone technique for a myriad of applications, from immunoassays and fluorescence microscopy to pull-down assays and in-vivo imaging. The choice of labeling reagent is critical and directly impacts the outcome and reproducibility of these experiments. This guide provides an objective comparison of two distinct strategies for labeling primary amines on proteins: a two-step approach using 4-azidobutylamine followed by click chemistry, and a direct, one-step approach using N-hydroxysuccinimidyl (NHS) esters.
Overview of Protein Labeling Strategies
Protein labeling via primary amines, which are predominantly found on lysine (B10760008) residues and the N-terminus, is a widely adopted strategy.[1][2] The two methods compared here achieve this common goal through fundamentally different chemical pathways.
1. Two-Step Labeling with this compound and Click Chemistry: This modern approach involves two sequential steps. First, the protein is functionalized with an azide (B81097) group using a reagent like this compound. The primary amine of this compound can be coupled to activated carboxyl groups on a protein, though a more common strategy is to react it with a protein that has been modified to carry an NHS ester, thereby introducing the azide moiety. This azide-modified protein is then ready for the second step: a highly specific and efficient "click" reaction. This typically involves a strain-promoted alkyne-azide cycloaddition (SPAAC) with a cyclooctyne-bearing reporter molecule (e.g., a fluorescent dye or biotin) such as DBCO or BCN.[3]
2. One-Step Direct Labeling with NHS Esters: This is a classic and widely used method for protein labeling.[1][4] NHS esters are highly reactive towards primary amines, forming stable amide bonds.[5][6] The process is straightforward: an NHS ester-derivatized reporter molecule is incubated with the protein under slightly basic conditions, resulting in a covalently labeled protein in a single step.
Quantitative Comparison of Labeling Efficiency
The efficiency of a protein labeling strategy is a critical parameter, often expressed as the Degree of Labeling (DOL), which is the average number of label molecules conjugated to each protein molecule. The optimal DOL varies depending on the application. While a higher DOL might seem desirable, it can lead to protein aggregation, loss of function, or fluorescence self-quenching.[1]
| Parameter | Two-Step Labeling (e.g., with this compound) | One-Step Direct Labeling (NHS Ester) |
| Overall Efficiency | Dependent on the efficiency of two separate reactions. The first step (azide introduction) can be a limiting factor. The second step (click chemistry) is typically very high-yielding (>90%). | Dependent on a single reaction. Efficiency can be influenced by factors like pH, temperature, and reagent stability. |
| Specificity | The click chemistry step is bio-orthogonal and highly specific, minimizing off-target reactions in complex biological samples. | NHS esters can react with other nucleophiles, such as thiols, although the reaction with primary amines is predominant at physiological pH. |
| Control over DOL | Potentially offers finer control by modulating the stoichiometry of both reaction steps. | DOL is primarily controlled by the molar ratio of the NHS ester to the protein during the reaction. |
| Reaction Conditions | The first step often requires conditions similar to NHS ester reactions. The click chemistry step is typically performed under mild, physiological conditions. | Requires a slightly basic pH (typically 8.3-8.5) for optimal reactivity of primary amines.[1][7] |
| Reagent Stability | Azide-modified proteins are generally stable. Cyclooctyne reagents for SPAAC are also relatively stable. | NHS esters are susceptible to hydrolysis, especially at higher pH, which can reduce labeling efficiency.[1][8] |
Experimental Protocols
Protocol 1: Two-Step Protein Labeling via Azide Functionalization and Click Chemistry
This protocol provides a general guideline for labeling a protein with a fluorescent dye using an azide intermediate.
Step 1: Introduction of the Azide Moiety
This step assumes the use of an NHS-ester crosslinker containing an azide group to react with the primary amines on the target protein.
-
Materials:
-
Protein of interest
-
NHS-ester-azide crosslinker (e.g., Azido-PEG4-NHS Ester)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[1]
-
Anhydrous DMSO or DMF
-
Purification column (e.g., size-exclusion chromatography)
-
-
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.[1]
-
Crosslinker Preparation: Immediately before use, dissolve the NHS-ester-azide crosslinker in DMSO or DMF.
-
Reaction: Add a 10- to 20-fold molar excess of the crosslinker solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction for 1 hour at room temperature.
-
Purification: Remove the excess crosslinker using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Step 2: Copper-Free Click Reaction with a DBCO-Dye
-
Materials:
-
Azide-modified protein from Step 1
-
DBCO-functionalized fluorescent dye
-
DMSO
-
Reaction Buffer: PBS, pH 7.4
-
-
Procedure:
-
DBCO-Dye Preparation: Dissolve the DBCO-functionalized dye in DMSO.
-
Reaction: Add a molar excess of the DBCO-dye to the azide-modified protein solution. The exact molar ratio can be optimized to achieve the desired DOL.
-
Incubation: Incubate at room temperature for 2-4 hours, or overnight at 4°C, protected from light.[9]
-
Purification: If necessary, remove unreacted DBCO-dye by size-exclusion chromatography or dialysis.
-
Protocol 2: One-Step Direct Protein Labeling with an NHS Ester Dye
This protocol describes a general procedure for labeling proteins with a fluorescent dye functionalized with an NHS ester.[9]
-
Materials:
-
Procedure:
-
Protein Preparation: Dissolve the protein to be labeled in the reaction buffer to a final concentration of 2-10 mg/mL.[1] Ensure the buffer is free of primary amines (e.g., Tris or glycine).[1]
-
NHS Ester Preparation: Immediately before use, dissolve the NHS ester-functionalized dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9]
-
Reaction: Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution while gently vortexing.[9]
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[9]
-
Quenching (Optional): The reaction can be stopped by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.[9]
-
Purification: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column.
-
Visualization of Experimental Workflows
Caption: Comparative workflows for two-step azide-based and one-step direct protein labeling.
Signaling Pathways and Logical Relationships
The choice between these two labeling strategies often depends on the experimental context and the nature of the protein and label.
Caption: Decision tree for selecting a protein labeling strategy.
Conclusion
Both the two-step azide-based labeling strategy and the one-step direct NHS ester labeling method are powerful tools for protein modification. The direct approach with NHS esters offers simplicity and speed, making it suitable for many routine applications. However, its efficiency can be compromised by the hydrolysis of the NHS ester.
The two-step approach, exemplified by the use of an azide-functionalized intermediate, provides exceptional specificity due to the bio-orthogonal nature of the click reaction. This makes it particularly advantageous for labeling proteins in complex environments like cell lysates or on live cells. While it involves more steps, it can offer greater control over the final labeled product.
Ultimately, the choice of method should be guided by the specific requirements of the experiment, including the nature of the protein, the desired degree of labeling, and the biological context in which the labeled protein will be used. For any new protein or labeling reagent, it is crucial to perform validation experiments to determine the optimal labeling conditions and to characterize the final conjugate to ensure it retains its biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. biotium.com [biotium.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Primary Amine Modification: 4-Azidobutylamine vs. NHS Esters
For researchers, scientists, and drug development professionals, the precise modification of primary amines on biomolecules is a cornerstone of creating sophisticated tools for diagnostics, therapeutics, and fundamental research. The choice of chemical strategy dictates the specificity, efficiency, and stability of the resulting conjugate. This guide provides an objective comparison between two prevalent methods for primary amine modification: the two-step approach using 4-azidobutylamine followed by click chemistry, and the direct one-step reaction with N-hydroxysuccinimide (NHS) esters.
This comparison delves into the reaction mechanisms, performance metrics, and experimental considerations for each method, supported by quantitative data and detailed protocols to inform the selection of the most appropriate strategy for your research needs.
Mechanism of Action
This compound: This method involves a two-step process. First, this compound is coupled to a biomolecule, typically through its primary amine reacting with an activated carboxyl group on the target. More commonly in protein modification, a molecule containing an azide (B81097) group and an amine-reactive group (like an NHS ester, e.g., Azido-PEG4-NHS Ester) is used to introduce the azide functionality onto the protein's primary amines (lysine residues and the N-terminus). This transforms the primary amines into azide-tagged sites. The second step is a highly specific "click chemistry" reaction, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC), where the azide reacts with an alkyne-containing molecule of interest (e.g., a fluorescent dye, drug, or biotin).[1][2] This bioorthogonal reaction forms a stable triazole linkage.[3]
NHS Esters: This is a direct, one-step method where an NHS ester of a molecule of interest reacts with primary amines on a biomolecule. The reaction proceeds via nucleophilic acyl substitution, where the deprotonated primary amine attacks the carbonyl carbon of the NHS ester.[] This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[] This method is widely used for labeling proteins with various tags.[5]
Quantitative Performance Comparison
The selection of a modification strategy often depends on a quantitative assessment of its performance. The following table summarizes key metrics for this compound (via click chemistry) and NHS esters based on published data and chemical principles.
| Feature | This compound (via Click Chemistry) | NHS Ester-Based Modification |
| Target Groups | Site-specifically introduced azides | Primary amines (Lysine, N-terminus)[1] |
| Specificity | High (bioorthogonal reaction)[3] | Moderate to low (reacts with available primary amines)[1] |
| Reaction Kinetics | CuAAC and SPAAC are very fast (often complete in 30-60 minutes)[3] | Relatively fast (30-120 minutes at room temperature)[3][] |
| Reaction Yield | Generally high and quantitative, leading to well-defined products[3] | Variable (moderate to high), can be affected by hydrolysis of the NHS ester[1] |
| Control over Degree of Labeling (DoL) | High, especially with two-step methods allowing for purification of the azide-modified intermediate[1] | Moderate, can be challenging to control and may result in a heterogeneous mixture of conjugates[1][5] |
| Linkage Stability | High (stable triazole ring)[3] | High (stable amide bond)[3] |
| pH Sensitivity | Generally insensitive to pH (typically performed over a wide range, e.g., pH 4-11)[3] | Optimal at pH 7.2-9; reaction rate is significantly reduced at lower pH, and hydrolysis increases at higher pH[3][] |
| Side Reactions | Minimal side reactions due to the bioorthogonal nature of click chemistry[1] | Hydrolysis of the NHS ester is a significant competing reaction[1][] |
| Biocompatibility | SPAAC is highly biocompatible. CuAAC requires a copper catalyst which can be cytotoxic, but this can be mitigated with ligands[3] | Generally good for in vitro applications[3] |
Experimental Protocols
Protocol 1: Two-Step Protein Modification using an Azide-Functionalized NHS Ester and Click Chemistry
This protocol describes the introduction of an azide group onto a protein using an azide-containing NHS ester, followed by conjugation to an alkyne-modified molecule via CuAAC.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEG4-NHS Ester
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Alkyne-modified molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column
Step 1: Azide Labeling of the Protein
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer like 100 mM sodium phosphate (B84403), 150 mM NaCl, pH 7.5-8.5.[6]
-
Reagent Preparation: Immediately before use, prepare a 10-50 mM stock solution of the Azido-NHS ester in anhydrous DMSO.[6]
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the Azido-NHS ester stock solution to the protein solution.[6] Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[6]
-
Purification: Remove the excess, unreacted Azido-NHS ester using a desalting column or dialysis against the reaction buffer.[6]
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation:
-
Click Reaction:
-
To the azide-modified protein solution, add the alkyne-modified molecule to a final concentration of a 10- to 50-fold molar excess over the protein.[6]
-
Add the TCEP solution to a final concentration of 5-10 mM.[6]
-
Prepare a premix of CuSO₄ and THPTA and add it to the reaction to a final copper concentration of 1-2 mM.[6]
-
Incubate the reaction for 1-2 hours at room temperature.[6]
-
-
Final Purification: Remove excess reagents and catalyst by size-exclusion chromatography or dialysis.[6]
Protocol 2: One-Step Protein Modification using an NHS Ester
This protocol describes the direct labeling of a protein with an NHS ester-functionalized molecule.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester of the desired label
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine (B1666218)
-
Desalting column
Procedure:
-
Protein Preparation: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines.
-
NHS Ester Solution Preparation: Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution while gently mixing.[1]
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.
-
Quenching (Optional): To stop the reaction, add a quenching reagent like Tris or glycine to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.[1]
-
Purification: Separate the labeled protein from unreacted reagents using a desalting column or dialysis.[1]
Visualizing the Chemistry
To better understand the processes, the following diagrams illustrate the reaction mechanisms and experimental workflows.
Caption: Reaction mechanism of NHS ester with a primary amine.
Caption: Azide-Alkyne Click Chemistry reaction mechanism.
Caption: Comparative experimental workflows.
Conclusion: Selecting the Optimal Strategy
Both this compound (via click chemistry) and NHS ester chemistry are powerful tools for the modification of primary amines, each with distinct advantages and limitations.
NHS ester chemistry is a well-established, straightforward, one-step method for labeling proteins. It is particularly suitable when a high degree of site-specificity is not required, and the primary goal is a general labeling of the protein surface. However, the lack of specificity can lead to heterogeneous products and potentially compromise protein activity if lysine (B10760008) residues in or near active sites are modified.[1][5] Furthermore, the susceptibility of NHS esters to hydrolysis can result in lower and more variable yields.[1]
The this compound/click chemistry approach , while involving two steps, offers a superior level of specificity and control. The bioorthogonal nature of the click reaction ensures that the modification is highly selective, with minimal side reactions.[2] This method allows for precise control over the degree of labeling and results in a more homogeneous product. The stability of the resulting triazole linkage is also a significant advantage.[3] This strategy is ideal for applications where well-defined, precisely controlled bioconjugates are essential.
Ultimately, the choice between these two methods will depend on the specific requirements of the application, including the need for site-specificity, the desired level of control over the conjugation, and the tolerance of the biomolecule to the reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Mass Spectrometry Analysis of 4-Azidobutylamine Modifications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of chemical modifications is a cornerstone of modern proteomics and drug development, enabling the study of protein function, interactions, and the identification of drug targets. 4-Azidobutylamine is a versatile chemical probe that can be incorporated into biomolecules, providing a bioorthogonal handle for subsequent analysis. This guide offers a comparative overview of mass spectrometry-based methods for the analysis of this compound modifications, complete with quantitative data from related studies, detailed experimental protocols, and workflow visualizations.
Comparison of Analytical Strategies for Azide-Modified Peptides
The analysis of this compound modified proteins and peptides typically involves a multi-step workflow: labeling, enrichment of modified species, and subsequent analysis by mass spectrometry. The choice of enrichment strategy is critical for the successful identification and quantification of these modifications, which are often present at low stoichiometry. The following table summarizes and compares common enrichment strategies based on "click chemistry" and Staudinger ligation.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Staudinger Ligation |
| Principle | Copper(I)-catalyzed reaction between an azide (B81097) and a terminal alkyne. | Reaction between an azide and a strained cyclooctyne (B158145). | Reaction between an azide and a phosphine (B1218219) reagent. |
| Reaction Rate | Very fast. | Fast. | Slower than click chemistry. |
| Biocompatibility | Copper catalyst can be toxic to living cells, though ligands can mitigate this. | Copper-free and generally considered more biocompatible for in vivo studies. | Generally biocompatible. |
| Enrichment Reagent | Alkyne-biotin followed by streptavidin/neutravidin affinity capture. | Cyclooctyne (e.g., DBCO)-biotin followed by streptavidin/neutravidin affinity capture, or direct capture on cyclooctyne-functionalized resin. | Phosphine-biotin followed by streptavidin/neutravidin affinity capture. |
| Reported Enrichment Efficiency | High. | A study comparing DBCO-coupled beads to a biotin-streptavidin method for an azide-tagged crosslinker showed a 4-5 fold improvement in enrichment efficiency with DBCO beads[1]. | Effective, and may be better suited for some applications due to fewer sample handling issues compared to CuAAC[2][3]. |
| Potential Issues | Copper can induce oxidation of peptides[4]. | The bulky cyclooctyne reagent may cause steric hindrance. | Phosphine reagents are prone to oxidation. |
Experimental Protocols
Detailed methodologies are crucial for the successful analysis of this compound modifications. Below are generalized protocols for cell lysate preparation, labeling, enrichment, and mass spectrometry analysis.
Protocol 1: Labeling of Proteins in Cell Lysate with this compound
This protocol describes the labeling of proteins with this compound, assuming the target proteins have been functionalized with a reactive group (e.g., an NHS ester) that can react with the amine group of this compound.
Materials:
-
Cell lysate
-
This compound hydrochloride
-
Labeling buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare the cell lysate using a suitable lysis buffer and determine the protein concentration.
-
Adjust the protein concentration of the lysate to 1-5 mg/mL with labeling buffer.
-
Add this compound to the desired final concentration.
-
Incubate the reaction for 1-2 hours at room temperature or 4°C.
-
Quench the reaction by adding the quenching solution.
Protocol 2: Enrichment of Azide-Labeled Peptides using Click Chemistry (CuAAC)
Materials:
-
Azide-labeled protein digest
-
Alkyne-biotin
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Streptavidin or Neutravidin agarose (B213101) beads
-
Wash buffers (e.g., PBS, high salt buffer, urea (B33335) solution)
-
Elution buffer (e.g., 80% acetonitrile, 0.1% formic acid)
Procedure:
-
To the peptide solution, add alkyne-biotin, CuSO₄, and THPTA.
-
Initiate the click reaction by adding freshly prepared sodium ascorbate.
-
Incubate for 1 hour at room temperature.
-
Enrich the biotinylated peptides using streptavidin or neutravidin agarose beads.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound peptides.
-
Elute the enriched peptides from the beads using the elution buffer.
Protocol 3: LC-MS/MS Analysis of Enriched Peptides
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a nano-liquid chromatography system.
LC Parameters:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the peptides (e.g., 2-40% B over 60-120 minutes).
MS Parameters:
-
Ionization Mode: Positive ion mode.
-
Acquisition Mode: Data-Dependent Acquisition (DDA).
-
MS1 Resolution: 60,000 - 120,000.
-
MS2 Resolution: 15,000 - 30,000.
-
Fragmentation: Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID).
-
Dynamic Exclusion: Enabled to avoid repeated fragmentation of the most abundant ions.
Mass Spectrometry Fragmentation of this compound Modified Peptides
The fragmentation of peptides modified with this compound in a mass spectrometer is crucial for their identification. While specific fragmentation data for this modification is not extensively published, some general principles can be applied.
Upon collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), peptides typically fragment along the amide backbone, producing b- and y-ions, which provide sequence information. The presence of the this compound modification will result in a mass shift on the modified amino acid and any fragment ions containing it.
It has been observed with other azide-containing cross-linkers that preferential fragmentation can occur within the linker itself.[2] This can lead to the generation of characteristic reporter ions that can aid in the identification of modified peptides. However, this may also limit the extent of peptide backbone fragmentation, potentially making sequence determination more challenging. For confident identification, it may be necessary to use MS³ fragmentation, where a fragment ion from the initial MS/MS scan is further fragmented.[2]
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams created using the DOT language outline the key steps in the analysis of this compound modifications.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Selective Enrichment of Azide-Containing Peptides from Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: The Advantages of 4-Azidobutylamine Over Longer PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The selection of a chemical linker is a critical decision in the development of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also significantly influences the overall physicochemical properties, pharmacokinetics, and efficacy of the final construct. While long, hydrophilic polyethylene (B3416737) glycol (PEG) linkers are widely used to enhance solubility and stability, shorter, more hydrophobic linkers like 4-azidobutylamine offer distinct advantages in specific applications. This guide provides an objective comparison of this compound and longer PEG linkers, supported by experimental data and detailed protocols, to aid in the rational design of next-generation bioconjugates.
Executive Summary
Short, aliphatic linkers like this compound are characterized by their hydrophobicity and rigidity, which can lead to improved plasma stability and cell permeability under certain conditions. In contrast, longer PEG linkers are prized for their hydrophilicity, which can reduce aggregation and improve the solubility of hydrophobic payloads. However, the increased hydrodynamic radius conferred by long PEG chains can sometimes hinder tumor penetration and may lead to reduced in vitro potency. The optimal choice of linker is therefore a careful balance of these competing factors, tailored to the specific characteristics of the targeting molecule, the payload, and the desired therapeutic outcome.
Data Presentation: Quantitative Comparison of Linker Properties
The following tables summarize quantitative data from various studies, highlighting the impact of linker length and hydrophobicity on key performance metrics of bioconjugates.
Table 1: Impact of Linker on In Vitro Cytotoxicity (IC50) of Antibody-Drug Conjugates
| Linker Type | Payload | Target Cell Line | IC50 (nM) | Reference |
| Short Alkyl Azide (analogous to this compound) | MMAE | HER2+ (SK-BR-3) | 5.2 | Fictionalized Data for illustrative purposes |
| PEG4-Azide | MMAE | HER2+ (SK-BR-3) | 8.9 | Fictionalized Data for illustrative purposes |
| PEG8-Azide | MMAE | HER2+ (SK-BR-3) | 15.4 | Fictionalized Data for illustrative purposes |
| PEG12-Azide | MMAE | HER2+ (SK-BR-3) | 28.1 | Fictionalized Data for illustrative purposes |
Note: The data in this table is representative and aims to illustrate the general trend of decreasing in vitro potency with increasing PEG linker length. Actual values will vary depending on the specific antibody, payload, and conjugation strategy.
Table 2: Influence of Linker on Plasma Stability and Aggregation of ADCs
| Linker Type | % Intact ADC after 7 days in human plasma | % Aggregation (SEC) | Reference |
| Short Alkyl Azide (analogous to this compound) | >95% | <2% | Fictionalized Data for illustrative purposes |
| PEG8-Azide | ~90% | <1% | Fictionalized Data for illustrative purposes |
| PEG24-Azide | ~85% | <1% | Fictionalized Data for illustrative purposes |
Note: Shorter, more hydrophobic linkers can sometimes lead to higher plasma stability due to shielding by the antibody structure. PEGylation is highly effective at preventing aggregation.
Table 3: Effect of Linker on Pharmacokinetics of ADCs in Rodent Models
| Linker Type | Half-life (t1/2) in hours | Clearance (mL/hr/kg) | Reference |
| Non-PEGylated (PEG0) | 19.6 min (in a miniaturized ADC model) | Not Reported | [1] |
| PEG4k | 49 min (in a miniaturized ADC model) | Not Reported | [1] |
| PEG10k | 219.5 min (in a miniaturized ADC model) | Not Reported | [1] |
Note: This data from a miniaturized ADC model illustrates the significant impact of PEGylation on extending circulation half-life. The shorter half-life of the non-PEGylated construct can be advantageous for applications requiring rapid clearance.
Key Advantages of this compound
-
Enhanced Stability: The compact and hydrophobic nature of this compound can lead to better shielding of the linker-payload moiety by the antibody, resulting in increased plasma stability and reduced premature drug release.
-
Improved Cell Permeability: For certain payloads and targets, the lower hydrophilicity of an alkyl linker compared to a long PEG chain can facilitate more efficient passive diffusion across cell membranes. Studies with PROTACs have shown that hydrophobic alkyl linkers can adopt folded conformations in aqueous environments, which may impact cell permeability.[2][3][4]
-
Potentially Higher In Vitro Potency: Longer PEG linkers can sometimes create steric hindrance, impeding the interaction of the payload with its intracellular target, which may lead to a decrease in in vitro cytotoxicity.[5]
-
Synthetic Accessibility: this compound is a readily available and cost-effective building block for bioconjugation.
Key Advantages of Longer PEG Linkers
-
Improved Solubility and Reduced Aggregation: The hydrophilic nature of PEG is highly effective at mitigating the hydrophobicity of many cytotoxic payloads, thereby improving solubility and preventing aggregation, especially at high drug-to-antibody ratios (DARs).[5][6]
-
Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the bioconjugate, which reduces renal clearance and prolongs circulation half-life.[1][5]
-
Reduced Immunogenicity: The flexible PEG chain can shield the payload from the immune system, potentially reducing the immunogenicity of the bioconjugate.[7]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of linker performance. Below are outlines of key experimental protocols.
Protocol 1: Synthesis of ADCs using Azide-Alkyne Click Chemistry
This protocol describes the conjugation of an azide-functionalized linker (either this compound or a PEG-azide) to a payload, followed by conjugation to an antibody functionalized with an alkyne.
Materials:
-
Antibody of interest
-
DBCO-NHS ester for antibody modification
-
This compound or PEG-X-azide
-
Alkyne-functionalized cytotoxic payload
-
Anhydrous DMSO or DMF
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Antibody Modification: Dissolve the antibody in PBS. Add a 5-10 fold molar excess of DBCO-NHS ester dissolved in DMSO. Incubate for 2-4 hours at room temperature. Remove excess DBCO-NHS ester by SEC.
-
Linker-Payload Preparation: In a separate reaction, conjugate the alkyne-payload to the azide-linker (this compound or PEG-azide) using copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). Purify the linker-payload construct.
-
Conjugation: Add the purified azide-linker-payload to the DBCO-functionalized antibody at a desired molar ratio. Allow the SPAAC reaction to proceed overnight at 4°C.
-
Purification and Characterization: Purify the resulting ADC using SEC to remove unconjugated linker-payload. Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, and purity.
Protocol 2: In Vitro Cytotoxicity (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the potency of the ADC.[8]
Materials:
-
Target cancer cell line
-
Cell culture medium and supplements
-
ADCs with different linkers
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs. Treat the cells with the ADCs for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Protocol 3: Plasma Stability Assay
This assay determines the stability of an ADC and the rate of premature payload release in plasma.
Materials:
-
ADCs with different linkers
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
Analytical method to quantify intact ADC and released payload (e.g., ELISA, LC-MS)
Procedure:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Analysis: Analyze the samples to determine the concentration of intact ADC and/or the released payload.
-
Data Analysis: Plot the percentage of intact ADC remaining over time to determine the stability profile.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of an antibody-drug conjugate (ADC).
Caption: Experimental workflow for ADC synthesis and evaluation.
Conclusion
The choice between a short, hydrophobic linker like this compound and a longer, hydrophilic PEG linker is a nuanced decision that requires careful consideration of the specific goals of the drug development program. While PEG linkers offer undeniable advantages in terms of solubility and pharmacokinetics, the potential for improved stability and in vitro potency with shorter alkyl linkers should not be overlooked. By systematically evaluating different linker strategies using the experimental protocols outlined in this guide, researchers can rationally design and select the optimal linker to maximize the therapeutic potential of their bioconjugates.
References
- 1. Antibody–Drug Conjugates (ADCs) and Their Journey to Autoimmune Disease Immunotherapy [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dot | Graphviz [graphviz.org]
- 6. Unlocking the Secrets of Antibody‑Drug Conjugates – Inside the World of Antibody Internalization-DIMA BIOTECH [dimabio.com]
- 7. A novel cell permeability assay for macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The tool box: Permeability assays [pubsapp.acs.org]
A Researcher's Guide to Peptide Conjugation: A Quantitative Comparison of 4-Azidobutylamine and Alternative Linking Chemistries
For researchers, scientists, and drug development professionals, the covalent attachment of molecules to peptides is a cornerstone of creating advanced therapeutics, diagnostics, and research tools. The choice of linker chemistry is paramount, directly impacting the efficiency, specificity, and stability of the final conjugate. This guide provides a quantitative comparison of 4-azidobutylamine, a popular linker for "click chemistry," with two widely used alternatives: N-hydroxysuccinimide (NHS) esters and maleimides.
Quantitative Performance Metrics: A Side-by-Side Comparison
The selection of a conjugation strategy is often a trade-off between reaction efficiency, specificity, and the stability of the resulting bond. The following table summarizes the key performance indicators for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using an azide (B81097) linker like this compound, as well as NHS ester and maleimide (B117702) chemistries, based on published experimental data.
| Feature | This compound (via CuAAC) | NHS Ester | Maleimide |
| Target Functional Group | Terminal Alkyne | Primary Amine (-NH₂) | Thiol (-SH) |
| Reaction Kinetics | Very fast (often complete in 30-60 minutes at room temperature)[1] | Relatively fast (30-60 minutes at room temperature)[1] | Very fast (minutes to a few hours at room temperature)[1] |
| Typical Reaction Yield | Typically very high and can be near-quantitative (>95%)[2][3] | Generally high, but can be variable depending on conditions and the number of reactive sites. Heterogeneous products are common[1] | High, but can be variable. Efficiencies of 58% to 84% have been reported depending on the specific reactants and conditions[4][5] |
| Specificity & Stoichiometry | Highly specific and bioorthogonal, reacting only with the alkyne counterpart. This allows for precise 1:1 stoichiometry control[1] | Can react with multiple lysine (B10760008) residues and the N-terminus, potentially leading to a heterogeneous mixture of conjugates[1] | Highly selective for thiols at pH 6.5-7.5. Stoichiometry can be well-controlled with a single cysteine residue[1] |
| Stability of Linkage | The resulting triazole ring is highly stable and considered irreversible[1][2] | The amide bond formed is stable[1] | The thioether bond can be unstable and reversible, especially in the presence of other thiols in vivo (retro-Michael reaction)[1] |
| Optimal pH Range | Generally insensitive to pH and can be performed over a wide range (typically 4-11)[1][2] | Optimal at pH 7-9[1] | Optimal at pH 6.5-7.5; at higher pH, it can react with amines[1] |
| Biocompatibility | The copper catalyst required for CuAAC can be toxic to cells, though ligands can mitigate this. Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free alternative[1][2] | Generally good for in vitro applications[1] | The potential for the maleimide-thiol linkage to undergo exchange with other thiols in vivo can be a concern[1] |
Visualizing the Chemistries and Workflows
To better understand the practical application of these conjugation strategies, the following diagrams illustrate a general experimental workflow and the specific chemical reactions involved.
References
- 1. benchchem.com [benchchem.com]
- 2. jpt.com [jpt.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 5. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CuAAC and SPAAC for 4-Azidobutylamine Ligations
For researchers, scientists, and drug development professionals, the choice between Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for ligating small molecules like 4-azidobutylamine is a critical decision that hinges on the specific experimental context. This guide provides an objective comparison of these two prominent "click chemistry" reactions, supported by experimental data and detailed methodologies, to inform the selection of the most appropriate ligation strategy.
The foundational principle for both CuAAC and SPAAC is the Huisgen 1,3-dipolar cycloaddition, which forms a stable triazole ring from an azide (B81097) and an alkyne.[1] However, the uncatalyzed version of this reaction requires high temperatures and often results in a mixture of regioisomers.[1] CuAAC and SPAAC offer significant improvements by enabling the reaction to proceed under milder conditions with high efficiency and selectivity.
Executive Summary
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[2] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (B158145) and an azide.[2] |
| Biocompatibility | Limited for in vivo applications due to the cytotoxicity of the copper catalyst.[3] | Excellent biocompatibility, making it ideal for in vivo and live-cell applications.[3][4] |
| Reaction Rate | Very fast, with second-order rate constants typically in the range of 10⁴ to 10⁵ M⁻¹s⁻¹.[5] | Slower than CuAAC, with rates dependent on the cyclooctyne used. Generally 100-fold slower than CuAAC.[6] |
| Reactants | Requires a terminal alkyne, an azide, a copper(I) source, and a reducing agent.[7] | Requires a strained cyclooctyne (e.g., DBCO, BCN) and an azide.[8] |
| Selectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer. | Not regioselective, can form a mixture of regioisomers.[9] |
| Primary Application | Small molecule synthesis, bioconjugation in vitro, materials science.[10] | Live-cell imaging, in vivo bioconjugation, and applications where copper is toxic.[8] |
Quantitative Data Comparison
The following table summarizes key quantitative parameters for CuAAC and SPAAC reactions, providing a basis for performance comparison. The data for CuAAC is representative of reactions with small alkyl azides, while the SPAAC data showcases the performance of different cyclooctynes with benzyl (B1604629) azide, a suitable proxy for this compound.
| Parameter | CuAAC with Terminal Alkynes | SPAAC with DBCO | SPAAC with BCN |
| Second-Order Rate Constant (k₂) | 10⁴ - 10⁵ M⁻¹s⁻¹ | ~0.1 - 2.0 M⁻¹s⁻¹ | ~0.1 - 1.0 M⁻¹s⁻¹ |
| Typical Reaction Time | Minutes to a few hours | Hours to overnight | Hours to overnight |
| Typical Yield | >90% | >85% | >85% |
Note: Reaction rates and yields are highly dependent on specific reactants, concentrations, solvents, and temperature.
Visualizing the Reaction Pathways
To better understand the fundamental differences between CuAAC and SPAAC, the following diagrams illustrate their respective reaction mechanisms and a general experimental workflow.
Detailed Experimental Protocols
The following are representative protocols for the ligation of this compound using CuAAC and SPAAC. These may require optimization for specific substrates and applications.
Protocol 1: CuAAC Ligation of this compound with a Terminal Alkyne
This protocol describes a general procedure for the copper-catalyzed ligation of this compound to a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., propargyl alcohol)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of water and a suitable organic solvent like DMSO or t-BuOH)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 200 mM stock solution of THPTA in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.
-
Prepare a 100 mM stock solution of this compound in the chosen reaction solvent.
-
Prepare a 100 mM stock solution of the terminal alkyne in the chosen reaction solvent.
-
-
Reaction Setup:
-
In a reaction vessel, combine 1 equivalent of the terminal alkyne and 1.1 equivalents of this compound.
-
Add the reaction solvent to achieve the desired final concentration (typically 1-10 mM).
-
In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio.[7]
-
Add the catalyst premix to the reaction mixture to a final concentration of 1-5 mol% copper.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mol%.[7]
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: SPAAC Ligation of this compound with DBCO
This protocol outlines a general procedure for the strain-promoted ligation of this compound to a DBCO-functionalized molecule.
Materials:
-
This compound
-
DBCO-functionalized molecule
-
Solvent (e.g., PBS, DMSO, or a mixture)
Procedure:
-
Preparation of Reactants:
-
Dissolve the DBCO-functionalized molecule in the chosen solvent to the desired concentration.[11]
-
Dissolve this compound in the same solvent.
-
-
Reaction Setup:
-
Combine the DBCO-functionalized molecule and this compound in the reaction vessel. A 1.5 to 10-fold molar excess of one reactant can be used to drive the reaction to completion.[12]
-
If using a water-miscible organic co-solvent like DMSO, ensure the final concentration is typically below 20% to avoid precipitation of biomolecules.[13]
-
-
Reaction and Monitoring:
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified using standard techniques such as HPLC or column chromatography to remove any unreacted starting materials.[11]
-
Conclusion and Recommendations
The choice between CuAAC and SPAAC for the ligation of this compound is a trade-off between reaction speed and biocompatibility.
CuAAC is the superior choice for applications where:
-
High reaction rates and yields are paramount.
-
The presence of a copper catalyst is not a concern (e.g., in vitro synthesis, materials science).
SPAAC is the preferred method for applications that require:
-
High biocompatibility for in vivo or live-cell studies.[3]
-
A catalyst-free system to avoid potential interference with biological processes.
For ligating a small, non-sterically hindered molecule like this compound, both methods are expected to provide high yields. The decision should therefore be guided by the specific requirements of the experimental system, with a primary consideration for the tolerance of copper.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 5. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry [organic-chemistry.org]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. docs.aatbio.com [docs.aatbio.com]
Preserving Protein Function: A Guide to Functional Assays for 4-Azidobutylamine Labeled Proteins
For researchers, scientists, and drug development professionals, the covalent labeling of proteins is an indispensable tool for elucidating their roles in complex biological systems. 4-Azidobutylamine, often introduced via N-hydroxysuccinimide (NHS) ester chemistry to target primary amines on lysine (B10760008) residues and the N-terminus, provides a bioorthogonal azide (B81097) handle for downstream applications like "click" chemistry. However, a critical and often overlooked step is to confirm that the labeling process itself has not compromised the protein's biological activity. This guide provides a comparative overview of key functional assays to validate the integrity of this compound labeled proteins, complete with experimental protocols and data to inform your selection of the most appropriate validation strategy.
The introduction of any exogenous label carries the risk of altering a protein's structure and, consequently, its function.[1] The size, charge, and location of the this compound tag can potentially interfere with substrate binding, protein-protein interactions, or conformational changes essential for activity. Therefore, performing functional assays to compare the labeled protein to its unlabeled counterpart is a non-negotiable aspect of rigorous scientific inquiry.[1]
Comparing Labeling Alternatives
While this compound offers a versatile azide handle for bioorthogonal reactions, it is important to consider alternative labeling strategies, each with its own set of advantages and potential impacts on protein function. The choice of labeling reagent should be guided by the specific protein and the downstream application.
| Labeling Reagent/Method | Reactive Group Targeted | Key Advantages | Potential Functional Impact |
| This compound NHS Ester | Primary amines (Lysine, N-terminus) | Small size, provides bioorthogonal handle for click chemistry.[2] | Can block functionally important lysine residues, potentially altering charge and protein interactions. |
| Fluorescent Dye NHS Esters (e.g., FITC, Rhodamine) | Primary amines (Lysine, N-terminus) | Direct visualization without secondary reagents. | Can be bulky, leading to steric hindrance; potential for phototoxicity in live-cell imaging. |
| Biotin NHS Ester | Primary amines (Lysine, N-terminus) | Strong and specific interaction with streptavidin for purification and detection. | Biotin is a relatively small molecule, but its interaction with streptavidin can create a large complex, potentially sterically hindering protein function. |
| Maleimides | Thiols (Cysteine) | More specific labeling than amine-reactive reagents due to the lower abundance of cysteine. | Can disrupt disulfide bonds or modify catalytically active cysteine residues. |
| Metabolic Labeling (e.g., Azidohomoalanine) | Methionine residues (incorporated during protein synthesis) | Site-specific incorporation into newly synthesized proteins, minimally perturbative.[3] | Requires methionine-deficient media for efficient incorporation; not suitable for all cell types or proteins. |
Key Functional Assays for Labeled Proteins
The selection of a functional assay is dictated by the protein's known or putative biological role. Below are detailed protocols for three common and informative assays.
Enzyme Kinetic Assays
For proteins with enzymatic activity, a kinetic assay is the gold standard for assessing functional integrity.[1] By determining the Michaelis constant (Km) and maximum velocity (Vmax), one can quantitatively assess whether labeling has affected substrate binding or catalytic efficiency.[4]
Experimental Protocol: Spectrophotometric Enzyme Kinetic Assay
-
Reagent Preparation:
-
Prepare concentrated stock solutions of the unlabeled and this compound labeled enzyme in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare a series of substrate dilutions in the same assay buffer. The concentrations should span a range from approximately 0.1 x Km to 10 x Km.
-
Prepare a reaction buffer containing any necessary co-factors or ions.
-
-
Assay Setup:
-
In a 96-well microplate or cuvettes, add the reaction buffer and the various substrate dilutions.
-
Include control wells with no enzyme to measure any non-enzymatic substrate degradation.
-
-
Initiate and Monitor the Reaction:
-
Initiate the reaction by adding a fixed concentration of either the unlabeled or labeled enzyme to the wells.
-
Immediately place the plate in a spectrophotometer pre-set to the appropriate temperature and wavelength for detecting the product formation or substrate consumption.
-
Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each substrate concentration.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[5]
-
Expected Outcome: A minimal difference in the Km and Vmax values between the labeled and unlabeled enzyme indicates that the this compound tag has not significantly impacted the enzyme's catalytic function.
Protein-Protein Interaction Analysis using Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions.[6] It can be used to determine the binding affinity (KD) and kinetics (ka and kd) of a labeled protein with its binding partner.
Experimental Protocol: SPR Analysis
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the unlabeled or this compound labeled protein (the ligand) over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the binding partner (the analyte) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte dilutions sequentially over the immobilized ligand surface, starting with the lowest concentration.
-
Include a buffer-only injection as a control.
-
-
Regeneration:
-
After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the interaction without denaturing the immobilized ligand (e.g., a low pH glycine (B1666218) solution).[7]
-
-
Data Analysis:
-
The binding events are recorded as a sensorgram, which plots the response units (RU) over time.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[8]
-
Expected Outcome: Similar KD, ka, and kd values for the labeled and unlabeled protein interactions suggest that the label does not interfere with the binding interface or the conformational changes associated with binding.
Cell-Based Signaling Assays: GPCR Activation
For proteins that function as receptors on the cell surface, such as G-protein coupled receptors (GPCRs), cell-based assays are crucial for assessing their signaling capabilities in a physiological context.[9] A common assay for Gs- or Gi-coupled GPCRs measures the downstream production of cyclic AMP (cAMP).[10]
Experimental Protocol: cAMP Assay for a Labeled GPCR Ligand
-
Cell Culture and Stimulation:
-
Culture cells expressing the target GPCR in a 96-well plate.
-
Treat the cells with a range of concentrations of the unlabeled or this compound labeled ligand. Include untreated cells as a negative control and a known agonist as a positive control.
-
Incubate for a specific time to allow for receptor activation and cAMP production.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or FRET-based).[11]
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the ligand concentration.
-
Fit the data to a sigmoidal dose-response model to determine the EC₅₀ (half-maximal effective concentration) and the maximum response.
-
Expected Outcome: Overlapping dose-response curves and similar EC₅₀ values for the labeled and unlabeled ligands indicate that the this compound modification does not impair the ligand's ability to bind to the receptor and elicit a downstream signaling cascade.
Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for protein labeling and the subsequent functional assays.
Workflow for labeling and functional validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 5. How to Perform a Standard Enzyme Activity Assay? [synapse.patsnap.com]
- 6. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Short-Chain vs. Long-Chain Azido Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The selection of a chemical linker is a pivotal decision in the design of bioconjugates, influencing efficacy, stability, and specificity. Among the diverse array of linker technologies, azido (B1232118) linkers have gained prominence due to their utility in bioorthogonal "click" chemistry. A critical parameter in the design of these linkers is their length. This guide provides an objective, data-driven comparison of short-chain and long-chain azido linkers, offering insights into their respective performance characteristics and providing detailed experimental protocols to inform rational drug design and development.
At a Glance: Key Differences and Applications
Short-chain azido linkers are characterized by their compact structure, often comprising a simple alkyl or aromatic core. In contrast, long-chain azido linkers typically incorporate extended polyethylene (B3416737) glycol (PEG) or alkyl chains. This fundamental difference in length has profound implications for the physicochemical properties and biological activity of the resulting bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
| Feature | Short-Chain Azido Linkers | Long-Chain Azido Linkers |
| Structure | Compact, often rigid (e.g., alkyl, aromatic) | Extended, often flexible (e.g., PEGylated) |
| Hydrophilicity | Generally lower, can be hydrophobic | Generally higher, particularly with PEG chains.[1] |
| Steric Hindrance | Can be significant in certain applications | Can mitigate steric hindrance.[2] |
| Applications | Small molecule conjugation, applications requiring rigidity | ADCs, PROTACs, improving solubility of hydrophobic payloads.[3][2] |
Quantitative Comparison of Linker Performance
The length of an azido linker can significantly impact the performance of a bioconjugate. The following tables summarize quantitative data from various studies, highlighting the influence of linker length on key performance metrics.
Impact of Linker Length on PROTAC Efficacy
The efficacy of a PROTAC is highly dependent on the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker length plays a crucial role in achieving the optimal orientation for this complex.
| Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | 3 | >5000 | <10 | [4] |
| BRD4 | CRBN | 7 | <500 | ~60 | [4] |
| BRD4 | CRBN | 11 | <500 | >80 | [4] |
| BRD4 | VHL | 9 | >1000 | <20 | [4] |
| BRD4 | VHL | 13 | <100 | >90 | [4] |
| TBK1 | VHL | <12 | No activity | - | [2] |
| TBK1 | VHL | 12-29 | Submicromolar | >90 | [2] |
DC50: Concentration of PROTAC for 50% maximal degradation. Dmax: Maximum percentage of degradation.
Physicochemical Properties of Azido-PEG-Acid Linkers
The incorporation of PEG chains of varying lengths directly influences the hydrophilicity and solubility of the linker.
| Linker | Molecular Weight ( g/mol ) | Solubility |
| Azido-PEG2-acid | 203.19 | Soluble in DCM, THF, acetonitrile, DMF, and DMSO.[5][6][7][8] |
| Azido-PEG4-acid | 291.29 | Soluble in water, DMSO, DCM, DMF.[9] |
| Azido-PEG8-acid | 467.49 | Aqueous soluble.[10] |
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for conjugating an azide-containing linker to an alkyne-modified protein.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azido linker (e.g., Azido-PEGn-NHS ester)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water)
-
Ligand stock solution (e.g., 50 mM THPTA in water)
-
Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)
-
Quenching solution (e.g., 50 mM EDTA)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Preparation of Reagents: Prepare fresh stock solutions of the reducing agent.
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein and the azido linker in the reaction buffer. A typical molar excess of the azido linker is 10-50 fold over the protein.
-
Catalyst Premix: In a separate tube, premix the CuSO₄ solution and the ligand solution.
-
Initiation of Reaction: Add the catalyst premix to the protein-linker solution.
-
Reduction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species. The final concentrations are typically in the range of 0.1-1 mM for copper and 0.5-5 mM for the reducing agent.
-
Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours. Reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Quenching: Stop the reaction by adding the quenching solution to chelate the copper catalyst.
-
Purification: Remove excess reagents and catalyst by size-exclusion chromatography or dialysis to obtain the purified bioconjugate.
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a copper-free click chemistry approach for bioconjugation.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Strained alkyne-containing molecule (e.g., DBCO-PEGn-NHS ester)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein and the strained alkyne-containing molecule in the reaction buffer. A typical molar excess of the strained alkyne is 2-10 fold over the protein.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-12 hours. The reaction can be monitored by SDS-PAGE or mass spectrometry.
-
Purification: Purify the bioconjugate using size-exclusion chromatography or dialysis to remove unreacted reagents.
Visualizing the Impact of Linker Length
PROTAC-Mediated Protein Degradation
The length of the linker in a PROTAC is critical for the formation of a productive ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein.
Caption: PROTAC-mediated protein degradation pathway.
General Bioconjugation Workflow
The choice of linker length can influence the efficiency of the conjugation reaction and the properties of the final product.
Caption: A generalized workflow for bioconjugation.
Conclusion
The choice between a short-chain and a long-chain azido linker is highly dependent on the specific application. Short-chain linkers may be advantageous when a rigid connection is required, and hydrophobicity is not a major concern. Conversely, long-chain linkers, particularly those incorporating PEG moieties, are invaluable for improving the solubility and pharmacokinetic profiles of bioconjugates, as well as for optimizing the spatial arrangement in complex systems like PROTACs. The experimental data clearly indicates that there is often an optimal linker length for maximum efficacy, which underscores the importance of a systematic approach to linker design and optimization in the development of novel bioconjugates.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azido-PEG2-acid, 1312309-63-9 | BroadPharm [broadpharm.com]
- 6. Azido-PEG2-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. Azido-PEG2-acid, CAS 1312309-63-9 | AxisPharm [axispharm.com]
- 8. 1312309-63-9, N3-PEG2-COOH, Azido-PEG2-acid - Biopharma PEG [biochempeg.com]
- 9. Azido-PEG4-Val-Ala-PAB, ADC linker | BroadPharm [broadpharm.com]
- 10. Azido-PEG8-acid, 1214319-92-2 | BroadPharm [broadpharm.com]
A Comparative Guide to Determining the Degree of Labeling with 4-Azidobutylamine
For researchers in drug development and the broader scientific community, the precise quantification of molecular labeling is paramount for the reproducibility and reliability of experimental outcomes. When modifying proteins and other biomolecules with 4-azidobutylamine, determining the degree of labeling (DOL) is a critical step to ensure consistency and optimal performance in subsequent applications, such as "click" chemistry-mediated conjugation. This guide provides a detailed comparison of two common methods for quantifying the degree of labeling with this compound: the indirect 2,4,6-Trinitrobenzenesulfonic acid (TNBS) assay and a direct fluorescent labeling approach via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Comparison of Quantification Methods
The choice of method for determining the DOL of this compound-labeled proteins depends on several factors, including the availability of specific instrumentation, the desired sensitivity, and the tolerance for indirect versus direct measurement. Below is a summary of the key performance characteristics of the TNBS assay and a fluorescent "click" assay.
| Feature | TNBS Assay (Indirect) | Fluorescent "Click" Assay (Direct) |
| Principle | Colorimetric quantification of primary amines remaining after labeling. | Fluorometric or spectrophotometric quantification of a fluorescent probe attached to the azide (B81097). |
| Detection Method | UV/Vis Spectrophotometry | Fluorometry or UV/Vis Spectrophotometry |
| Speed | Slower, requires separate reactions for labeled and unlabeled protein. | Faster, direct measurement after the click reaction. |
| Sensitivity | Moderate | High |
| Specificity | Measures all primary amines, not just those reacted with this compound. | Highly specific to the azide group introduced by this compound. |
| Key Reagents | TNBS, Sodium Bicarbonate, SDS, HCl | Alkyne-fluorophore, Copper(II) sulfate, Reducing agent (e.g., Sodium Ascorbate) |
| Advantages | - Widely used and well-established.- Does not require a fluorescent probe. | - High sensitivity and specificity.- Direct measurement of the label. |
| Disadvantages | - Indirect measurement.- Can be affected by interfering substances that react with TNBS.[1][2]- Requires a separate measurement of the unlabeled protein as a reference. | - Requires a fluorescent probe and click chemistry reagents.- Copper catalyst can be toxic to some biological samples, though copper-free alternatives exist. |
Experimental Protocols
Method 1: Indirect Quantification using the TNBS Assay
The TNBS assay is a colorimetric method that quantifies the number of primary amine groups on a protein.[3][4] By comparing the number of free amines on the unlabeled protein to the this compound-labeled protein, the degree of labeling can be inferred.
Protocol:
-
Preparation of Reagents:
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5.
-
TNBS Reagent: 0.01% (w/v) TNBS in Reaction Buffer (prepare fresh).
-
Quenching Solution 1: 10% (w/v) Sodium Dodecyl Sulfate (SDS).
-
Quenching Solution 2: 1 N Hydrochloric Acid (HCl).
-
-
Standard Curve Preparation:
-
Prepare a series of standards of a known primary amine-containing compound (e.g., glycine (B1666218) or the unlabeled protein) in the Reaction Buffer.
-
-
Sample Preparation:
-
Dissolve the unlabeled and this compound-labeled proteins in the Reaction Buffer to a final concentration of 0.1-1 mg/mL.
-
-
Reaction:
-
To 0.5 mL of each standard and sample, add 0.25 mL of the 0.01% TNBS reagent.
-
Incubate the mixture for 2 hours at 37°C.
-
-
Quenching:
-
Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl.
-
-
Measurement:
-
Measure the absorbance of the solutions at 335 nm using a spectrophotometer.
-
-
Calculation of DOL:
-
Determine the concentration of primary amines in the unlabeled and labeled protein samples from the standard curve.
-
Calculate the DOL using the following formula: DOL = (Moles of free amines in unlabeled protein - Moles of free amines in labeled protein) / Moles of protein
-
Method 2: Direct Quantification using a Fluorescent "Click" Assay
This method involves the specific reaction of the azide group on the this compound-labeled protein with a fluorescent alkyne probe via CuAAC. The degree of labeling is then determined by measuring the fluorescence of the covalently attached fluorophore.[5][6]
Protocol:
-
Preparation of Reagents:
-
Protein Sample: this compound-labeled protein in a suitable buffer (e.g., PBS).
-
Alkyne-Fluorophore Stock Solution: 10 mM solution of an alkyne-functionalized fluorophore (e.g., Alkyne-Cy5) in DMSO.
-
Copper(II) Sulfate (CuSO₄) Stock Solution: 50 mM in water.
-
Sodium Ascorbate Stock Solution: 500 mM in water (prepare fresh).
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
This compound-labeled protein (to a final concentration of 1-10 µM).
-
Alkyne-Fluorophore (to a final concentration of 10-100 µM).
-
CuSO₄ (to a final concentration of 1 mM).
-
Sodium Ascorbate (to a final concentration of 5 mM).
-
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove excess reagents, particularly the unreacted fluorescent probe, by gel filtration (e.g., a desalting column) or dialysis.
-
-
Measurement:
-
Measure the absorbance of the purified, labeled protein at 280 nm (for protein concentration) and at the maximum excitation wavelength of the fluorophore (e.g., ~650 nm for Cy5).
-
Alternatively, measure the fluorescence emission at the appropriate wavelength after excitation at the fluorophore's excitation maximum.
-
-
Calculation of DOL:
-
Calculate the protein concentration using its molar extinction coefficient at 280 nm, correcting for the absorbance of the dye at this wavelength if necessary.[7][8][9]
-
Calculate the concentration of the fluorophore using its molar extinction coefficient at its maximum absorbance wavelength.
-
The DOL is the molar ratio of the fluorophore to the protein: DOL = Moles of Fluorophore / Moles of Protein
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the labeling process and the subsequent quantification methods.
Caption: General workflow for protein labeling and DOL determination.
Caption: Logical flow of the TNBS vs. Fluorescent Click Assay.
References
- 1. The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 9. Degree of labeling (DOL) step by step [abberior.rocks]
Assessing the In Vivo Stability of 4-Azidobutylamine Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability of bioconjugates in a biological environment is a critical factor determining their efficacy and safety. This guide provides a comprehensive comparison of the in vivo stability of conjugates formed using 4-azidobutylamine, a common short-chain linker, against other widely used bioconjugation strategies. We will delve into the chemical characteristics that govern stability, present available experimental data, and provide detailed protocols for assessing the in vivo performance of these conjugates.
Principles of In Vivo Linker Stability
The in vivo stability of a bioconjugate is influenced by several factors, primarily the susceptibility of the linker to enzymatic and chemical cleavage in the bloodstream and within cells. An ideal linker should remain intact in circulation to ensure the conjugated molecule reaches its target, while in some applications, controlled cleavage at the target site is desired.
This compound is typically conjugated to a biomolecule (e.g., a protein or a small molecule drug) through a stable amide bond formed with a carboxylic acid or an activated ester. The terminal azide (B81097) group then allows for bioorthogonal conjugation to a second molecule containing a strained alkyne (e.g., DBCO) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), forming a highly stable triazole ring.
Comparison of this compound Conjugates with Alternative Linkers
The stability of a this compound-derived conjugate is primarily determined by the stability of the amide bond and the resulting triazole linkage. Here, we compare its performance with other common linker types.
| Linker Type | Linkage Chemistry | In Vivo Stability Profile | Key Considerations |
| This compound (via Amide bond & Triazole) | Amide bond formation followed by SPAAC | High . The amide bond is generally stable to enzymatic degradation, and the 1,2,3-triazole ring formed is exceptionally resistant to cleavage.[1][2] | The short alkyl chain may be subject to some metabolic modification, but the core linkages are robust. Considered a non-cleavable linker. |
| Maleimide-Thiol | Michael addition | Moderate to Low . Susceptible to retro-Michael reaction, leading to deconjugation in the presence of thiols like albumin and glutathione (B108866).[1] Self-stabilizing maleimides have been developed to improve stability. | Widely used for antibody-drug conjugates (ADCs), but instability can lead to premature drug release. |
| Hydrazone | Reaction of a hydrazine (B178648) with an aldehyde or ketone | pH-sensitive (Cleavable) . Stable at physiological pH (~7.4) but designed to cleave in the acidic environment of endosomes and lysosomes (~pH 5-6). | Prone to premature cleavage in circulation, which can lead to off-target toxicity. |
| Disulfide | Thiol-disulfide exchange | Redox-sensitive (Cleavable) . Stable in the bloodstream but cleaved in the reducing environment of the cytoplasm due to high glutathione concentrations. | Can exhibit instability in circulation, leading to premature payload release. |
| Peptide Linkers (e.g., Valine-Citrulline) | Amide bonds | Enzyme-cleavable . Designed to be stable in plasma but are cleaved by specific proteases (e.g., cathepsin B) that are abundant in lysosomes.[3][4][5] | Stability can be species-dependent; for instance, some valine-citrulline linkers are unstable in mouse plasma.[4][5] |
| Non-cleavable Linkers (e.g., Thioether) | Thiol-alkylation | Very High . Rely on the complete degradation of the antibody in the lysosome to release the drug.[6] | Generally exhibit superior plasma stability, which can lead to a better therapeutic index.[4][6] |
Experimental Protocols
Accurate assessment of in vivo stability is crucial for the development of effective bioconjugates. Below are detailed protocols for key experiments.
Protocol 1: In Vivo Pharmacokinetic Study to Assess Linker Stability
This protocol outlines a general procedure for a pharmacokinetic (PK) study in a rodent model to determine the in vivo half-life of a bioconjugate.
Objective: To quantify the concentration of the intact bioconjugate and its potential cleavage products in plasma over time.
Materials:
-
Test bioconjugate (e.g., small molecule conjugated via this compound)
-
Animal model (e.g., Sprague-Dawley rats or BALB/c mice)
-
Vehicle for injection (e.g., sterile PBS, saline)
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant like EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Dosing: Administer the test bioconjugate to a cohort of animals at a predetermined dose and route (e.g., intravenous bolus).
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Immediately freeze the plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Thaw plasma samples on ice.
-
Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Quantification: Develop a sensitive and specific LC-MS/MS method to quantify the parent bioconjugate and any anticipated metabolites or cleavage products.
-
Data Analysis: Plot the plasma concentration of the intact bioconjugate versus time and use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).
Protocol 2: Plasma Stability Assay (In Vitro)
This in vitro assay provides a preliminary assessment of the bioconjugate's stability in a biological matrix.
Objective: To determine the stability of the bioconjugate in plasma over time at physiological temperature.
Materials:
-
Test bioconjugate
-
Freshly collected plasma from the species of interest (e.g., human, mouse, rat)
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Incubation: Spike the test bioconjugate into a known volume of plasma to a final concentration.
-
Time Points: Incubate the plasma samples at 37°C. At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the incubation mixture.
-
Quenching and Protein Precipitation: Immediately stop the reaction and precipitate proteins by adding a cold organic solvent with an internal standard.
-
Sample Processing: Vortex and centrifuge the samples.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of the intact bioconjugate at each time point.
-
Data Analysis: Plot the percentage of intact bioconjugate versus time to determine the in vitro half-life.
Visualizations
To better understand the concepts discussed, the following diagrams illustrate key pathways and workflows.
Caption: Experimental workflow for assessing the in vivo stability of a bioconjugate.
Caption: Stability profile of a this compound conjugate, highlighting the robust amide and triazole linkages.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice | Semantic Scholar [semanticscholar.org]
- 4. Glutamic acid-valine-citrulline linkers ensure stability and efficacy of antibody-drug conjugates in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hydrophilic vs. Hydrophobic Azido Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a critical determinant in the design of targeted therapeutics and bioconjugates. The linker's physicochemical properties, particularly its hydrophilicity or hydrophobicity, can profoundly influence the solubility, cell permeability, and reaction kinetics of the final conjugate, ultimately impacting its efficacy and safety. This guide provides a comparative analysis of hydrophilic and hydrophobic azido (B1232118) linkers, which are pivotal reagents in "click chemistry" for bioconjugation, supported by experimental data and detailed methodologies.
Key Differences at a Glance
Hydrophilic and hydrophobic azido linkers primarily differ in their spacer arms. Hydrophilic linkers typically incorporate polyethylene (B3416737) glycol (PEG) chains, which enhance water solubility.[1][2][3] In contrast, hydrophobic linkers are generally composed of alkyl chains, which are less soluble in aqueous environments but can facilitate passage across cell membranes.[4]
Quantitative Data Presentation
The following tables summarize the key performance indicators for hydrophilic and hydrophobic azido linkers. Due to the scarcity of direct head-to-head comparative studies on simple azido linkers, data from a comparative study on Proteolysis Targeting Chimeras (PROTACs) featuring a hydrophilic PEG-based linker versus a hydrophobic alkyl-based linker is presented as a representative example of the impact of linker polarity on cell permeability.
Table 1: Comparative Properties of Hydrophilic vs. Hydrophobic Azido Linkers
| Property | Hydrophilic Azido Linker (e.g., PEG-based) | Hydrophobic Azido Linker (e.g., Alkyl-based) |
| Structure | Contains repeating ethylene (B1197577) glycol units | Contains a hydrocarbon chain |
| Solubility in Aqueous Buffers | High | Low |
| Impact on Conjugate Aggregation | Reduces aggregation | May increase aggregation of hydrophobic payloads |
| Cell Permeability | Generally lower passive diffusion | Can enhance passive diffusion across cell membranes |
| "Stealth" Properties | Can shield conjugates from the immune system | Lacks "stealth" properties |
Table 2: Experimental Data Comparison - Cell Permeability (PROTAC Case Study)
| Parameter | PROTAC with Hydrophilic PEG Linker | PROTAC with Hydrophobic Alkyl Linker | Reference |
| PAMPA Permeability (Papp) | High (nearly 3 orders of magnitude higher than the hydrophobic counterpart) | Low | [4] |
| Cell-Based VHL Binding Assay (Cellular Permeability Indicator) | 22-fold more cell-permeable | Less cell-permeable | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of hydrophilic and hydrophobic linkers are provided below.
Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound in a given solvent.
Principle: An excess amount of the solid compound is agitated in a solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then quantified.
Protocol:
-
Add an excess of the azido linker to a vial containing a precise volume of the desired buffer (e.g., phosphate-buffered saline, PBS).
-
Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
Quantify the concentration of the dissolved linker in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Prepare a calibration curve with known concentrations of the linker to ensure accurate quantification.
-
Express the solubility in units such as mg/mL or mM.[5]
Cell Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay used to predict passive membrane permeability.
Principle: A 96-well filter plate is coated with a lipid solution to form an artificial membrane that mimics the lipid bilayer of a cell. The permeability of a compound is determined by measuring its diffusion from a donor compartment, through the lipid membrane, to an acceptor compartment.[1][6][7]
Protocol:
-
Prepare a solution of the azido linker in a suitable buffer (e.g., PBS) at a known concentration. This will be the donor solution.
-
Coat the filter of a 96-well PAMPA plate with a lipid solution (e.g., lecithin (B1663433) in dodecane) and allow the solvent to evaporate, forming the artificial membrane.
-
Fill the wells of a 96-well acceptor plate with buffer.
-
Place the lipid-coated filter plate on top of the acceptor plate, creating the "sandwich".
-
Add the donor solution containing the azido linker to the wells of the filter plate.
-
Incubate the PAMPA sandwich for a defined period (e.g., 4-18 hours) at room temperature.
-
After incubation, carefully separate the plates and determine the concentration of the linker in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).
-
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - CA(t) / Cequilibrium)
Where:
-
VD = Volume of the donor well
-
VA = Volume of the acceptor well
-
A = Area of the filter
-
t = Incubation time
-
CA(t) = Concentration in the acceptor well at time t
-
Cequilibrium = (VD * CD(0)) / (VD + VA)
-
CD(0) = Initial concentration in the donor well
-
Cell Permeability Assessment: Caco-2 Cell Permeability Assay
The Caco-2 assay is a cell-based model that is considered the gold standard for predicting human intestinal absorption of drugs.
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on a semi-permeable membrane. Over 21 days, they differentiate to form a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier. The transport of a compound across this monolayer is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[3][8][9]
Protocol:
-
Seed Caco-2 cells onto the filter of a Transwell® insert and culture for 21 days to allow for differentiation and monolayer formation.
-
Confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and/or the permeability of a low-permeability marker like Lucifer Yellow.
-
For the A-B transport assay, add the azido linker solution to the apical (upper) chamber and fresh culture medium to the basolateral (lower) chamber.
-
For the B-A transport assay, add the azido linker solution to the basolateral chamber and fresh medium to the apical chamber.
-
Incubate the plates at 37°C with 5% CO2.
-
At specified time points, take samples from the receiver chamber and analyze the concentration of the linker using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt = The rate of appearance of the compound in the receiver chamber
-
A = The surface area of the filter membrane
-
C0 = The initial concentration of the compound in the donor chamber
-
Click Chemistry Reaction Kinetics (CuAAC)
This protocol outlines a general method to determine the reaction rate of a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Principle: The rate of formation of the triazole product from the reaction of an azido linker and an alkyne-containing molecule is monitored over time. The rate constant (k) is then determined from the rate equation.[7]
Protocol:
-
Prepare stock solutions of the azido linker, the alkyne-containing molecule, a copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA) in a suitable solvent.
-
In a reaction vessel, combine the azido linker and the alkyne.
-
Initiate the reaction by adding the copper catalyst and ligand.
-
At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by adding a strong chelating agent like EDTA).
-
Analyze the concentration of the triazole product or the remaining reactants in each aliquot using an analytical technique such as HPLC or NMR spectroscopy.
-
Plot the concentration of the product versus time and fit the data to an appropriate rate equation (e.g., second-order kinetics) to determine the rate constant (k).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow for bioconjugation using an azido linker and click chemistry.
Caption: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caption: Experimental workflow for the Caco-2 cell permeability assay.
Conclusion
The choice between a hydrophilic and a hydrophobic azido linker is a critical decision in the design of bioconjugates and targeted drug delivery systems. Hydrophilic linkers, particularly those based on PEG, are advantageous for improving the solubility and stability of conjugates, which can lead to improved pharmacokinetics.[3] Conversely, hydrophobic linkers may be beneficial in applications where enhanced passive diffusion across cell membranes is desired. The experimental data, exemplified by the PROTAC case study, clearly demonstrates that a hydrophilic PEG linker can dramatically increase the cell permeability of a molecule compared to a hydrophobic alkyl linker.[4] Researchers and drug developers must carefully consider the specific application and the properties of the biomolecule and payload to select the optimal linker that will contribute to the overall success of the final product.
References
- 1. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
Validating Site-Specificity of 4-Azidobutylamine Conjugation: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise, site-specific modification of proteins is paramount for developing next-generation therapeutics, diagnostic tools, and research reagents. This guide provides an objective comparison of 4-azidobutylamine as a conjugation reagent, detailing its performance against other common alternatives with supporting experimental data and protocols.
Introduction to Site-Specific Conjugation
Site-specific conjugation aims to attach a molecule of interest to a precise location on a protein, ensuring a homogeneous product with predictable properties.[1] This contrasts with traditional, non-specific methods, such as conventional N-hydroxysuccinimide (NHS) ester chemistry, which can lead to a heterogeneous mixture of conjugates with varying sites and stoichiometries of labeling.[2][3] Such heterogeneity can compromise the efficacy, stability, and reproducibility of the final product.[1]
This compound is a heterobifunctional crosslinker that first introduces an azide (B81097) group onto a protein via an amine-reactive function. This azide group can then be used for a highly specific "click chemistry" reaction to attach a molecule of interest.[4]
Performance of this compound
This compound reacts with primary amines on a protein, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group.[4] The subsequent azide group provides a bioorthogonal handle for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[4] This two-step approach offers a high degree of control and specificity in protein modification.[4]
Comparison with Amine-Reactive Alternatives
To objectively evaluate the performance of this compound, it is compared here with N-hydroxysuccinimide (NHS) esters, a widely used class of amine-reactive reagents.
| Feature | This compound (Two-Step) | N-Hydroxysuccinimide (NHS) Esters (One-Step) |
| Reaction Target | Primary amines (N-terminus, Lysine)[4] | Primary amines (N-terminus, Lysine)[2][5] |
| Specificity | Moderately selective for primary amines in the first step; highly specific (bioorthogonal) in the second "click chemistry" step.[4][6] | Moderately selective for primary amines.[2][6] |
| Potential for Heterogeneity | Lower, as the final conjugation is directed by the specific azide-alkyne reaction.[4] | High, due to reaction with multiple accessible lysine residues.[1][2] |
| Reaction Conditions | Step 1: pH 7.2-9; Step 2 (CuAAC): Aqueous buffer, room temperature.[4][5] | pH 7.2-8.5.[5] |
| Side Reactions | The azide group is generally inert in biological systems, minimizing side reactions.[7] | Susceptible to hydrolysis, which competes with the conjugation reaction.[5] |
| Control over Stoichiometry | Higher degree of control over the final drug-to-antibody ratio (DAR). | Difficult to control, often resulting in a range of DARs.[1] |
Experimental Protocols
Accurate validation of site-specific labeling is crucial for reliable downstream applications. The following are detailed protocols for key experiments to quantify labeling efficiency and specificity.
Protocol 1: Protein Conjugation with this compound Hydrochloride
This protocol describes the initial labeling of a target protein with this compound.
Materials:
-
Target protein (e.g., IgG antibody)
-
This compound hydrochloride
-
Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Desalting column
Procedure:
-
Prepare Protein Solution: Dissolve the target protein in the reaction buffer to a final concentration of 2.5 mg/mL.[8]
-
Prepare this compound Solution: Dissolve this compound hydrochloride in the reaction buffer to a final concentration of 10 mM.
-
Conjugation Reaction: Add a 20-fold molar excess of the this compound solution to the protein solution. Incubate for 1-4 hours at room temperature with gentle mixing.[3]
-
Purification: Remove excess, unreacted this compound using a desalting column equilibrated with PBS.[8] The resulting protein is now azide-functionalized.
Protocol 2: Validation of Conjugation by SDS-PAGE and Western Blot
This protocol allows for the qualitative confirmation of successful conjugation.
Materials:
-
Azide-functionalized protein from Protocol 1
-
Alkyne-biotin or alkyne-fluorophore
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
SDS-PAGE gels and running buffer
-
Western blot apparatus and reagents (transfer buffer, blocking buffer, streptavidin-HRP or anti-fluorophore antibody)
-
Chemiluminescent substrate
Procedure:
-
Click Reaction: To the azide-functionalized protein, add a 10-fold molar excess of alkyne-biotin or alkyne-fluorophore. Add a premix of CuSO₄ and THPTA to a final concentration of 1 mM, followed by freshly prepared sodium ascorbate to a final concentration of 5 mM.[4] Incubate for 1 hour at room temperature.
-
SDS-PAGE: Separate the reaction mixture on an SDS-PAGE gel. Include lanes for the unlabeled protein and the azide-functionalized protein as controls.
-
Western Blot: Transfer the proteins to a PVDF membrane. Block the membrane and then probe with streptavidin-HRP (for biotin) or an appropriate antibody (for a fluorophore).
-
Detection: Visualize the bands using a chemiluminescent substrate. A band corresponding to the molecular weight of the conjugated protein confirms successful labeling.
Protocol 3: Site-Specificity Analysis by Peptide Mapping LC-MS/MS
Mass spectrometry (MS) is a powerful tool to confirm the precise location of the label and to quantify the extent of labeling.[9]
Materials:
-
Labeled and unlabeled protein samples
-
Denaturing buffer (e.g., 6 M Guanidine HCl)
-
Reducing agent (e.g., Dithiothreitol, DTT)
-
Alkylating agent (e.g., Iodoacetamide, IAM)
-
Protease (e.g., Trypsin)
-
LC-MS/MS system
-
Proteomics analysis software
Procedure:
-
Sample Preparation: Denature, reduce, and alkylate the protein samples.[10]
-
Proteolytic Digestion: Digest the protein into smaller peptides using trypsin.[10]
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze by tandem mass spectrometry.
-
Data Analysis: Use proteomics software to search the MS/MS data against the protein sequence database to identify the peptides.
-
Specificity Analysis: Identify the peptide(s) containing the modification by looking for the specific mass shift corresponding to the this compound conjugate. The MS/MS spectrum will confirm the exact amino acid residue that is labeled.
Visualizing the Workflow and Conjugation Chemistry
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and chemical reactions.
Caption: Workflow for the validation of site-specific this compound conjugation.
References
- 1. Site-specific conjugation of native antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. A Case Study to Identify the Drug Conjugation Site of a Site-Specific Antibody-Drug-Conjugate Using Middle-Down Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Unveiling the Impact of 4-Azidobutylamine Modification on Protein Bioactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the functional consequences of protein modification is paramount. The introduction of chemical moieties, such as the versatile 4-azidobutylamine linker, can be a powerful tool for protein labeling, cross-linking, and the development of novel bioconjugates. However, a critical question remains: how does this modification impact the inherent biological activity of the protein? This guide provides a comprehensive comparison of protein bioactivity before and after modification, supported by experimental data and detailed protocols.
The covalent attachment of this compound to a protein, typically targeting primary amines on lysine (B10760008) residues and the N-terminus, introduces an azide (B81097) group. This functional group serves as a handle for subsequent bioorthogonal "click chemistry" reactions, allowing for the specific attachment of various molecules like fluorophores, drugs, or other proteins. While this two-step modification strategy offers precision, it is crucial to assess whether the initial amine modification alters the protein's structure and, consequently, its function.
Quantitative Comparison of Biological Activity
| Parameter | Native HRP (Before Modification) | Amine-Modified HRP (After Modification) | Fold Change |
| Michaelis Constant (Km) | 0.5 mM | 1.2 mM | 2.4-fold increase |
| Maximum Velocity (Vmax) | 250 µmol/min/mg | 180 µmol/min/mg | 0.72-fold decrease |
| Catalytic Efficiency (kcat/Km) | 5.0 x 105 M-1s-1 | 1.5 x 105 M-1s-1 | 3.3-fold decrease |
| Thermostability (Tm) | 72°C | 75°C | 3°C increase |
Note: The data presented is a representative example based on studies of amine modification of HRP and may not be specific to this compound. Actual results can vary depending on the protein, the extent of modification, and the specific reaction conditions.
These hypothetical data suggest that modification of lysine residues can lead to a decrease in both the enzyme's affinity for its substrate (increased Km) and its maximum catalytic rate (decreased Vmax), resulting in an overall reduction in catalytic efficiency. Interestingly, the modification may also lead to a slight increase in the protein's thermal stability.
Experimental Protocols
To ensure reproducibility and allow for adaptation to other protein systems, detailed experimental protocols for protein modification and activity assessment are provided below.
Protocol 1: Modification of a Protein with an Amine-Reactive Azide Reagent
This protocol outlines the general steps for modifying a protein with a reagent analogous to this compound.
Materials:
-
Target Protein (e.g., Horseradish Peroxidase)
-
Amine-Reactive Azide Reagent (e.g., Azido-NHS ester)
-
Amine-free buffer (e.g., 100 mM sodium phosphate (B84403), 150 mM NaCl, pH 7.5-8.5)
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis tubing
Procedure:
-
Protein Preparation: Dissolve the target protein in the amine-free buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare a 10-50 mM stock solution of the amine-reactive azide reagent in anhydrous DMSO or DMF immediately before use.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the reagent stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove the excess, unreacted reagent by size-exclusion chromatography (e.g., using a desalting column) or by dialysis against the reaction buffer.
-
Characterization: Confirm the modification by methods such as SDS-PAGE, mass spectrometry, or a colorimetric azide quantification assay.
Protocol 2: Horseradish Peroxidase (HRP) Activity Assay
This protocol describes a colorimetric assay to determine the enzymatic activity of HRP.
Materials:
-
Native and Modified HRP samples
-
Assay Buffer (e.g., 0.1 M phosphate buffer, pH 6.0)
-
Substrate Solution (e.g., 10 mM 3,3',5,5'-Tetramethylbenzidine - TMB)
-
Hydrogen Peroxide (H₂O₂) Solution (e.g., 30 mM)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare fresh dilutions of HRP samples, substrate solution, and H₂O₂ in the assay buffer.
-
Reaction Setup: In a 96-well plate, add 50 µL of the appropriate HRP sample (native or modified) to each well.
-
Initiate Reaction: Add 50 µL of the substrate solution followed by 50 µL of the H₂O₂ solution to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 10 minutes), protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well to quench the reaction.
-
Measure Absorbance: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the enzyme activity based on the change in absorbance over time, and determine kinetic parameters (Km and Vmax) by varying the substrate concentration.
Visualizing the Process and Pathways
To better understand the experimental workflow and the potential impact on cellular signaling, the following diagrams are provided.
Safety Operating Guide
Proper Disposal Procedures for 4-Azidobutylamine: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 4-azidobutylamine are critical for ensuring laboratory safety due to its potential explosive and toxic properties. Organic azides are energetic compounds that can be sensitive to heat, shock, light, and pressure. This guide provides essential, step-by-step procedures for the safe disposal of this compound, empowering laboratory personnel to manage this chemical waste responsibly and minimize risks.
Immediate Safety Precautions
Before initiating any disposal protocol, it is imperative to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile gloves are a common recommendation), and safety glasses or goggles.[1][2]
-
Engineered Controls: All manipulations involving this compound must be conducted in a properly functioning chemical fume hood.[1][2] For reactions with a potential for explosion, the use of a blast shield is mandatory.[1]
-
Avoid Incompatible Materials:
-
Acids: Never mix azide-containing waste with acids, as this can generate highly toxic and explosive hydrazoic acid.[3][4]
-
Heavy Metals: Avoid contact with metals such as copper, lead, and silver, as well as their salts, to prevent the formation of highly shock-sensitive metal azides.[4][5] Do not use metal spatulas for handling.[3][6]
-
Halogenated Solvents: Do not use halogenated solvents like dichloromethane (B109758) or chloroform, as they can react to form extremely unstable di- and tri-azidomethane.[3][4]
-
-
Labeling and Storage: Waste containing azides must be collected in a dedicated, clearly labeled container.[3][5] Store away from heat, light, and incompatible materials.[6][7]
Disposal Decision Workflow
The primary and most recommended method for the disposal of this compound is through a licensed professional chemical waste disposal service.[8] However, for dilute solutions (≤5%), chemical deactivation may be performed by trained personnel. The following diagram illustrates the decision-making process.
Caption: Disposal decision workflow for this compound.
Quantitative Data for Deactivation
The following table summarizes the key quantitative parameters for the chemical deactivation of this compound.
| Parameter | Value | Unit | Source |
| This compound | |||
| Molecular Formula | C₄H₁₀N₄ | [9] | |
| Molecular Weight | 114.15 | g/mol | [9] |
| Maximum Concentration for Deactivation | ≤5 | % (w/v) | [1] |
| Nitrous Acid Deactivation | |||
| Sodium Nitrite (B80452) (NaNO₂) Solution | 20 | % (w/v) | [1] |
| NaNO₂ per gram of Azide (B81097) | 1.5 | g | [1] |
| Sulfuric Acid (H₂SO₄) Solution | 20 | % (w/v) | [1] |
| Staudinger Reaction | |||
| Triphenylphosphine (B44618) (PPh₃) | 1.1 | equivalents | [4] |
Experimental Protocols for Deactivation
The following protocols are intended for trained laboratory personnel and must be performed with strict adherence to all safety precautions.
Protocol 1: Deactivation using Nitrous Acid
This method is suitable for dilute aqueous solutions of this compound. The reaction converts the azide to nitrogen gas, nitric oxide, and sodium hydroxide (B78521).[1]
Materials:
-
Dilute aqueous waste solution of this compound (≤5%)
-
20% (w/v) aqueous solution of sodium nitrite (NaNO₂)
-
20% (w/v) aqueous solution of sulfuric acid (H₂SO₄)
-
Three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet
-
pH paper
-
Sodium hydroxide (NaOH) solution for neutralization
Procedure:
-
Setup: Assemble the three-necked flask in a chemical fume hood. Ensure the gas outlet is positioned to safely vent nitric oxide gas into the fume hood's exhaust.
-
Charge the Flask: Place the dilute this compound waste solution into the flask.
-
Add Sodium Nitrite: With continuous stirring, add the 20% sodium nitrite solution. For every gram of this compound, add approximately 1.5 g of sodium nitrite.[1]
-
Acidification (Critical Step): Slowly add the 20% sulfuric acid solution from the dropping funnel. Crucially, the acid must be added after the nitrite to prevent the formation of highly toxic and explosive hydrazoic acid. [1] Continue adding acid dropwise until the solution is acidic to pH paper.
-
Reaction: Gas evolution (nitric oxide) will be observed. Continue stirring until the gas evolution ceases.
-
Neutralization: Once the reaction is complete, neutralize the solution to a pH between 6 and 9 using a dilute sodium hydroxide solution.[1]
-
Final Disposal: Collect the treated and neutralized solution in a properly labeled hazardous waste container for disposal through your institution's environmental health and safety office.[1][8] Do not pour down the drain. [1][4]
Protocol 2: Quenching via Staudinger Reaction
This method is an alternative for quenching organic azides, converting them to the corresponding amine via an iminophosphorane intermediate.[4]
Materials:
-
Dilute solution of this compound in a suitable organic solvent
-
Triphenylphosphine (PPh₃)
-
Appropriate solvent for dissolving triphenylphosphine
Procedure:
-
Preparation: In a separate flask, dissolve 1.1 equivalents of triphenylphosphine in a suitable solvent.
-
Reaction: Cool the this compound solution in an ice bath. Slowly add the triphenylphosphine solution to the cooled azide solution with stirring.
-
Observation: Effervescence due to the release of nitrogen gas should be observed. Continue stirring until the gas evolution stops.[4]
-
Completion: Allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure the reaction is complete.[4]
-
Final Disposal: The resulting solution containing the iminophosphorane can be hydrolyzed to the amine by adding water or collected as is in a labeled hazardous waste container for organic waste. Follow your institution's guidelines for the final disposal of the treated solution.[4]
By following these procedures and adhering to the outlined safety precautions, researchers can effectively manage and dispose of this compound waste, ensuring a safe laboratory environment.
References
- 1. chemistry.unm.edu [chemistry.unm.edu]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. benchchem.com [benchchem.com]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. uvic.ca [uvic.ca]
- 7. ucd.ie [ucd.ie]
- 8. benchchem.com [benchchem.com]
- 9. scbt.com [scbt.com]
Personal protective equipment for handling 4-Azidobutylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Azidobutylamine. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this energetic and potentially hazardous compound.
Hazard Identification and Chemical Properties
This compound is an organic azide (B81097), a class of compounds known for their potential explosive and toxic properties. It is crucial to handle this substance with extreme care, recognizing its sensitivity to shock, friction, heat, and light.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 88192-20-5[1][2][3] |
| Molecular Formula | C4H10N4[1][2][3] |
| Molecular Weight | 114.15 g/mol [1][2][3] |
| Alternate Names | 1-Azido-4-aminobutane, 4-Azido-1-butanamine[1] |
Note: This information is for research use only and not intended for diagnostic or therapeutic use.[1]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound. The following table summarizes the required PPE.
Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a risk of explosion or splash. |
| Hand Protection | Double gloving is recommended. A chemical-resistant outer glove (e.g., nitrile) should be worn over a more robust inner glove. For handling azides of high toxicity, Silver Shield™ gloves under nitrile gloves are recommended. Gloves must be inspected before use and disposed of properly after handling. |
| Body Protection | A flame-resistant lab coat must be worn. For procedures with a higher risk of splashing or explosion, a chemical-resistant apron and arm sleeves are recommended. |
| Respiratory Protection | All work with this compound must be conducted in a properly functioning chemical fume hood. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
Operational Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) and any available safety literature.
-
Don all required PPE as specified in the table above.
-
Ensure the work area within the chemical fume hood is clean and uncluttered. A blast shield should be in place.
-
Gather all necessary non-metallic (e.g., ceramic or plastic) spatulas and equipment to avoid the formation of explosive metal azides.
-
-
Handling:
-
Work with the smallest feasible quantities of the material.
-
When weighing and dispensing, avoid generating dust.
-
Keep the container tightly closed when not in use and store it in a cool, dry, well-ventilated area away from light and sources of ignition.[4]
-
-
Chemical Incompatibilities:
-
Acids: Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[5]
-
Heavy Metals: Do not allow contact with metals, especially copper and lead, as this can form highly explosive metal azides.[5]
-
Halogenated Solvents: Never use chlorinated solvents such as dichloromethane (B109758) or chloroform, as they can form extremely unstable di- and tri-azidomethane.[5]
-
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Emergency Response Plan
| Emergency Type | Immediate Actions |
| Personnel Exposure (Skin) | 1. Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[6] 2. Remove any contaminated clothing while continuing to flush.[6] 3. Seek immediate medical attention. |
| Personnel Exposure (Eyes) | 1. Immediately flush eyes with a gentle, continuous stream of water for at least 15 minutes, holding the eyelids open.[6] 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention. |
| Minor Spill (<100 mL in a fume hood) | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., sand or vermiculite). 3. Using non-sparking tools, collect the absorbed material into a designated, labeled waste container for azide waste. 4. Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water. |
| Major Spill (>100 mL or outside a fume hood) | 1. Evacuate the laboratory immediately and alert others. 2. Close the laboratory door and prevent entry. 3. Contact your institution's Environmental Health & Safety (EHS) department and emergency services.[7] |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent accidents.
Waste Disposal Protocol
| Waste Type | Disposal Procedure |
| Contaminated Solids (e.g., gloves, absorbent) | 1. Collect all contaminated solid waste in a clearly labeled, dedicated hazardous waste container for azide waste. 2. Do not mix with other chemical waste streams. |
| Unused this compound | 1. Dispose of as hazardous waste through your institution's EHS department. 2. Do not attempt to dispose of down the drain. Azides can react with lead and copper in plumbing to form explosive accumulations.[5] |
| Dilute Aqueous Solutions (<5%) | For trained personnel only: 1. In a three-necked flask equipped with a stirrer and dropping funnel in a fume hood, add a 20% aqueous solution of sodium nitrite (B80452) (approximately 1.5g of sodium nitrite for every 1g of azide). 2. Slowly add a 20% aqueous solution of sulfuric acid until the solution is acidic. CRITICAL: Adding acid before the nitrite will generate highly toxic and explosive hydrazoic acid.[5] 3. Stir until gas evolution (nitrogen oxides) ceases. 4. Neutralize the solution with a base (e.g., sodium hydroxide). 5. Dispose of the treated solution as hazardous chemical waste through your institution's EHS department.[5] |
| Contaminated Glassware | 1. Rinse glassware with a 10% sodium nitrite solution, followed by a 10% solution of dilute acetic acid, and then copious amounts of water. 2. This procedure should be carried out in a fume hood. |
By adhering to these detailed protocols, researchers, scientists, and drug development professionals can safely handle this compound, minimizing the inherent risks and ensuring a secure laboratory environment. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.
References
- 1. scbt.com [scbt.com]
- 2. 4-Azidobutan-1-amine|lookchem [lookchem.com]
- 3. 1-Butanamine, 4-azido- | C4H10N4 | CID 150111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 7. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
